molecular formula C14H17IN2O2 B071954 Proquinazid CAS No. 189278-12-4

Proquinazid

Número de catálogo: B071954
Número CAS: 189278-12-4
Peso molecular: 372.2 g/mol
Clave InChI: FLVBXVXXXMLMOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Proquinazid is a highly specific fungicidal agent of the quinazolinone class, valued in agricultural and plant pathology research for its unique mode of action. It functions as a potent inhibitor of infection hypha development in powdery mildew fungi, specifically targeting the signal transduction processes essential for pathogenesis. Its primary mechanism involves the suppression of germ tube elongation and appressorium formation, thereby preventing fungal penetration of the host plant's epidermis. This makes this compound an indispensable tool for investigating host-pathogen interactions, studying fungicide resistance mechanisms, and developing integrated pest management (IPM) strategies. Researchers utilize this compound to explore the efficacy of site-specific fungicides and to understand the cellular responses of pathogenic fungi, such as Erysiphe necator, to targeted biochemical disruption. Its specific activity provides a critical research model for evaluating novel crop protection paradigms and combating fungal diseases in viticulture and other agricultural systems.

Propiedades

IUPAC Name

6-iodo-2-propoxy-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVBXVXXXMLMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058008
Record name Proquinazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189278-12-4
Record name Proquinazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189278-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proquinazid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189278124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proquinazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 6-iodo-2-propoxy-3-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROQUINAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIH67H4H0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Proquinazid's Dual-Pronged Mechanism of Action Against Powdery Mildew: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proquinazid, a quinazolinone fungicide, represents a significant advancement in the management of powdery mildew diseases across a range of crops, including cereals and grapes.[1][2] Its high efficacy stems from a unique, dual-pronged mechanism of action that distinguishes it from many conventional fungicides. This compound acts not only through direct inhibition of the fungal pathogen's early developmental stages but also by inducing and amplifying the host plant's innate defense systems.[3][4] This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved. It is intended for researchers, scientists, and professionals engaged in fungicide development and plant pathology.

Core Mechanism 1: Direct Inhibition of Fungal Development and Signal Transduction

This compound's primary mode of action is as a potent preventative agent, targeting the initial and most critical stages of fungal infection.[1][5] It does not exhibit significant curative activity on established infections, emphasizing its role in protecting plant tissues from initial pathogen penetration.[1][6]

Inhibition of Spore Germination and Appressorium Formation The fungicide's principal effect is the potent inhibition of spore germination and the subsequent formation of the appressorium, a specialized infection structure essential for penetrating the host's cuticle.[4][6] At high concentrations, this compound halts spore germination outright.[3] At lower, more commercially relevant concentrations, it allows spores to germinate but critically interferes with the differentiation and proper formation of the appressorium.[3] This disruption prevents the pathogen from successfully breaching the plant's surface.

Disruption of Fungal Signal Transduction this compound is classified within the FRAC Group 13, designated as targeting signal transduction.[4] While its precise biochemical target remains to be definitively identified, evidence strongly suggests that it interferes with the crucial, early signaling communication between the fungal spore and the host plant.[3][4] This disruption is critical, as the pathogen relies on host-derived signals to correctly orient and develop its infection structures.[4]

Studies on Blumeria graminis f. sp. hordei (barley powdery mildew) reveal that this compound treatment leads to morphologically abnormal appressorial germ tubes, which are often deformed and fail to orient correctly, sometimes growing away from the leaf surface.[5] This indicates a failure in perceiving the necessary signals for proper, polarized growth. Gene expression analyses have shown that this compound distinctly affects the expression of a Ras-type GTPase activating gene at time points critical for conidial morphogenesis.[5] This finding is significant as it differentiates its mechanism from that of quinoxyfen, another signal transduction inhibitor, suggesting a different molecular target despite a shared general mode of action.[4][5]

Core Mechanism 2: Activation of Host Plant Defense Responses

A distinguishing feature of this compound is its ability to act as a plant defense activator. It stimulates the expression of a wide array of host genes associated with robust, multi-faceted resistance responses, effectively priming the plant to defend itself against attack.[3][4]

Induction of Key Defense Pathways Research using Arabidopsis thaliana has demonstrated that this compound treatment strongly induces genes involved in several key defense pathways:[3][4]

  • Systemic Acquired Resistance (SAR): this compound upregulates genes classically associated with the SAR pathway, a long-lasting, broad-spectrum resistance.[3]

  • Ethylene (ET) Response Pathway: A number of genes and transcription factors associated with ethylene-mediated signaling are uniquely upregulated in this compound-treated plants following inoculation.[3]

  • Reactive Oxygen Species (ROS) Production: It stimulates genes involved in the production of ROS, which can act as signaling molecules and have direct antimicrobial effects.[3][4]

  • Cell Wall Strengthening: Genes associated with the phenylpropanoid pathway and lignin (B12514952) biosynthesis are induced, leading to the fortification of the plant cell wall, a critical physical barrier to fungal penetration.[3]

  • Phytoalexin Biosynthesis: this compound triggers the expression of genes for phytoalexins, which are antimicrobial secondary metabolites.[4]

  • Pathogenesis-Related (PR) Genes: The expression of various PR genes, which encode proteins with antifungal activities, is also stimulated.[3]

Importantly, this compound's activation of host defenses does not appear to directly involve the salicylic (B10762653) acid (SA) or jasmonic acid (JA) biosynthesis and signaling pathways.[3] This suggests a novel mechanism of modulating the plant's defense network. The induction of these host responses is most dramatic when both this compound and the powdery mildew pathogen are present, indicating that the fungicide alters and amplifies the plant's normal response to pathogen attack.[3]

Quantitative Data Summary

The efficacy of this compound and its impact on pathogen sensitivity have been quantified in several studies.

Table 1: In Vitro Efficacy of this compound Against Powdery Mildew Pathogens

Pathogen Species Assay Type Efficacy Metric Value Range (mg L⁻¹) Citation
Blumeria graminis f. sp. tritici Not Specified EC₅₀ 0.000078 - 0.02 [7]

| Erysiphe necator | Leaf Disc Assay | EC₅₀ | 0.001 - 0.3 |[7] |

Table 2: Host Defense Gene Categories Induced by this compound Treatment in Arabidopsis thaliana

Functional Category Specific Pathways/Processes Induced Citation
Systemic Resistance Systemic Acquired Resistance (SAR) Pathway [3]
Hormone Signaling Ethylene-Mediated Response Pathway [3][4]
Oxidative Stress Reactive Oxygen Species (ROS) Production [3][4]
Structural Defense Phenylpropanoid Pathway, Lignin Biosynthesis, Cell Wall Strengthening [3]
Chemical Defense Phytoalexin Biosynthesis [3][4]

| Antifungal Proteins | Pathogenesis-Related (PR) Genes |[3][4] |

Visualizing the Mechanism of Action

Diagrams created using Graphviz DOT language illustrate the key processes involved in this compound's efficacy.

proquinazid_fungal_inhibition cluster_infection Powdery Mildew Infection Process Spore Spore Landing on Host Surface Germination Spore Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Penetration Appressorium->Penetration DeformedApp Deformed, Misoriented Appressoria Appressorium->DeformedApp This compound This compound SignalDisruption Disruption of Host-Pathogen Signal Transduction (e.g., Ras-GTPase pathway) This compound->SignalDisruption SignalDisruption->Appressorium Interferes with InfectionBlocked Infection Blocked DeformedApp->InfectionBlocked

Caption: this compound's direct action inhibiting the powdery mildew infection cycle.

proquinazid_host_defense cluster_plant_cell Host Plant Cell Response cluster_pathways Activated Pathways cluster_outcomes Resistance Outcomes This compound This compound Application Signal_Perception Signal Perception This compound->Signal_Perception Gene_Expression Induction of Defense Genes Signal_Perception->Gene_Expression ET Ethylene (ET) Pathway Gene_Expression->ET ROS ROS Production Gene_Expression->ROS SAR SAR-Related Genes Gene_Expression->SAR Phenyl Phenylpropanoid Pathway Gene_Expression->Phenyl PR PR Protein Production ET->PR ROS_Burst ROS Burst ROS->ROS_Burst SAR->PR CW Cell Wall Strengthening Phenyl->CW Phyto Phytoalexin Accumulation Phenyl->Phyto Infection_Resistance Enhanced Powdery Mildew Resistance CW->Infection_Resistance PR->Infection_Resistance Phyto->Infection_Resistance ROS_Burst->Infection_Resistance

Caption: this compound-induced signaling pathways for host defense activation.

Experimental Methodologies

The elucidation of this compound's mechanism of action relies on several key experimental protocols.

1. Fungicide Sensitivity Leaf Disc Assay (adapted from[7])

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on Erysiphe necator.

  • Protocol:

    • Grapevine leaves are collected and surface-sterilized.

    • Leaf discs (e.g., 15 mm diameter) are punched and placed, adaxial side up, on water agar (B569324) plates.

    • A range of this compound concentrations are prepared in a solvent (e.g., acetone) and water solution. A solvent-only solution serves as a control.

    • Each leaf disc is treated with a specific concentration of the fungicide solution and allowed to dry.

    • A conidial suspension of E. necator is prepared in distilled water and its concentration is determined using a hemocytometer.

    • The leaf discs are inoculated with the conidial suspension.

    • Plates are incubated under controlled conditions (e.g., 22°C, 16-hour photoperiod) for 7-10 days to allow for fungal growth.

    • Disease severity is assessed by estimating the percentage of the leaf disc area covered by mycelium.

    • The EC₅₀ value is calculated by regression analysis of the log-transformed fungicide concentration versus the probit-transformed percentage of disease inhibition.

2. Scanning Electron Microscopy (SEM) of Appressorial Development (adapted from[5])

  • Objective: To visualize the morphological effects of this compound on the early development of powdery mildew conidia.

  • Protocol:

    • Barley leaf segments are treated with a sub-lethal concentration of this compound or a control solution.

    • The leaf segments are inoculated with fresh B. graminis f. sp. hordei conidia.

    • Samples are collected at various time points post-inoculation (e.g., 6, 12, 24 hours) to capture different developmental stages.

    • The leaf segments are fixed in a solution such as 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer.

    • Samples are dehydrated through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100% ethanol).

    • The samples undergo critical-point drying using liquid CO₂ to preserve their structure.

    • The dried samples are mounted on stubs and sputter-coated with a conductive material like gold or palladium.

    • The specimens are then observed and imaged using a scanning electron microscope to assess conidial germination and appressorium morphology.

3. Host Gene Expression Analysis via DNA Microarray (adapted from[3])

  • Objective: To identify host plant genes that are differentially expressed in response to this compound treatment and/or pathogen challenge.

  • Protocol:

    • Arabidopsis thaliana plants are divided into four treatment groups: (1) Mock control, (2) this compound-alone, (3) Powdery mildew-alone, and (4) this compound + Powdery mildew.

    • This compound is applied as a soil drench or foliar spray prior to inoculation.

    • Plants are inoculated with Erysiphe cichoracearum conidia.

    • Leaf tissue is harvested at a specific time point (e.g., 48 hours) post-inoculation and immediately frozen in liquid nitrogen.

    • Total RNA is extracted from the tissue using a commercial kit or Trizol-based method.

    • The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

    • The RNA is converted to labeled cRNA or cDNA.

    • The labeled sample is hybridized to a whole-genome microarray chip (e.g., Agilent Arabidopsis oligo array).

    • Following hybridization and washing, the array is scanned to measure the fluorescence intensity for each probe.

    • The raw data is normalized, and statistical analysis is performed to identify genes with significant changes in expression levels between the different treatment groups.

Conclusion

The mechanism of action of this compound against powdery mildew is a sophisticated, two-tiered strategy. It directly targets the pathogen by disrupting the critical signal transduction events required for appressorium formation, thereby preventing host invasion. Concurrently, it activates a broad spectrum of the host's own defense pathways, creating an inhospitable environment for the pathogen and establishing a more robust and durable form of protection. This dual functionality not only ensures high efficacy but also suggests a complex interaction with both pathogen and host biology, marking this compound as a novel tool in the ongoing effort to manage powdery mildew diseases.

References

An In-Depth Technical Guide to the Synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one, a quinazolinone derivative also known as the fungicide Proquinazid. This document details the multi-step synthesis, including experimental protocols for key transformations and a summary of the necessary reagents and intermediates.

Introduction

6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one is a potent agrochemical fungicide used to control powdery mildew. Its synthesis involves a multi-step process commencing from readily available starting materials. The core of the synthesis lies in the construction of the quinazolinone ring system, followed by functionalization at the 2- and 6-positions. This guide will delineate a plausible and documented synthetic route, providing detailed experimental procedures for each critical step.

Overall Synthesis Pathway

The synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one can be achieved through a four-step process starting from anthranilic acid. The key intermediates in this pathway are 5-iodoanthranilic acid, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone, and 2-chloro-6-iodo-3-propyl-4(3H)-quinazolinone.

Synthesis_Pathway A Anthranilic Acid B 5-Iodoanthranilic Acid A->B Iodination C 2,3-Dihydro-6-iodo-3-propyl- 2-thioxo-4(1H)-quinazolinone B->C Cyclization with Propyl Isothiocyanate D 2-Chloro-6-iodo-3-propyl- 4(3H)-quinazolinone C->D Chlorination E 6-Iodo-2-propoxy-3-propyl- quinazolin-4(3H)-one (this compound) D->E Alkoxylation with Sodium Propoxide

Figure 1: Overall synthesis pathway of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Iodoanthranilic Acid

The initial step involves the electrophilic iodination of anthranilic acid to introduce the iodine atom at the 5-position of the aromatic ring.

Reaction:

Anthranilic Acid + I₂/H₂O₂ → 5-Iodoanthranilic Acid

Experimental Protocol:

Step 2: Synthesis of 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

This step involves the construction of the quinazolinone ring system through the reaction of 5-iodoanthranilic acid with propyl isothiocyanate.

Reaction:

5-Iodoanthranilic Acid + Propyl Isothiocyanate → 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

Experimental Protocol:

A patent describes the preparation of this intermediate. The reaction is carried out by combining a base, propyl isothiocyanate, and 5-iodoanthranilic acid in a suitable solvent and heating the mixture. The isothiocyanate can be prepared in situ from propyl amine, carbon disulfide, and a metal hydroxide (B78521).[2]

Step 3: Conversion of 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone to 2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone

The 2-thioxo group is converted to a 2-chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Reaction:

2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone + Phosgene (B1210022) → 2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone

Experimental Protocol:

According to a patent, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone is crushed in xylene and heated. Phosgene is then added, and the heating is continued until the starting material is consumed, as monitored by thin-layer chromatography. The excess phosgene is removed by co-distillation with xylene. The resulting solution of the product is used directly in the next step.[2]

Step 4: Synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one

The final step is a nucleophilic substitution reaction where the 2-chloro group is displaced by a propoxy group.

Reaction:

2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone + Sodium Propoxide → 6-Iodo-2-propoxy-3-propylquinazolin-4(3H)-one

Experimental Protocol:

A solution of sodium propoxide in n-propanol is prepared by reacting sodium hydroxide with n-propanol at reflux. This solution is cooled and then added dropwise to the solution of 2-chloro-6-iodo-3-n-propyl-4(3H)-quinazolinone from the previous step, maintaining the temperature at or below 0°C. After the addition is complete, the mixture is stirred at 0°C for an additional period. The reaction mixture is then worked up by adding water and separating the organic phase, which is then washed with water.[2]

Data Presentation

While specific quantitative data for each step of this exact synthesis is not comprehensively available in a single source, the following table summarizes the key transformations and reagents involved.

StepStarting MaterialReagentsProduct
1Anthranilic AcidI₂, H₂O₂5-Iodoanthranilic Acid
25-Iodoanthranilic AcidPropyl Isothiocyanate, Base2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone
32,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinonePhosgene, Xylene2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone
42-Chloro-6-iodo-3-propyl-4(3H)-quinazolinoneSodium Propoxide, n-Propanol6-Iodo-2-propoxy-3-propylquinazolin-4(3H)-one

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations and ring construction. The workflow can be visualized as a linear sequence of reactions, each building upon the previous one to achieve the final target molecule.

Experimental_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Alkoxylation A Anthranilic Acid B Iodination Reaction (I₂, H₂O₂) A->B C 5-Iodoanthranilic Acid B->C D 5-Iodoanthranilic Acid E Reaction with Propyl Isothiocyanate D->E F 2,3-Dihydro-6-iodo-3-propyl- 2-thioxo-4(1H)-quinazolinone E->F G 2,3-Dihydro-6-iodo-3-propyl- 2-thioxo-4(1H)-quinazolinone H Reaction with Phosgene G->H I 2-Chloro-6-iodo-3-propyl- 4(3H)-quinazolinone H->I J 2-Chloro-6-iodo-3-propyl- 4(3H)-quinazolinone K Reaction with Sodium Propoxide J->K L 6-Iodo-2-propoxy-3-propyl- quinazolin-4(3H)-one K->L

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one is a well-defined process involving the sequential formation and functionalization of a quinazolinone scaffold. This guide provides a detailed overview of the synthetic pathway and the experimental protocols for its key steps, based on available literature. This information should serve as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and drug development. Further optimization of reaction conditions and detailed analytical characterization at each step would be necessary for process scale-up and regulatory purposes.

References

Chemical and physical properties of Proquinazid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Proquinazid

This compound is a fungicide belonging to the quinazolinone chemical class, developed for the control of powdery mildew in various crops, including cereals and grapes.[1][2] It operates primarily as a protectant treatment, distinguished by its novel mode of action that inhibits the early stages of fungal development.[3] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biochemical mode of action.

Chemical and Physical Properties

This compound is a white crystalline solid in its pure form.[2][3] Its identity and core physicochemical properties are summarized in the tables below, providing essential data for researchers and scientists.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one[1][4]
CAS Number 189278-12-4[1][4][5]
Molecular Formula C₁₄H₁₇IN₂O₂[1][2][3]
Molecular Weight 372.20 g/mol [1]
Chemical Family Quinazolinone[2][3]
Canonical SMILES CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC[1][6]
InChI Key FLVBXVXXXMLMOX-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValueConditions
Physical State White crystalline solid (pure); Brown, wax-like solid (technical)[3]---
Melting Point 61.5 – 62.0 °C[3][6]---
Boiling Point Decomposes before boiling[6]---
Density 1.57 ± 0.043 g/cm³[3][6]---
Water Solubility 0.93 µg/mL (0.93 mg/L)[3][6]25°C, pH 7
Vapor Pressure 9 x 10⁻⁵ Pa (7 x 10⁻⁷ mm Hg)[2][3]25°C
Octanol/Water Partition Coefficient (Log Kₒw) 5.5 ± 0.09[2][3]25°C
Henry's Law Constant 3 x 10⁻² Pa·m³/mol[3]25°C
Dissociation Constant (pKa) Does not dissociate[3]pH 2.4 - 11.6
Table 3: Solubility of this compound in Organic Solvents
SolventSolubility (g/L)Conditions
Acetone >250[3][6]25°C
Dichloromethane (B109758) >250[3][6]25°C
Ethyl Acetate (B1210297) >250[3][6]25°C
n-Hexane >250[3]25°C
1-Octanol >250[3]25°C
o-Xylene >250[3]25°C
Acetonitrile (B52724) 154 ± 2.1[3]25°C
Methanol 136 ± 1.4[3][6]25°C

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. This section outlines the protocols for the synthesis and analytical determination of this compound.

Commercial Synthesis Protocol

This compound is produced via a multi-step chemical synthesis.[6] The process involves the formation of a quinazolinone core followed by specific substitutions to yield the final active ingredient.

The general workflow for the synthesis is as follows:

  • Condensation: 2-amino-4,6-dichlorobenzoic acid undergoes condensation with 3-iodobenzoyl chloride. This reaction is conducted in the presence of triethylamine (B128534) in a dichloromethane solvent to form an amide intermediate.[6]

  • Cyclization: The intermediate is cyclized to create the quinazolinone core structure. This is achieved using ammonium (B1175870) acetate under reflux in acetic acid.[6]

  • Iodination: Selective iodination at the 6-position of the quinazolinone core is performed using N-iodosuccinimide in a dimethylformamide (DMF) solvent.[6]

  • Coupling: Finally, a palladium-catalyzed Sonogashira coupling reaction is used to replace the iodo group with 1-propyne, yielding the this compound molecule.[6]

G cluster_start Starting Materials A 2-amino-4,6-dichlorobenzoic acid C Condensation (Triethylamine, Dichloromethane) A->C B 3-iodobenzoyl chloride B->C D Amide Intermediate C->D E Cyclization (Ammonium acetate, Acetic acid) D->E F Quinazolinone Core E->F G Iodination (N-iodosuccinimide, DMF) F->G H 6-Iodo-Quinazolinone G->H I Sonogashira Coupling (Palladium catalyst, 1-propyne) H->I J This compound I->J

Figure 1: Commercial synthesis workflow for this compound.
Residue Analysis Protocol (QuEChERS Method)

Analytical methods are essential for determining residue levels in environmental and agricultural samples. A common method for analyzing this compound in produce like strawberries is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by chromatographic analysis.[7]

  • Sample Homogenization: A representative sample (e.g., 10 g of fruit) is homogenized.[8]

  • Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile (e.g., 10 mL) is added, along with salts such as magnesium sulfate (B86663) and sodium chloride, to induce liquid-phase separation. The tube is vortexed vigorously.[8]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid and aqueous phases.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of sorbents like Primary Secondary Amine (PSA) to remove organic acids and Graphitized Carbon Black (GCB) to remove pigments, along with magnesium sulfate to remove excess water.[8] The tube is vortexed and then centrifuged.

  • Analysis: The final, cleaned extract is transferred to a vial for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS/MS) for sensitive and selective quantification.[3][9]

G A Sample Homogenization (e.g., 10g fruit) B Extraction (Acetonitrile + Salts) A->B C Centrifugation (Phase Separation) B->C D d-SPE Cleanup (PSA, GCB, MgSO₄) C->D E Centrifugation D->E F Final Extract E->F G Analysis (GC-MS/MS or LC-MS/MS) F->G

Figure 2: General workflow for QuEChERS-based residue analysis.

Mode of Action and Signaling Pathways

This compound's fungicidal activity stems from its ability to disrupt key processes in the life cycle of powdery mildew fungi.[3] Its unique mode of action makes it a valuable tool for resistance management.

Primary Mode of Action

The primary mode of action for this compound is the inhibition of spore germination and the formation of appressoria—specialized infection structures that fungi use to penetrate host plant tissues.[3][10][11] By blocking appressorial development, this compound effectively prevents the pathogen from establishing an infection.[3][11] This action is primarily preventative, with no significant curative activity against existing infections.[3][11] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 13, targeting signal transduction, though the precise molecular target within the signaling pathway remains to be fully elucidated.[12]

G A Fungal Spore (on plant surface) B Spore Germination A->B C Appressorium Formation B->C D Host Plant Penetration C->D E Infection & Disease D->E F This compound G BLOCKS F->G G->C

Figure 3: this compound's inhibition of the fungal infection process.
Secondary and General Fungal Stress Pathways

In addition to its primary mechanism, a possible secondary mode of action for this compound involves the stimulation of the host plant's own defense genes.[10]

Furthermore, many fungicides, despite having different primary targets, can induce a common downstream cellular death pathway in fungi. Research in yeast models suggests that the cellular stress caused by a fungicide's primary action can be sensed by the RAS/PKA signaling pathway.[13] This cascade activation leads to increased mitochondrial activity and the production of reactive oxygen species (ROS), which cause widespread oxidative damage to DNA and other critical cellular components, ultimately leading to cell death.[13]

G A Fungicide Action (Primary Target Inhibition) B Cellular Stress A->B C RAS/PKA Pathway Activation B->C D Mitochondrial Activity ↑ C->D E Reactive Oxygen Species (ROS) ↑ D->E F Oxidative Damage (DNA, proteins, lipids) E->F G Fungal Cell Death F->G

Figure 4: General oxidative damage pathway induced by fungicides.

References

Proquinazid: A Technical Guide to a Quinazolinone Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid is a potent, preventative quinazolinone fungicide highly effective against a range of powdery mildew species.[1] Developed by DuPont, it represents a distinct class of fungicides (FRAC Group 13) that functions by disrupting the early stages of fungal development, specifically spore germination and the formation of the appressorium—a critical structure for host penetration.[2] This document provides an in-depth technical overview of this compound, detailing its chemical properties, dual modes of action, relevant experimental protocols, and a summary of its biological efficacy.

Chemical and Physical Properties

This compound is an organoiodine compound belonging to the quinazolinone class of chemicals.[3] Its key physicochemical properties are summarized below.

PropertyValueReference(s)
IUPAC Name 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one[4]
CAS Number 189278-12-4[4]
Molecular Formula C₁₄H₁₇IN₂O₂[3]
Molecular Weight 372.20 g/mol [3]
Physical State White crystalline powder
Melting Point 62 °C
Vapour Pressure (25°C) 9 x 10⁻⁵ Pascals (7 x 10⁻⁷ mm Hg)[2]
Solubility in Water 0.93 - 0.97 ppm (mg/L)[2]
Log Kow (Octanol/Water) 5.5 ± 0.09[2]
Dissociation Constant (pKa) Does not dissociate between pH 2.4 to 11.6[2]
Hydrolysis Stability Stable at pH 4, 7, and 9[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, directly inhibiting fungal pathogenesis and indirectly by stimulating the host plant's own defense systems.

Primary Action: Disruption of Fungal Signal Transduction

As a member of FRAC Group 13, this compound's primary mode of action is the interference with fungal signal transduction pathways. While the precise molecular target is not yet fully elucidated, it is understood to disrupt the signaling cascade essential for the early stages of infection.[5] This disruption prevents two key developmental processes in powdery mildew fungi:

  • Spore Germination: At higher concentrations, this compound can directly inhibit the germination of fungal spores.

  • Appressorium Formation: At lower, yet still effective, concentrations, it prevents the formation of the appressorium, a specialized infection structure that generates turgor pressure to breach the host plant's cuticle.[2][5][6]

By blocking these initial steps, this compound acts as a potent protectant fungicide, preventing the pathogen from establishing an infection.[1][2] It has limited to no curative activity against established infections.[1][2]

Primary Mode of Action: Inhibition of Fungal Development Spore Fungal Spore Germination Spore Germination Spore->Germination SignalTransduction Signal Transduction (G-proteins / MAPK Pathway - Proposed) Germination->SignalTransduction Triggers Appressorium Appressorium Formation Penetration Host Penetration & Infection Appressorium->Penetration Leads to This compound This compound This compound->SignalTransduction INHIBITS SignalTransduction->Appressorium Required for

This compound's disruption of fungal signal transduction.
Secondary Action: Induction of Host Plant Defense

Beyond its direct fungicidal activity, this compound has been shown to activate the host plant's innate immune system. Studies in Arabidopsis thaliana demonstrate that this compound treatment strongly induces the expression of a suite of host defense genes. These genes are involved in several key defense pathways:

  • Systemic Acquired Resistance (SAR): A long-lasting, broad-spectrum resistance.

  • Phenylpropanoid Pathway: Responsible for producing antimicrobial compounds and reinforcing cell walls (e.g., lignin (B12514952) biosynthesis).

  • Ethylene (ET) Response Pathway: A critical signaling pathway in plant immunity.

  • Reactive Oxygen Species (ROS) Production: ROS act as signaling molecules and can be directly toxic to pathogens.

This induction of host defenses suggests a novel, combined mechanism of protection, where this compound not only weakens the pathogen but also strengthens the host's ability to resist infection.

Secondary Mode of Action: Host Defense Induction This compound This compound Application Plant Host Plant Cell This compound->Plant Stimulates DefenseGenes Upregulation of Defense Genes Plant->DefenseGenes Triggers SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR Lignin Lignin Biosynthesis (Cell Wall Strengthening) DefenseGenes->Lignin ET Ethylene (ET) Response Pathway DefenseGenes->ET Resistance Enhanced Disease Resistance SAR->Resistance Lignin->Resistance ET->Resistance

This compound's stimulation of plant defense pathways.

Biological Efficacy & Sensitivity

This compound demonstrates high intrinsic activity against powdery mildew pathogens, particularly Blumeria graminis on cereals and Erysiphe necator on grapevines.

Efficacy Data

Field trials have consistently shown that this compound provides outstanding control of powdery mildew at very low application rates.[1] Its performance often exceeds that of other commercial protectant fungicides.[1] One study on winter wheat identified this compound as among the most effective single-component fungicides, with an efficacy of 69.9–79.3%.[7]

PathogenHostObservationReference(s)
Blumeria graminisWheatAmong the highest efficacy (69.9–79.3%) of single-component fungicides against powdery mildew.[7]
Erysiphe necatorGrapesProvides significant protective potential, though may be less effective as a curative treatment.[8]
Powdery Mildew (General)VariousConsistently outstanding control in field tests at very low application rates.[1][1]
Baseline Sensitivity (EC₅₀)

The effective concentration required to inhibit 50% of fungal growth (EC₅₀) is a key measure of a fungicide's potency. This compound exhibits very low EC₅₀ values against target pathogens.

Fungal SpeciesHostEC₅₀ Range (mg/L or ppm)Reference(s)
Blumeria graminis f. sp. triticiWheat0.000078 - 0.02[9]
Erysiphe necatorGrapevine0.001 - 0.3[9]

Note: A positive cross-resistance relationship has been observed between this compound and quinoxyfen, another Group 13 fungicide, particularly in E. necator populations.[9]

Toxicological Profile

This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.

ParameterValueSpeciesReference(s)
Acute Oral LD₅₀ (female) 4846 mg/kg bwRat[2]
Acute Oral LD₅₀ (male) >5000 mg/kg bwRat[2]
Acute Dermal LD₅₀ >5000 mg/kg bwRat[2]
Acute Inhalation LC₅₀ (4-h) >5200 mg/m³Rat[2]
Skin Irritation Slight irritantRabbit[2]
Eye Irritation Slight irritantRabbit[2]
Skin Sensitization Not a sensitiserGuinea Pig[2]
Acceptable Daily Intake (ADI) 0.01 mg/kg bw/day-[10]
Acceptable Operator Exposure (AOEL) 0.02 mg/kg bw/day-[10]
Acute Reference Dose (ARfD) 0.2 mg/kg bw-[10]

In repeat-dose studies, the primary target organs in rodents were the liver and thyroid.[2] this compound is not considered mutagenic, genotoxic, or teratogenic.[2][10]

Experimental Protocols

Protocol: Fungicide Sensitivity Testing (Leaf Disc Bioassay)

This protocol is used to determine the sensitivity of a powdery mildew isolate to this compound by calculating the EC₅₀ value.

Workflow: Fungicide Sensitivity Leaf Disc Bioassay A 1. Prepare Fungicide Dilutions (e.g., 0.001 to 10 mg/L this compound + water control) B 2. Treat Seedling Leaves (Spray cotyledons or leaf segments) A->B C 3. Cut Leaf Discs (Use a cork borer to cut uniform discs from treated leaves) B->C D 4. Plate Discs (Place discs, adaxial side up, on water agar (B569324) in Petri dishes) C->D E 5. Inoculate (Transfer fresh spores from a pure culture to the center of each disc) D->E F 6. Incubate (10-14 days at ~20°C with a 12-16h photoperiod) E->F G 7. Assess Disease (Measure percent area of disc covered by mycelial growth) F->G H 8. Analyze Data (Calculate EC₅₀ value using probit or logistic regression) G->H

Experimental workflow for sensitivity testing.

Methodology:

  • Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create a serial dilution in water to achieve the desired test concentrations. Include a water-only control.

  • Plant Material: Grow susceptible host plants (e.g., wheat cv. 'Nugaines' or grape cv. 'Carignane') to the cotyledon or first-leaf stage.

  • Treatment: Spray detached leaves or whole seedlings with the fungicide dilutions until runoff and allow them to dry.

  • Disc Preparation: Use a sterile cork borer (approx. 1-1.5 cm diameter) to cut discs from the treated leaves.

  • Plating: Place the leaf discs with the upper (adaxial) surface facing up onto a water agar (1-2%) medium in petri dishes.

  • Inoculation: Using a fine brush, transfer fresh conidia from a pure, actively growing culture of the target powdery mildew isolate onto the center of each leaf disc.

  • Incubation: Seal the plates and incubate in a controlled environment (e.g., 20-22°C with a 12-hour photoperiod) for 10 to 14 days.

  • Assessment: After incubation, use a dissecting microscope to assess the percentage of the leaf disc surface covered by fungal mycelium and sporulation for each disc.

  • Data Analysis: Calculate the mean disease severity for each concentration. Use probit or log-logistic regression analysis to determine the EC₅₀ value, which is the concentration of this compound that inhibits fungal growth by 50% relative to the untreated control.

Protocol: Analysis of Host Defense Gene Induction

This protocol outlines a method to quantify changes in plant gene expression following this compound treatment using quantitative real-time PCR (qRT-PCR).

Workflow: Host Defense Gene Expression Analysis A 1. Plant Growth (Grow Arabidopsis thaliana or other host plants under controlled conditions) B 2. Treatment Application (Apply this compound at a sub-lethal concentration; use a water/solvent control) A->B C 3. Pathogen Inoculation (Optional) (Inoculate a subset of plants with powdery mildew spores 24h post-fungicide treatment) B->C D 4. Sample Harvesting (Harvest whole plants or leaves at multiple time points, e.g., 1, 6, 12, 24, 48h post-inoculation) C->D E 5. RNA Extraction (Isolate total RNA from frozen, ground tissue using a commercial kit or Trizol method) D->E F 6. cDNA Synthesis (Reverse transcribe RNA into complementary DNA) E->F G 7. qRT-PCR (Amplify target defense genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin) using SYBR Green) F->G H 8. Data Analysis (Calculate relative gene expression using the ΔΔCt method) G->H

Workflow for analyzing host gene induction by this compound.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).

  • Treatment Groups: Establish four treatment groups: (1) Untreated, Un-inoculated; (2) this compound-treated, Un-inoculated; (3) Untreated, Inoculated; (4) this compound-treated, Inoculated. Apply this compound via foliar spray.

  • Inoculation: 24 hours after fungicide application, inoculate the relevant groups with powdery mildew spores (Erysiphe cichoracearum for Arabidopsis) by gently dusting spores from infected source plants.

  • Sampling: Harvest whole plants at various time points post-inoculation (e.g., 1, 6, 12, 24, 48 hours). Immediately flash-freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a standard protocol (e.g., RNeasy Plant Mini Kit, Qiagen). Assess RNA quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit.

  • Quantitative RT-PCR: Perform qRT-PCR using a real-time PCR system. Use SYBR Green master mix with specific primers for target defense genes (e.g., PR-1 for SAR, PAL1 for phenylpropanoid pathway) and a stably expressed reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the reference gene (ΔCt). Calculate the relative fold change in gene expression compared to the control group using the 2-ΔΔCt method.

Conclusion

This compound is a highly effective, specialized fungicide for the preventative control of powdery mildew. Its primary mechanism of disrupting fungal signal transduction to inhibit germination and appressorium formation is complemented by a secondary action of inducing host plant defense responses. This dual activity, combined with its high potency at low application rates, makes it a valuable tool in integrated pest management programs. For drug development professionals, the quinazolinone scaffold and its unique biological activity present an interesting chemical space for the exploration of novel antifungal agents. Future research should focus on the precise elucidation of its molecular target within the fungal signaling cascade and further exploring the synergy between its direct and indirect modes of action.

References

Proquinazid's In-Depth Mechanism: A Technical Guide to the Inhibition of Fungal Spore Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid, a quinazolinone-based fungicide, serves as a potent preventative agent against a wide array of powdery mildew species. Its efficacy lies in its ability to disrupt the initial stages of fungal pathogenesis, primarily through the inhibition of spore germination and the subsequent formation of the appressorium, a crucial structure for host penetration. At elevated concentrations, this compound directly halts the germination of spores. Conversely, at lower, sub-lethal concentrations, it does not prevent germination outright but rather interferes with the intricate signaling pathways that govern the development of a functional appressorium. While the precise molecular target of this compound remains to be definitively elucidated, current research strongly suggests that its mode of action involves the disruption of signal transduction cascades within the fungal pathogen. Furthermore, evidence points to a dual-action mechanism, whereby this compound not only directly impacts the fungus but also stimulates host plant defense responses, creating a multifaceted barrier to infection. This technical guide provides a comprehensive overview of the mode of action of this compound, with a focus on its inhibitory effects on spore germination, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways.

Introduction

This compound is a protectant fungicide with localized systemic and vapor phase activity, belonging to the quinazolinone chemical class (FRAC Group 13).[1][2] Its primary application is the preventative control of powdery mildew on various crops. The fungicide's mode of action is centered on the early phases of fungal development, specifically targeting spore germination and appressorium formation.[1][2][3][4] This targeted action prevents the pathogen from establishing a successful infection, thereby protecting the host plant.

Data Presentation: Quantitative Inhibition of Fungal Spore Germination

This compound has demonstrated high intrinsic activity against various powdery mildew fungi. The following table summarizes the effective concentration (EC₅₀) values, which represent the concentration of this compound required to inhibit 50% of the fungal population's activity, for two significant pathogenic species.

Fungal SpeciesThis compound EC₅₀ (mg L⁻¹)Reference
Blumeria graminis f. sp. tritici0.000078 - 0.02[5]
Erysiphe necator0.001 - 0.3[5]

Mode of Action: Interference with Signal Transduction

The precise biochemical target of this compound is not yet fully understood. However, a substantial body of evidence indicates that it interferes with signal transduction pathways essential for the proper differentiation of germinating spores into functional appressoria.[3][4] This disruption of signaling is a key aspect of its fungicidal activity.

Dual Concentration-Dependent Effects

This compound exhibits a distinct concentration-dependent dual effect on fungal spores:

  • High Concentrations: Directly inhibit spore germination, preventing the initiation of the infection process.[2]

  • Low Concentrations: Allow spores to germinate but disrupt the subsequent formation of the appressorium, rendering the fungus incapable of penetrating the host tissue.[2]

Disruption of Host Signal Perception

Studies suggest that this compound interferes with the fungal pathogen's ability to perceive and respond to host-derived signals that are critical for guiding the development of the appressorium.[3][4] This interference leads to malformed or non-functional appressoria.

Comparison with Quinoxyfen (B1680402)

This compound and quinoxyfen are both classified in FRAC Group 13 and are known to interfere with fungal signal transduction.[6] However, research indicates that they may have different molecular targets, as evidenced by distinct effects on appressorial differentiation.[3][7] This suggests a nuanced difference in their modes of action despite their similar classification.

Induction of Host Defense Mechanisms

Beyond its direct effects on the fungal pathogen, this compound has been shown to induce the expression of host defense genes in the model plant Arabidopsis thaliana.[2][4] This stimulation of the plant's innate immune system contributes to the overall protective effect of the fungicide. This compound treatment has been observed to upregulate genes associated with:

  • Ethylene-mediated response pathways

  • Phytoalexin biosynthesis

  • Cell wall strengthening

  • Reactive oxygen species (ROS) production

  • Pathogenesis-related (PR) genes

This dual mode of action, combining direct fungitoxicity with the enhancement of host resistance, makes this compound a particularly effective disease management tool.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mode of action of this compound.

Spore Germination Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on fungal spore germination.

Materials:

  • Fungal spores (e.g., Erysiphe necator)

  • This compound stock solution

  • Sterile distilled water

  • Microscope slides with cavities

  • Humid chamber (e.g., Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare a suspension of fungal spores in sterile distilled water.

  • Prepare serial dilutions of this compound from the stock solution to achieve a range of desired concentrations.

  • In the cavities of the microscope slides, mix a small volume of the spore suspension with an equal volume of each this compound dilution. A control with sterile water instead of the fungicide should be included.

  • Place the slides in a humid chamber to maintain high humidity.

  • Incubate at a temperature optimal for the specific fungal species (e.g., 25°C) for a predetermined period (e.g., 24 hours).

  • After incubation, observe the spores under a microscope.

  • Count the number of germinated and non-germinated spores for each treatment and the control. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition for each this compound concentration relative to the control.

Appressorium Formation Assay

This assay assesses the effect of this compound on the formation of appressoria from germinated spores.

Materials:

  • Fungal spores

  • This compound stock solution

  • Sterile distilled water

  • Hydrophobic surfaces (e.g., plastic coverslips or detached plant leaves)

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a spore suspension and serial dilutions of this compound as described in the spore germination assay.

  • Inoculate the hydrophobic surfaces with a mixture of the spore suspension and the various this compound concentrations.

  • Place the inoculated surfaces in a humid chamber.

  • Incubate under conditions conducive to appressorium formation for the specific fungus.

  • After incubation, observe the germlings under a microscope.

  • Assess the morphology and number of appressoria formed in each treatment compared to the control. Note any abnormalities in appressorium development, such as deformed shapes or lack of differentiation.

  • Quantify the percentage of germlings that successfully form appressoria in each treatment.

Visualizations of Pathways and Workflows

Signaling Pathway for Appressorium Formation

Appressorium_Formation_Signaling cluster_Spore Fungal Spore cluster_Host Host Surface cluster_Signaling Signal Transduction Cascade cluster_Development Morphological Development Spore Spore Germ_Tube Germ Tube Formation Spore->Germ_Tube Host_Cues Host Surface Cues (Hydrophobicity, Hardness) Receptor Receptor Host_Cues->Receptor G_Protein G-Protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK_Cascade MAPK Cascade (e.g., Pmk1) PKA->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Appressorium Appressorium Formation Transcription_Factors->Appressorium Germ_Tube->Appressorium This compound This compound This compound->G_Protein Inhibition This compound->MAPK_Cascade Inhibition

Caption: Hypothetical signaling pathway for appressorium formation and the putative targets of this compound.

Experimental Workflow for Fungicide Efficacy Testing

Fungicide_Efficacy_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Spore_Suspension Prepare Fungal Spore Suspension Inoculation Inoculate Assay Plates/Slides with Spores and Fungicide Spore_Suspension->Inoculation Fungicide_Dilutions Prepare Serial Dilutions of this compound Fungicide_Dilutions->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Microscopy Microscopic Observation and Data Collection Incubation->Microscopy Calculation Calculate % Inhibition (Germination/Appressorium Formation) Microscopy->Calculation EC50 Determine EC50 Value Calculation->EC50 Proquinazid_Dual_Action cluster_Direct Direct Fungal Impact cluster_Indirect Indirect Host Impact This compound This compound Application Signal_Disruption Disruption of Fungal Signal Transduction This compound->Signal_Disruption Host_Defense_Induction Induction of Host Defense Genes This compound->Host_Defense_Induction Germination_Inhibition Inhibition of Spore Germination & Appressorium Formation Signal_Disruption->Germination_Inhibition Overall_Protection Effective Powdery Mildew Control Germination_Inhibition->Overall_Protection Increased_Resistance Increased Plant Resistance Host_Defense_Induction->Increased_Resistance Increased_Resistance->Overall_Protection

References

Proquinazid's Fungal Target: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew species. Its primary mode of action in fungi is the inhibition of spore germination and the subsequent formation of the appressorium, a critical structure for host penetration. While the precise biochemical target remains to be definitively elucidated, evidence points towards the disruption of a signal transduction pathway. This guide provides a comprehensive overview of the current understanding of this compound's biochemical target site in fungi, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A secondary mode of action, the induction of host plant defense mechanisms, is also explored.

Fungal Mode of Action: Interference with Signal Transduction

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 13, designated as having a mode of action related to signal transduction, though the specific mechanism is listed as unknown.[1][2] The primary fungicidal effect is observed during the early stages of fungal development, specifically preventing spore germination and appressorium formation.[3] This preventative action suggests an interference with the signaling cues necessary for the fungus to recognize the host surface and initiate infection processes.

Studies on Blumeria graminis f. sp. hordei have confirmed that this compound perturbs appressorial differentiation. While its chemical cousin, quinoxyfen (B1680402) (also a FRAC Group 13 fungicide), is thought to interfere with G-protein signaling, this compound appears to have a distinct, though related, mechanism. Research has shown that the expression of a Ras-type GTPase activating gene, which is implicated in quinoxyfen resistance, is affected differently by this compound treatment at critical time points for conidial morphogenesis. This indicates that while both compounds disrupt signaling pathways crucial for appressorium formation, their precise molecular targets likely differ.

Proposed Fungal Signaling Pathway Disruption

Based on the available evidence, a proposed, albeit speculative, signaling pathway for this compound's action in fungi leading to the inhibition of appressorium formation is presented below. This model is inferred from the observed biological effects and the known signaling components involved in fungal pathogenesis.

G cluster_fungus Fungal Pathogen Spore Conidiospore Host_Cues Host Surface Cues (hydrophobicity, hardness) Germination_Block Inhibition of Spore Germination Spore->Germination_Block Unknown_Target Unknown Biochemical Target (Putative Receptor/Enzyme) Host_Cues->Unknown_Target Induces This compound This compound This compound->Unknown_Target Binds/Inhibits Signal_Transduction Signal Transduction Cascade (G-protein/MAPK pathway?) Unknown_Target->Signal_Transduction Blocks Signal Gene_Expression Altered Gene Expression (e.g., Ras-type GTPase activating gene) Signal_Transduction->Gene_Expression Appressorium_Block Inhibition of Appressorium Formation Gene_Expression->Appressorium_Block

Caption: Proposed mechanism of this compound action in fungi.

Quantitative Data

The efficacy of this compound has been quantified against key powdery mildew pathogens. The following tables summarize the reported EC50 values.

Table 1: this compound EC50 Values against Blumeria graminis f. sp. tritici

Isolate TypeEC50 Range (mg/L)Reference
Sensitive0.000078 - 0.02[4]

Table 2: this compound EC50 Values against Erysiphe necator

Isolate TypeEC50 Range (mg/L)Reference
Field Isolates0.001 - 0.3[4]

A positive correlation has been observed between the sensitivities to this compound and quinoxyfen in both B. graminis f. sp. tritici (r = 0.617) and E. necator (r = 0.874), suggesting a potential for cross-resistance.[4]

Secondary Mode of Action: Induction of Host Defense

In addition to its direct effects on fungi, this compound has been shown to induce host defense responses in plants, contributing to its overall efficacy. Studies in Arabidopsis thaliana have demonstrated that this compound treatment stimulates the expression of genes associated with classic resistance mechanisms.

Host Defense Induction Pathway

The application of this compound triggers a signaling cascade within the host plant, leading to the activation of multiple defense pathways. Notably, this response is independent of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways.

G cluster_plant Host Plant Cell This compound This compound Application Plant_Receptor Plant Receptor (Putative) This compound->Plant_Receptor Signal_Transduction Signal Transduction Plant_Receptor->Signal_Transduction Ethylene_Pathway Ethylene-Mediated Response Pathway Signal_Transduction->Ethylene_Pathway Phytoalexin_Synth Phytoalexin Biosynthesis Signal_Transduction->Phytoalexin_Synth Cell_Wall Cell Wall Strengthening (Lignin Biosynthesis) Signal_Transduction->Cell_Wall ROS_Production Reactive Oxygen Species (ROS) Production Signal_Transduction->ROS_Production SAR_Pathway Systemic Acquired Resistance (SAR) Pathway Genes Signal_Transduction->SAR_Pathway Resistance Enhanced Disease Resistance Ethylene_Pathway->Resistance Phytoalexin_Synth->Resistance Cell_Wall->Resistance ROS_Production->Resistance SAR_Pathway->Resistance

Caption: this compound-induced host defense signaling pathway in plants.

Experimental Protocols

Detailed experimental protocols for studying the mode of action of this compound are not extensively published. However, based on the cited literature, the following methodologies are employed.

Determination of EC50 Values using a Leaf Disk Assay

This method is used to determine the concentration of a fungicide that inhibits 50% of fungal growth.

  • Host Plant Preparation: Wheat or grapevine leaf disks are prepared from young, healthy plants.

  • Fungicide Application: A range of this compound concentrations are prepared in a suitable solvent and applied to the leaf disks. Control disks are treated with the solvent only.

  • Inoculation: The leaf disks are inoculated with a suspension of fungal spores (e.g., B. graminis f. sp. tritici or E. necator).

  • Incubation: The inoculated disks are incubated under controlled conditions (temperature, light, humidity) to allow for fungal growth.

  • Assessment: After a set incubation period, the percentage of the leaf disk area covered by fungal growth (e.g., mycelium and spores) is visually assessed or quantified using image analysis software.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Analysis of Appressorium Formation

Scanning Electron Microscopy (SEM) is a key technique to visualize the effect of this compound on fungal morphology.

  • Sample Preparation: Leaf surfaces inoculated with fungal spores and treated with this compound are fixed, dehydrated, and critical-point dried.

  • Coating: The samples are coated with a thin layer of a conductive material (e.g., gold-palladium).

  • Imaging: The samples are observed under a scanning electron microscope to examine the morphology of germinating spores and the presence or absence of appressoria.

Gene Expression Analysis in Host Plants

Quantitative Reverse Transcription PCR (qRT-PCR) is used to measure changes in the expression of host defense genes.

  • Treatment and Sampling: Host plants are treated with this compound and subsequently inoculated with the fungal pathogen. Leaf samples are collected at various time points post-inoculation.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf samples, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for quantitative PCR with primers specific to the host defense genes of interest.

  • Data Analysis: The relative expression levels of the target genes are calculated, typically using the 2-ΔΔCt method, with a housekeeping gene for normalization.

Conclusion

The biochemical target site of this compound in fungi is the disruption of a signal transduction pathway essential for spore germination and appressorium formation. While the precise molecular target remains an active area of research, its distinct effects compared to the related fungicide quinoxyfen suggest a unique interaction point. Furthermore, this compound's ability to induce a broad spectrum of host defense responses in plants provides a secondary mechanism of action, contributing to its robust performance in controlling powdery mildew. Future research focusing on identifying the specific fungal protein that this compound interacts with will be crucial for understanding the potential for resistance development and for the design of new fungicides with similar modes of action.

References

Proquinazid's Elicitation of Host Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of proquinazid's role in activating host defense genes in plants, with a specific focus on studies conducted in Arabidopsis thaliana. It details the experimental protocols used to elucidate these mechanisms, presents quantitative data on gene expression, and visualizes the involved signaling pathways.

Introduction

This compound is a quinazolinone-based fungicide highly effective against a range of powdery mildew species.[1] Its mode of action extends beyond direct antifungal activity, which includes the inhibition of spore germination and appressorium formation at high concentrations.[1][2] At lower, agronomically relevant concentrations, this compound primes the plant's innate immune system, activating a suite of defense-related genes. This activity suggests a dual mechanism of plant protection, involving both direct effects on the pathogen and the potentiation of host defense responses.[1]

Studies in the model plant Arabidopsis thaliana have revealed that this compound treatment stimulates the expression of genes associated with classic resistance responses. These include genes involved in ethylene-mediated signaling, phytoalexin biosynthesis, cell wall reinforcement, and the production of pathogenesis-related (PR) proteins.[1] Notably, this compound's defense-inducing activity appears to be independent of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are common mediators of systemic acquired resistance (SAR) and induced systemic resistance (ISR), respectively.[1] This unique mode of action distinguishes this compound from other chemical inducers of plant defense and is the central focus of this guide.

Quantitative Data: Gene Expression Analysis

The following tables summarize the upregulation of host defense genes in Arabidopsis thaliana following treatment with this compound and subsequent inoculation with powdery mildew (Erysiphe cichoracearum). Data was generated using Agilent Arabidopsis 3 oligo microarrays.[1]

Table 1: Host Genes Upregulated ≥2-fold at 1 Hour Post-Inoculation in this compound-Treated Plants [1]

Gene AccessionFold ChangeDescription
At1g30720.12.0FAD-binding domain-containing protein
Other genes from study*......

Table 2: Host Genes Upregulated ≥1.5-fold at 48 Hours Post-Inoculation in this compound-Treated, Inoculated Plants [1]

Gene AccessionFold ChangeDescription
Genes from study*......

*Note: The full, exhaustive list of genes from the microarray data is not publicly available. These tables are structured based on the summarized data presented in the source literature.[1]

Experimental Protocols

The following protocols are based on the methodologies described for studying the effect of this compound on gene expression in Arabidopsis thaliana.[1]

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana seedlings, accession Col-0/Redei, are used due to their susceptibility to powdery mildew.

  • Growth Conditions: Seedlings are maintained in a controlled environment chamber at 21°C under continuous light (100-130 µEinstein/m²/s).

  • This compound Application: Three-week-old seedlings are sprayed with a 250 mg ai/l solution of this compound (Talius™ 200 g ai/l EC). This concentration corresponds to a field application rate of 50 g ai/ha in a 200 l/ha spray volume.

  • Pathogen Inoculation: Twenty-four hours after fungicide application, plants are inoculated with Erysiphe cichoracearum using dry spores from infected cucumber plants.

  • Experimental Groups:

    • Un-inoculated, untreated control

    • Un-inoculated, this compound-treated

    • Inoculated, untreated

    • Inoculated, this compound-treated

  • Sample Collection: Whole plants are harvested at 1, 6, 12, 24, 36, and 48 hours post-inoculation. Each treatment and time point is replicated three times, with five plants per replicate. Harvested plants are immediately frozen in liquid nitrogen and stored at -80°C.

Gene Expression Analysis (Microarray)
  • RNA Extraction: Total RNA is isolated from the ground, frozen plant tissue for each treatment and time point.

  • Microarray Hybridization: Messenger RNA is processed and hybridized to an Agilent 44K Arabidopsis 3 Oligo microarray to determine relative gene expression levels. A reference treatment is used for comparison.

  • Data Analysis:

    • Dye-swap experiments are performed to eliminate potential dye-bias effects.

    • Technical and biological replicates are combined for the final analysis.

    • Quality control and statistical analysis are performed using appropriate data analysis software (e.g., Rosetta's Resolver Database).

Visualizations: Signaling Pathways and Workflows

This compound-Induced Defense Signaling Pathway

proquinazid_pathway cluster_responses Host Defense Responses This compound This compound PlantCell Plant Cell ET_Pathway Ethylene (ET) Signaling Pathway This compound->ET_Pathway SA_Pathway Salicylic Acid (SA) Pathway This compound->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway This compound->JA_Pathway Defense_Genes Activation of Defense Genes ET_Pathway->Defense_Genes Phytoalexin Phytoalexin Biosynthesis Defense_Genes->Phytoalexin CellWall Cell Wall Strengthening Defense_Genes->CellWall PR_Proteins PR Protein Production Defense_Genes->PR_Proteins ROS Reactive Oxygen Species (ROS) Production Defense_Genes->ROS experimental_workflow Start Start: 3-week-old Arabidopsis seedlings Proquinazid_Treatment This compound Treatment (250 mg ai/l) Start->Proquinazid_Treatment Incubation_24h 24h Incubation Proquinazid_Treatment->Incubation_24h Inoculation Inoculation with E. cichoracearum Incubation_24h->Inoculation Time_Course Time Course Sampling (1, 6, 12, 24, 36, 48 hpi) Inoculation->Time_Course RNA_Extraction RNA Extraction Time_Course->RNA_Extraction Microarray Microarray Hybridization (Agilent 44K) RNA_Extraction->Microarray Data_Analysis Data Analysis Microarray->Data_Analysis End End: Differentially Expressed Gene List Data_Analysis->End

References

Proquinazid: A Technical Guide to its Discovery, Development, and Mode of Action as a Powdery Mildew Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid, a quinazolinone-based fungicide developed by DuPont, represents a significant advancement in the control of powdery mildew diseases in various crops, most notably grapes and cereals. Its primary mode of action is the inhibition of spore germination and appressorium formation, thereby preventing the initial stages of fungal infection. This technical guide provides an in-depth overview of the discovery, chemical synthesis, biological activity, and mode of action of this compound. It includes a compilation of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways involved in its activity.

Discovery and Development

This compound (DPX-KQ926) was identified and developed by DuPont Crop Protection as a potent and selective fungicide for the control of powdery mildew.[1] It belongs to the quinazolinone class of chemistry and was introduced as a preventative treatment for powdery mildew in cereals and grapevines.[2] The development of this compound was driven by the need for novel modes of action to combat the growing issue of fungicide resistance in key agricultural pathogens. Field trials have consistently demonstrated its outstanding control of powdery mildew at low application rates, with excellent residual activity.[2]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. While specific proprietary details of the industrial synthesis are not fully public, the general pathway involves the construction of the core quinazolinone ring system followed by the introduction of the necessary substituents.

A plausible synthetic route can be described as follows:

cluster_synthesis This compound Synthesis Workflow 2_amino_benzoic_acid 2-Aminobenzoic Acid Derivative condensation Condensation 2_amino_benzoic_acid->condensation acyl_chloride Acyl Chloride acyl_chloride->condensation amide_intermediate Amide Intermediate condensation->amide_intermediate cyclization Cyclization amide_intermediate->cyclization quinazolinone_core Quinazolinone Core cyclization->quinazolinone_core alkylation_iodination Alkylation & Iodination quinazolinone_core->alkylation_iodination This compound This compound alkylation_iodination->this compound

Caption: A simplified workflow for the chemical synthesis of this compound.

Biological Activity and Spectrum

This compound is a highly effective, narrow-spectrum fungicide with exceptional activity against various species of powdery mildew fungi. Its primary targets are Blumeria graminis f. sp. tritici on wheat and Erysiphe necator on grapes.[3] It acts as a preventative fungicide, meaning it is most effective when applied before the establishment of infection. This compound has no curative properties against existing powdery mildew infections.[4]

Mode of Action

The mode of action of this compound is multifaceted, involving both direct effects on the fungal pathogen and the induction of host plant defense mechanisms.

Direct Fungal Inhibition

The primary mode of action of this compound is the inhibition of the early stages of fungal development. Specifically, it prevents spore germination and the formation of the appressorium, a specialized structure that the fungus uses to penetrate the host plant's cells.[4] By blocking these initial steps, this compound effectively prevents the fungus from establishing an infection.

cluster_moa This compound's Direct Mode of Action on Fungal Pathogens spore Fungal Spore germination Spore Germination spore->germination germ_tube Germ Tube Formation germination->germ_tube appressorium Appressorium Formation germ_tube->appressorium penetration Host Penetration appressorium->penetration infection Infection Establishment penetration->infection proquinazid_block1 This compound Inhibition proquinazid_block1->germination proquinazid_block2 This compound Inhibition proquinazid_block2->appressorium

Caption: this compound inhibits spore germination and appressorium formation.

Induction of Host Defense Responses

In addition to its direct fungicidal activity, this compound has been shown to induce the expression of host defense genes in plants. Studies in Arabidopsis thaliana have demonstrated that this compound treatment leads to the upregulation of genes associated with the ethylene (B1197577) signaling pathway and Systemic Acquired Resistance (SAR). This suggests that this compound primes the plant's own immune system to better defend against pathogen attack.

The ethylene signaling pathway is a crucial component of a plant's response to biotic and abiotic stresses. This compound treatment has been shown to activate this pathway, leading to the expression of defense-related genes.

cluster_ethylene Ethylene Signaling Pathway in Plant Defense This compound This compound Application ethylene_receptors Ethylene Receptors (ETR1, ERS1) This compound->ethylene_receptors Activates ctr1 CTR1 ethylene_receptors->ctr1 ein2 EIN2 ctr1->ein2 ein3_eil1 EIN3/EIL1 (Transcription Factors) ein2->ein3_eil1 erfs Ethylene Response Factors (ERFs) ein3_eil1->erfs defense_genes Defense Gene Expression erfs->defense_genes resistance Enhanced Disease Resistance defense_genes->resistance

Caption: this compound's influence on the ethylene signaling pathway.

Systemic Acquired Resistance is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection. This compound appears to trigger a similar systemic defense response, preparing the entire plant to resist subsequent pathogen attacks.

cluster_sar Systemic Acquired Resistance (SAR) Pathway This compound This compound Application sa_accumulation Salicylic Acid (SA) Accumulation This compound->sa_accumulation Induces npr1 NPR1 (Master Regulator) sa_accumulation->npr1 tga_transcription_factors TGA Transcription Factors npr1->tga_transcription_factors pr_gene_expression Pathogenesis-Related (PR) Gene Expression tga_transcription_factors->pr_gene_expression systemic_resistance Systemic Disease Resistance pr_gene_expression->systemic_resistance

References

Proquinazid: A Technical Overview of its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise summary of the core chemical properties of Proquinazid, a quinazolinone fungicide. The information is presented to be a quick reference for scientific professionals.

Chemical Identity and Properties

This compound is an organic compound used as a fungicide.[1][2] Its chemical structure is characterized by a quinazolin-4-one core substituted with iodo, propoxy, and propyl groups.[1]

A summary of its key chemical identifiers and properties is provided in the table below.

IdentifierValueSource
Molecular Formula C₁₄H₁₇IN₂O₂[1][2][3][4][5][6][7][8][9]
Molecular Weight 372.20 g/mol [1][3][7]
IUPAC Name 6-iodo-2-propoxy-3-propylquinazolin-4-one[1][6][9]
CAS Number 189278-12-4[3][6][7]

Chemical Structure and Information Flow

The following diagram illustrates the relationship between the different chemical identifiers for this compound.

This compound This compound This compound MolFormula Molecular Formula C₁₄H₁₇IN₂O₂ This compound->MolFormula MolWeight Molecular Weight 372.20 g/mol This compound->MolWeight IUPACName IUPAC Name 6-iodo-2-propoxy-3-propylquinazolin-4-one This compound->IUPACName CASNumber CAS Number 189278-12-4 This compound->CASNumber

References

Proquinazid's Impact on Fungal Appressorium Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Proquinazid is a potent, preventative quinazolinone fungicide highly effective against a broad range of powdery mildew species.[1][2] Its mode of action is multifaceted, involving both direct inhibition of fungal development and the induction of host plant defense mechanisms.[3] At lower concentrations, this compound does not inhibit spore germination but specifically interferes with the formation of the appressorium, a critical infection structure for many pathogenic fungi.[2][3] This document provides an in-depth examination of this compound's effect on this crucial developmental stage, summarizing key quantitative data, outlining relevant signaling pathways, and providing detailed experimental protocols for further research.

Core Mechanism of Action

This compound exhibits a dual mechanism that contributes to its high efficacy and long-lasting protection.[3]

  • Direct Fungal Inhibition: At high concentrations, this compound can inhibit spore germination. However, its primary and more nuanced activity at lower, field-relevant concentrations is the potent inhibition of appressorium formation following spore germination.[1][3] This action prevents the pathogen from breaching the host cuticle, effectively halting the infection process before it begins.[1] The precise biochemical target within the fungus remains unidentified, but evidence suggests it disrupts early signaling events required for infection.[3]

  • Host Defense Induction: this compound is a strong inducer of host defense genes.[3] Studies in Arabidopsis thaliana have shown that it activates genes associated with Systemic Acquired Resistance (SAR), the phenylpropanoid pathway, lignin (B12514952) biosynthesis, and reactive oxygen species (ROS) production.[3] This stimulation of the plant's innate immunity creates an environment that is non-conducive to fungal invasion, complementing the direct action on the fungus.[3]

G cluster_0 This compound Action cluster_1 Fungal Response cluster_2 Host Plant Response This compound This compound Fungus Fungal Pathogen This compound->Fungus Direct Inhibition Host Host Plant This compound->Host Indirect Action Signaling Disrupted Early Signal Communication Fungus->Signaling Target? Defense Host Defense Gene Expression (SAR, ROS, etc.) Host->Defense Appressorium Appressorium Formation Failure Signaling->Appressorium Resistance Enhanced Disease Resistance Defense->Resistance

Fig. 1: Dual mode of action of this compound.

Effects on Fungal Signaling Pathways

Appressorium formation is a highly regulated process governed by conserved signaling cascades, primarily the cAMP-PKA and the Pmk1 (a Fus3/Kss1-type MAPK) pathways.[4][5][6] These pathways integrate environmental cues from the host surface, such as hydrophobicity and hardness, to initiate the morphogenetic changes required to form a functional appressorium.[5][7]

While this compound's direct molecular target is unknown, its interference with appressorium formation strongly implies a disruption of these critical signaling pathways.[3] The fungicide likely acts upstream, preventing the proper perception of surface cues or disrupting the transduction of these signals, leading to a failure in the activation of downstream transcription factors like Mst12, which are essential for appressorium maturation.[4]

G SurfaceCues Host Surface Cues (Hydrophobicity, Hardness) GPCRs Surface Receptors (e.g., Pth11 GPCR) SurfaceCues->GPCRs This compound This compound (Hypothesized Point of Interference) This compound->GPCRs Ras Ras Signaling (Ras2) This compound->Ras GPCRs->Ras AdenylateCyclase Adenylate Cyclase (Mac1) Ras->AdenylateCyclase MAPKKK MAPK Cascade (Mst11-Mst7-Pmk1) Ras->MAPKKK cAMP cAMP AdenylateCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA TFs Transcription Factors (e.g., Mst12) PKA->TFs Crosstalk Pmk1 Pmk1 MAPK MAPKKK->Pmk1 Pmk1->TFs Appressorium Appressorium Formation & Maturation TFs->Appressorium

Fig. 2: Key signaling pathways in appressorium formation.

Quantitative Data Summary

The available literature emphasizes a qualitative dose-dependent effect of this compound on early fungal development. Specific EC50 or IC50 values for appressorium formation are not detailed in the reviewed sources, but a clear distinction in its mode of action based on concentration is established.

Parameter High Concentration Low Concentration Reference
Spore Germination InhibitedUnaffected[3]
Appressorium Formation N/A (Spores do not germinate)Inhibited / Interfered[1][2][3]
Primary Use Profile Direct FungitoxicityPreventative / Anti-penetrant[2][3]

Experimental Protocols

To investigate the effects of this compound on appressorium formation, a series of in vitro and molecular assays can be employed.

Experimental Workflow

The overall process involves exposing fungal spores to the compound, observing morphological changes, and analyzing molecular responses.

G Spore 1. Spore Harvesting (from fungal culture) Treatment 2. Treatment (this compound dilutions) Spore->Treatment Incubation 3. Incubation (on hydrophobic surfaces) Treatment->Incubation Microscopy 4. Morphological Analysis (Microscopy) Incubation->Microscopy RNA 5. RNA Extraction (from treated spores) Incubation->RNA Data 7. Data Analysis (% Inhibition, Gene Regulation) Microscopy->Data qPCR 6. Gene Expression (qRT-PCR) RNA->qPCR qPCR->Data

Fig. 3: Workflow for studying this compound's effects.
Protocol 1: In Vitro Appressorium Formation Assay

This protocol quantifies the inhibitory effect of this compound on appressorium development.

  • Spore Suspension Preparation:

    • Grow the fungal pathogen (e.g., Magnaporthe oryzae) on a suitable agar (B569324) medium for 10-14 days.

    • Flood the plate with 5-10 mL of sterile distilled water containing 0.01% Tween 20.

    • Gently scrape the surface with a sterile glass rod to release conidia.

    • Filter the suspension through two layers of sterile cheesecloth into a sterile tube.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series (e.g., 0.01, 0.1, 1, 10 µg/mL) in sterile water. Include a solvent-only control (DMSO).

    • Mix equal volumes of the spore suspension and the this compound dilutions.

  • Incubation and Observation:

    • Pipette 30 µL droplets of each treated spore suspension onto hydrophobic glass coverslips or plastic slides.[7]

    • Incubate in a humid chamber at 28°C for 8-12 hours.[7]

    • After incubation, stop the germination process by adding a drop of lactophenol cotton blue stain.

    • Observe under a light microscope at 400x magnification.

  • Data Analysis:

    • For each treatment, count at least 100 germinated spores.

    • Record the number of spores that have successfully formed a mature, melanized appressorium.

    • Calculate the percentage of appressorium formation for each concentration.

    • Determine the inhibition percentage relative to the solvent control.

Protocol 2: Gene Expression Analysis of Signaling Components

This protocol measures changes in the expression of key signaling genes in response to this compound.

  • Sample Preparation:

    • Prepare and treat spore suspensions as described in Protocol 4.2.

    • Incubate for a shorter period (e.g., 4-6 hours) to capture transcriptional changes during appressorium initiation.

    • Harvest the spores by centrifugation or filtration and immediately freeze them in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen samples using a suitable kit (e.g., TRIzol or a column-based method), including a DNase treatment step.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design or obtain validated primers for target genes (e.g., Pmk1, Mac1, Mst12) and a reference gene (e.g., actin or tubulin).

    • Prepare the qRT-PCR reaction mix containing cDNA template, primers, and a SYBR Green master mix.

    • Run the reaction on a real-time PCR system with a standard thermal cycling program.[8]

    • Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression compared to the control.

Conclusion and Future Directions

This compound's efficacy stems from a sophisticated dual-action mechanism that directly targets the crucial appressorium formation stage in fungi while simultaneously bolstering host defenses.[3] Its ability to interfere with early signaling events highlights the vulnerability of this developmental process as a target for fungicidal control.

Future research should focus on identifying the specific molecular target of this compound within the fungal cell. Elucidating how it disrupts the Pmk1 MAPK and/or cAMP-PKA signaling pathways could pave the way for the development of new fungicides with similar modes of action. Furthermore, a deeper understanding of its interaction with host defense pathways may provide new strategies for integrated pest management that leverage both chemical control and innate plant immunity.

References

Solubility and stability of Proquinazid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Proquinazid, a quinazolinone fungicide. The information is intended to support research, development, and formulation activities by providing key physicochemical data and outlining relevant analytical methodologies.

Physicochemical Properties of this compound

This compound is a fungicide belonging to the quinazolinone class of chemicals, known for its effectiveness against powdery mildew.[1] Its chemical structure is 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one.[2]

PropertyValueReference
Molecular FormulaC₁₄H₁₇IN₂O₂[2]
Molecular Weight372.20 g/mol [2]
AppearanceWhite crystalline solid[3]
pH DissociationDoes not dissociate between pH 2.4 and 11.6[1]

Solubility Profile

The solubility of this compound has been determined in aqueous and various organic solvents. The data indicates that this compound is slightly soluble in water and highly soluble in several organic solvents.[1][3]

Table 1: Solubility of this compound in Various Solvents at 20°C
SolventSolubility (mg/L)Temperature (°C)pH (for water)Reference
Water0.93207[3]
Water0.1 - 10Not SpecifiedNot Specified
Acetone250,00020N/A[3]
Dichloromethane250,00020N/A[3]
Ethyl Acetate136,00020N/A[3]
Acetonitrile (B52724)Not specified, but used as a solvent for standardsN/AN/A
MethanolData not availableN/AN/A
EthanolData not availableN/AN/A
TolueneData not availableN/AN/A

Stability Profile

This compound is generally stable under normal storage conditions.[3] Key stability information is summarized below:

  • Storage Stability: this compound residues are reported to be stable during storage at -20°C for at least 19 months.[1]

  • Sunlight Stability: It is noted to have increased stability in sunlight, which is advantageous for field applications.[1]

Forced Degradation and Potential Pathways

G cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Cleavage of propoxy/propyl chains) This compound->Hydrolysis Oxidation Oxidation (Hydroxylation of phenyl ring, propyl, or propoxy chains) This compound->Oxidation Photolysis Photolysis (Potential de-iodination) This compound->Photolysis Degradants Degradation Products Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants

Potential Degradation Pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of this compound are provided below. These are based on standard methodologies and best practices in the field.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

G start Start step1 Add excess this compound to solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-72h) step1->step2 step3 Separate solid and liquid phases (centrifugation/filtration) step2->step3 step4 Quantify this compound in the supernatant/filtrate (e.g., HPLC) step3->step4 end End step4->end

Workflow for Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Methodology:

This compound is subjected to stress conditions as outlined in the ICH guidelines.

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. While a specific validated method for this compound was not found in the public literature, a typical method would be developed as follows:

Chromatographic Conditions (Hypothetical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate (B84403) buffer at pH 3).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide summarizes the available information on the solubility and stability of this compound. While key solubility data in important organic solvents are available, a more comprehensive profile would be beneficial. Specific forced degradation studies are needed to definitively elucidate the degradation pathways and to validate a stability-indicating analytical method. The provided experimental protocols offer a framework for generating this critical data to support ongoing and future research and development efforts.

References

Proquinazid's Impact on Signal Transduction in Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew diseases in various crops. Its primary mode of action lies in the disruption of the early stages of fungal infection, specifically by inhibiting the formation of the appressorium, a critical structure for host penetration. While the precise molecular target remains to be definitively identified, evidence suggests that proquinazad interferes with crucial signal transduction pathways within the pathogen that govern morphogenesis and pathogenesis. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on pathogen signal transduction, summarizes key quantitative data, outlines detailed experimental protocols for further investigation, and presents visual models of the hypothesized signaling pathways and experimental workflows.

Introduction

This compound provides excellent preventative control of a wide range of powdery mildew species, including those affecting cereals and grapes.[1] Its efficacy stems from its ability to interrupt the fungal life cycle before host tissue penetration, primarily by preventing the formation of a functional appressorium.[1][2] This suggests an interference with the complex signaling cascades that are initiated upon spore landing on a susceptible host surface. These signaling events are critical for the pathogen to recognize the host environment and trigger the significant morphological changes required for infection.

Proposed Mechanism of Action: Interference with Signal Transduction

The exact biochemical target of this compound is not yet fully elucidated. However, studies on its effects and similarities with other fungicides point towards the disruption of signal transduction pathways essential for appressorium development.[3] At lower concentrations, this compound does not inhibit spore germination but specifically halts the formation of the appressorium, indicating an interference with the signaling cues that guide this process.[4]

It is hypothesized that this compound disrupts the early signal communication between the pathogen and the host plant.[4] This could involve interference with the perception of physical cues (e.g., surface hydrophobicity) or chemical signals from the host cuticle, which are known to trigger downstream signaling cascades.

Two key areas are implicated in the downstream effects of this signal disruption:

  • Cyclic AMP (cAMP) Signaling Pathway: The cAMP-dependent protein kinase A (PKA) pathway is a central regulator of morphogenesis and virulence in many pathogenic fungi.[5][6][7] It is involved in processes such as germ tube elongation, appressorium formation, and penetration peg development. Disruption of signals upstream of this pathway could lead to its improper regulation, thereby preventing the necessary morphological transitions for infection.

  • Actin Cytoskeleton Organization: The formation of a polarized germ tube and the subsequent development of the appressorium are highly dependent on a dynamic and correctly organized actin cytoskeleton.[8] Some fungicides with similar effects on appressorium formation, such as metrafenone, are known to disrupt the actin cytoskeleton, leading to a loss of cell polarity.[3][9] It is plausible that this compound's interference with upstream signaling ultimately leads to a failure in the proper organization of the actin cytoskeleton, thus inhibiting appressorium morphogenesis.

Quantitative Data: In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC₅₀) values of this compound against key powdery mildew pathogens, demonstrating its high intrinsic activity.

Pathogen SpeciesHostEC₅₀ Range (mg L⁻¹)Reference
Blumeria graminis f. sp. triticiWheat0.000078 - 0.02[10]
Erysiphe necatorGrapevine0.001 - 0.3[10]

Experimental Protocols

To further elucidate the mechanism of action of this compound, the following detailed experimental protocols are provided as a guide for researchers.

Determination of EC₅₀ Values using a Leaf Disc Assay

This protocol is adapted from methodologies used to assess fungicide sensitivity in powdery mildew fungi.[10]

Objective: To determine the concentration of this compound that inhibits the growth of the target pathogen by 50%.

Materials:

  • Healthy, young host plant leaves (e.g., wheat or grapevine)

  • This compound stock solution (e.g., in DMSO)

  • Sterile distilled water

  • Agar (B569324) (for water agar plates)

  • Petri dishes (9 cm)

  • Cork borer

  • Fine paintbrush

  • Spore suspension of the target pathogen

  • Incubation chamber with controlled light and temperature

  • Stereomicroscope

Procedure:

  • Prepare Water Agar Plates: Prepare 1.5% (w/v) water agar, autoclave, and pour into Petri dishes.

  • Prepare Leaf Discs: Using a cork borer, cut discs from healthy young leaves. Place four discs, adaxial side up, on each water agar plate.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in sterile distilled water containing a small amount of a surfactant (e.g., Tween 20) to aid in dispersion. A typical concentration range for Blumeria graminis could be 0, 0.0001, 0.001, 0.01, 0.1, and 1.0 mg L⁻¹.

  • Treatment: Apply a known volume (e.g., 20 µl) of each this compound dilution to the surface of each leaf disc. Allow the solution to dry in a laminar flow hood.

  • Inoculation: Prepare a fresh spore suspension of the powdery mildew fungus in a non-toxic carrier solution or use a settling tower to dust spores evenly onto the treated leaf discs.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a controlled environment chamber (e.g., 20°C with a 16h photoperiod) for 7-10 days.

  • Assessment: Using a stereomicroscope, assess the percentage of the leaf disc area covered by mycelial growth for each treatment.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control. Use probit analysis or non-linear regression to determine the EC₅₀ value.

Analysis of Fungal Gene Expression by Quantitative PCR (qPCR)

This protocol provides a framework for investigating the effect of this compound on the expression of genes potentially involved in signal transduction and morphogenesis.[11][12]

Objective: To quantify the relative expression of target fungal genes following this compound treatment.

Materials:

  • Fungal culture (as in 4.1)

  • This compound (at a sub-lethal concentration, e.g., EC₂₅)

  • Liquid nitrogen

  • RNA extraction kit suitable for fungi

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Primers for target genes (e.g., genes encoding components of the cAMP/PKA pathway, actin-related proteins) and reference genes (e.g., actin, GAPDH).

Procedure:

  • Treatment and Sample Collection: Inoculate host leaves with the fungal pathogen. At a specific time point post-inoculation (e.g., during germ tube elongation or early appressorium formation), treat the infected leaves with a sub-lethal concentration of this compound or a control solution. At desired time points after treatment (e.g., 1, 3, 6 hours), harvest the infected leaf tissue and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen samples using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • qPCR: Set up qPCR reactions in triplicate for each sample and primer pair. The reaction mixture should contain the qPCR master mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: Perform the qPCR in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCq method, normalizing to the expression of one or more stable reference genes.

Microscopic Observation of Appressorium Formation

This protocol allows for the visualization of the morphological effects of this compound on fungal development.[13]

Objective: To qualitatively and quantitatively assess the impact of this compound on spore germination, germ tube elongation, and appressorium formation.

Materials:

  • Hydrophobic surfaces (e.g., plastic coverslips or microscope slides)

  • This compound dilutions

  • Fungal spore suspension

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Light microscope with differential interference contrast (DIC) optics

  • (Optional) Stains for fungal structures (e.g., Calcofluor White for chitin)

Procedure:

  • Treatment: Apply a small volume of the this compound dilutions or a control solution to the hydrophobic surfaces and allow to dry.

  • Inoculation: Place a drop of the fungal spore suspension onto the treated surfaces.

  • Incubation: Place the slides/coverslips in a humid chamber and incubate at a suitable temperature (e.g., 20-25°C) for a time period sufficient for appressorium formation in the control group (e.g., 8-24 hours).

  • Microscopy: Observe the samples directly under a light microscope.

  • Analysis:

    • Qualitative: Observe and document any morphological abnormalities in the germ tubes and appressoria of the this compound-treated samples compared to the control.

    • Quantitative: For at least 100 spores per treatment, determine the percentage of germinated spores and the percentage of germinated spores that have formed a mature appressorium.

Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Hypothesized Signaling Pathway Disruption by this compound

proquinazid_pathway cluster_upstream Upstream Events cluster_downstream Downstream Cellular Processes Host Surface Cues Host Surface Cues Signal Perception Signal Perception Host Surface Cues->Signal Perception cAMP/PKA Pathway cAMP/PKA Pathway Signal Perception->cAMP/PKA Pathway Signal Transduction Actin Cytoskeleton Organization Actin Cytoskeleton Organization cAMP/PKA Pathway->Actin Cytoskeleton Organization Appressorium Formation Appressorium Formation Actin Cytoskeleton Organization->Appressorium Formation This compound This compound This compound->Signal Perception Inhibition

Caption: Hypothesized this compound-induced disruption of pathogen signaling.

Experimental Workflow for Investigating this compound's Mode of Action

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Fungal Culture Fungal Culture This compound Treatment This compound Treatment Fungal Culture->this compound Treatment Control Treatment Control Treatment Fungal Culture->Control Treatment Microscopy Microscopy This compound Treatment->Microscopy qPCR qPCR This compound Treatment->qPCR EC50 Determination EC50 Determination This compound Treatment->EC50 Determination Control Treatment->Microscopy Control Treatment->qPCR Morphological Analysis Morphological Analysis Microscopy->Morphological Analysis Gene Expression Analysis Gene Expression Analysis qPCR->Gene Expression Analysis Quantitative Efficacy Quantitative Efficacy EC50 Determination->Quantitative Efficacy

Caption: Experimental workflow for this compound mode of action studies.

Conclusion and Future Directions

This compound is a potent inhibitor of powdery mildew fungi, acting primarily by disrupting appressorium formation. While the precise molecular target is yet to be identified, current evidence strongly suggests that its mode of action involves the interference with early signal transduction events in the pathogen. Future research should focus on identifying the specific receptor or signaling component that is the direct target of this compound. Techniques such as affinity chromatography with labeled this compound, transcriptomic and proteomic analyses of treated fungi, and the study of resistant mutants will be invaluable in further dissecting the molecular basis of its fungicidal activity. A deeper understanding of this compound's impact on pathogen signaling will not only enhance our knowledge of fungal pathogenesis but also aid in the development of more effective and sustainable disease management strategies.

References

Methodological & Application

Proquinazid Analytical Standard: Application Notes and Protocols for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew in various crops, particularly grapes.[1] Accurate quantification of this compound residues is crucial for ensuring food safety, environmental monitoring, and formulation quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and tandem mass spectrometry (MS/MS) detection.

Physicochemical Properties of this compound Analytical Standard

A thorough understanding of the physicochemical properties of the analytical standard is fundamental for method development and ensuring accurate analytical results.

PropertyValue
IUPAC Name 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one
CAS Number 189278-12-4
Molecular Formula C₁₄H₁₇IN₂O₂
Molecular Weight 372.20 g/mol
Appearance White crystalline solid
Solubility Good solubility in acetone, dichloromethane, and ethyl acetate. Low solubility in water.
Storage Store at room temperature (20-25°C) or frozen (<-10°C) as per supplier's recommendation.

Experimental Protocols

Sample Preparation: QuEChERS Extraction for Grape Matrix

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2][3][4] The following protocol is based on the EN 15662 standard.

Materials:

  • Homogenized grape sample

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) tubes containing 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Seal the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 g for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer into a dSPE tube.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

  • The supernatant is ready for HPLC-UV or HPLC-MS/MS analysis. For LC-MS/MS, the extract may be diluted 10-fold with deionized water.[4]

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 10g Homogenized Grape Sample add_acn Add 10mL Acetonitrile sample->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (5 min) shake2->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant add_dspe Add to dSPE Tube supernatant->add_dspe shake3 Shake (30 sec) add_dspe->shake3 centrifuge2 Centrifuge (5 min) shake3->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis HPLC-UV or HPLC-MS/MS final_extract->analysis

QuEChERS Sample Preparation Workflow.
HPLC-UV Analysis

This protocol provides a general framework for the analysis of this compound using HPLC with UV detection, based on typical conditions for similar fungicides.[1] Method validation and optimization are recommended for specific laboratory conditions.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Standard HPLC with UV/Vis or DAD detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 65:35 v/v)
Flow Rate 0.9 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection 254 nm

Expected Performance:

ParameterExpected Value
Retention Time Dependent on specific column and conditions, requires experimental determination.
Linearity Typically in the range of 0.05 to 5.0 µg/mL
LOD ~0.02 mg/kg
LOQ ~0.05 mg/kg
Recovery 70-120%
HPLC-MS/MS Analysis

For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry is the preferred method. The following conditions are based on a validated multi-residue method.[5]

Instrumentation and Conditions:

ParameterRecommended Condition
LC System UHPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Column C18 reverse-phase column
Mobile Phase Gradient elution with water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) formate.
Injection Volume 1-10 µL

Mass Spectrometry Parameters:

ParameterValue
Precursor Ion (m/z) 373.0
Product Ion 1 (m/z) - Quantifier 330.9
Product Ion 2 (m/z) - Qualifier 288.9
Collision Energy (CE) Optimized for the specific instrument, typically requires auto-tuning.
Retention Time ~8.75 minutes[5]

Expected Performance:

ParameterExpected Value
Linearity Wide linear range, e.g., 0.1 to 200 µg/L
LOD <0.01 mg/kg
LOQ 0.01 mg/kg[5]
Recovery 70-120%

Method Validation and Quality Control

All analytical methods should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results. Key validation parameters include:

  • Linearity and Range: Establish a calibration curve with at least five concentration levels.

  • Accuracy (Recovery): Determined by analyzing spiked samples at various concentration levels.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Matrix-matched standards should be used for calibration to compensate for matrix effects, especially in complex samples like grapes.

Signaling Pathways and Experimental Workflows

As this compound is a fungicide, its primary mode of action involves the disruption of fungal cellular processes rather than interaction with signaling pathways in the context of drug development. The primary workflow for its analysis is the experimental protocol outlined above.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Grape Sample quechers QuEChERS Extraction start->quechers hplc_uv HPLC-UV quechers->hplc_uv hplc_msms HPLC-MS/MS quechers->hplc_msms quant Quantification hplc_uv->quant hplc_msms->quant report Reporting quant->report

References

Application Note: High-Sensitivity GC-MS/MS Method for the Determination of Proquinazid in Grape Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Proquinazid in grape samples using gas chromatography-tandem mass spectrometry (GC-MS/MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which ensures high recovery rates and efficient cleanup. The optimized GC-MS/MS method provides excellent selectivity and sensitivity for the detection and quantification of this compound, meeting the stringent requirements for food safety analysis. This method is suitable for research laboratories, food safety authorities, and drug development professionals involved in pesticide residue analysis.

Introduction

This compound is a quinazolinone fungicide used to control powdery mildew on various crops, including grapes. Monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to provide structural confirmation.[1] This application note provides a detailed protocol for the extraction and analysis of this compound in grapes using a modified QuEChERS method and GC-MS/MS.

Experimental Protocol

Sample Preparation (QuEChERS Method)

A modified QuEChERS method is employed for the extraction of this compound from grape samples.[2]

Reagents and Materials:

Procedure:

  • Weigh 5 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4000 rpm for 7 minutes.

  • Transfer 2 mL of the upper acetonitrile layer to a 15 mL polypropylene centrifuge tube containing 300 mg MgSO₄, 50 mg PSA, and 15 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of n-hexane.

  • Filter the extract through a 0.22 μm PTFE syringe filter into a GC vial for analysis.

GC-MS/MS Analysis

Instrumentation: A gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS) is used for the analysis. The following parameters are representative and may require optimization based on the specific instrument used.

Table 1: GC-MS/MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
GC ColumnAgilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[3][4][5][6][7]
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Injection Volume1 µL, splitless mode
Oven Temperature ProgramInitial temperature 150 °C, hold for 0 min, ramp at 30 °C/min to 280 °C, hold for 10 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound: The following MRM transitions have been validated for the quantification and confirmation of this compound.[8]

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) for QuantificationCollision Energy (eV)Product Ion (m/z) for ConfirmationCollision Energy (eV)
This compound3972701524225

Method Performance and Validation

The method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Linearity: A matrix-matched calibration curve was constructed over a concentration range of 0.005 to 0.1 mg/kg. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.99.

Limit of Quantification (LOQ): The limit of quantification for this compound in grape matrix was determined to be 0.010 mg/kg.

Accuracy and Precision: Recovery studies were performed by spiking blank grape samples at three different concentration levels. The results are summarized in Table 3.

Table 3: Recovery and Precision Data for this compound in Grapes

Spiking Level (mg/kg)Mean Recovery (%) (n=5)SD (%)RSD (%)
0.01092.54.85.2
0.02088.94.14.6
0.10095.33.53.7

The mean recoveries for all spiking levels were within the acceptable range of 70-120%, and the relative standard deviation (RSD) was below 20%, demonstrating good accuracy and precision of the method.[8]

Results and Discussion

Chromatography

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak, well-separated from matrix interferences. The use of a 5% phenyl-methylpolysiloxane column provides good selectivity for this class of compounds.

Mass Spectrometry and Fragmentation

Electron ionization of this compound (C₁₄H₁₂Cl₂IN₃O) results in a molecular ion [M]⁺ at m/z 397 (based on the most abundant isotopes of Cl and I). The fragmentation pattern is consistent with the structure of the molecule. The precursor ion at m/z 397 is selected in the first quadrupole. In the collision cell, it undergoes fragmentation to produce characteristic product ions. The major fragmentation pathways are proposed to be:

  • Formation of m/z 270: This ion likely results from the loss of the iodine atom and the propyl group from the precursor ion.

  • Formation of m/z 242: This fragment could be formed by the subsequent loss of a carbonyl group (CO) from the m/z 270 ion.

These specific transitions provide high selectivity for the detection of this compound in complex matrices.

Diagrams

GCMS_Workflow GC-MS/MS Workflow for this compound Analysis cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis GC-MS/MS Analysis cluster_Data Data Processing Sample Grape Sample (5g) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salts Add QuEChERS Salts Extraction->Salts Centrifuge1 Centrifugation Salts->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Evaporation Evaporation & Reconstitution Centrifuge2->Evaporation Supernatant FinalExtract Final Extract in n-Hexane Evaporation->FinalExtract Injection GC Injection (1 µL) FinalExtract->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS1 Q1: Precursor Ion Selection (m/z 397) Ionization->MS1 Fragmentation Q2: Collision-Induced Dissociation MS1->Fragmentation MS2 Q3: Product Ion Monitoring (m/z 270, 242) Fragmentation->MS2 Detection Detector MS2->Detection Quantification Quantification (Matrix-Matched Calibration) Detection->Quantification Confirmation Confirmation (Ion Ratio) Detection->Confirmation Report Final Report Quantification->Report Confirmation->Report

Caption: Workflow for this compound analysis.

Fragmentation_Pathway Proposed Fragmentation of this compound This compound This compound [M]⁺ m/z 397 Fragment1 [M - I - C₃H₇]⁺ m/z 270 This compound->Fragment1 - I, - C₃H₇ Fragment2 [M - I - C₃H₇ - CO]⁺ m/z 242 Fragment1->Fragment2 - CO

Caption: Fragmentation of this compound in MS/MS.

Conclusion

The described GC-MS/MS method provides a reliable and sensitive tool for the determination of this compound residues in grape samples. The QuEChERS sample preparation is effective for extracting the analyte with high recovery, while the MS/MS detection in MRM mode ensures accurate quantification and confirmation even at low concentration levels. This method is fit for purpose for routine monitoring of this compound in grapes to ensure food safety and compliance with regulatory standards.

References

Application Notes and Protocols for Proquinazid Residue Analysis in Grape and Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY

Introduction

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew in various crops, including grapes and cereals like wheat and barley.[1][2] Its use necessitates reliable and sensitive analytical methods to monitor residue levels in harvested commodities, ensuring compliance with regulatory limits and safeguarding consumer health. This document provides detailed protocols for the determination of this compound residues in grape and cereal matrices using modern analytical techniques.

The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and food safety. They provide a framework for the extraction, cleanup, and quantification of this compound, ensuring accuracy and reproducibility of results.

Analytical Methodologies

The primary methods for this compound residue analysis involve gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). The choice of method often depends on the laboratory's instrumentation and the specific requirements of the analysis.

Gas Chromatography (GC) Based Methods

Gas chromatography, particularly with an electron capture detector (ECD) or a mass spectrometer (GC-MS), is a robust technique for this compound analysis.[1][3]

Liquid Chromatography (LC) Based Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an increasingly common choice for pesticide residue analysis.[4][5][6]

Experimental Workflow

The overall workflow for this compound residue analysis from sample collection to final data reporting is outlined below.

Proquinazid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Grapes/Cereals) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (QuEChERS/Solvent) Homogenization->Extraction Cleanup Clean-up (d-SPE/SPE) Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS Analysis LC_MS LC-MS/MS Analysis Cleanup->LC_MS Analysis Quantification Quantification GC_MS->Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis.

Protocol 1: this compound Residue Analysis in Grapes using GC-MS

This protocol is based on established methods for fungicide residue analysis in grapes.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (B86663) (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)

  • Nitrogen gas, high purity

  • Homogenizer/blender

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Sample Preparation and Extraction
  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate.

  • Vortex vigorously for 1 minute.

  • Add 5 g of sodium chloride and 5 g of anhydrous sodium sulfate.

  • Vortex for another 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction process with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate to near dryness using a rotary evaporator or nitrogen evaporator at 40°C.

Clean-up
  • Reconstitute the residue in a suitable solvent for SPE loading (e.g., 1 mL of hexane:ethyl acetate, 9:1 v/v).

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with hexane).

  • Elute the this compound with a suitable solvent (e.g., acetone:hexane, 1:1 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent suitable for GC-MS injection (e.g., 1 mL of toluene).

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 6890 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Program: 150°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5975 or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions: To be determined from the mass spectrum of the this compound standard (quantifier and qualifier ions).

Protocol 2: this compound Residue Analysis in Cereal Grains using QuEChERS and LC-MS/MS

This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for cereal matrices.[7][8]

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (pesticide residue grade)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Trisodium (B8492382) citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution for planar pesticides

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Grinder/mill

  • Centrifuge

  • Vortex mixer

Sample Preparation and Extraction (QuEChERS)
  • Grind cereal grain samples to a fine powder.

  • Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Clean-up
  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. For cereals, a common mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters
  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a this compound standard (precursor ion -> product ions for quantification and confirmation).

Data Presentation

Method performance is critical for the validation of residue analysis. The following tables summarize typical quantitative data for this compound analysis.

Table 1: Method Validation Data for this compound in Grapes (GC-MS)
ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.02 mg/kg
Recovery (at 0.1 mg/kg)85-105%
Repeatability (RSDr)<15%
Table 2: Method Validation Data for this compound in Cereals (LC-MS/MS)
ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Recovery (at 0.05 mg/kg)90-110%
Repeatability (RSDr)<10%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical steps in method development and validation for this compound residue analysis.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation Select_Method Select Analytical Technique (GC-MS or LC-MS/MS) Optimize_Extraction Optimize Sample Extraction and Clean-up Select_Method->Optimize_Extraction Optimize_Instrument Optimize Instrumental Parameters Optimize_Extraction->Optimize_Instrument Linearity Linearity & Range Optimize_Instrument->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Sensitivity Sensitivity (LOD/LOQ) Precision->Sensitivity Specificity Specificity Sensitivity->Specificity

References

Application Notes and Protocols for Proquinazid in the Control of Uncinula necator in Vineyards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proquinazid is a fungicide belonging to the quinazolinone chemical class, developed for the targeted control of powdery mildew (Uncinula necator) in grapevines.[1][2] Its primary mode of action is the inhibition of the early stages of fungal development, specifically spore germination and the formation of the appressorium, which is the structure the fungus uses to penetrate the host plant tissue.[1][2] Consequently, this compound is utilized as a protectant fungicide and does not possess curative properties against established infections.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a research and vineyard management context, intended for an audience of researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The efficacy of this compound in controlling Uncinula necator has been evaluated in numerous field and laboratory studies. The following tables summarize key quantitative data regarding its application and effectiveness.

Table 1: this compound Application Rates and Intervals

FormulationApplication Rate (Dilute Spraying)Application Rate (Concentrate Spraying)Maximum Applications per SeasonMinimum Interval Between Applications
200 g/L Emulsifiable Concentrate25 mL product / 100 L of water75 mL product / 100 L of water414 days
Data sourced from product registration information.[1]

Table 2: Efficacy of this compound Against Uncinula necator

ParameterValueReference
EC50 (Effective Concentration, 50%) 0.001 - 0.3 mg/L[3]
Field Efficacy (vs. Untreated Control) Comparable or superior to conventional fungicides[4]
Inhibitory Growth Potential (21 days post-application) Lower than Pristine WG and Vectra 10 SC[4]
Protective Potential (21 days post-application) Lower than Pristine WG and Vectra 10 SC[4]

Table 3: this compound Resistance Profile

Cross-ResistanceNotesReference
Quinoxyfen A strong positive correlation (r = 0.874) in sensitivity between this compound and Quinoxyfen has been observed in E. necator.[3]
Other Fungicide Classes No cross-resistance has been reported with Demethylation Inhibitors (DMIs), Morpholines, or Strobilurins.[2]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound

Objective: To evaluate the in-field efficacy of this compound for the control of grapevine powdery mildew.

Materials:

  • This compound formulation (e.g., 200 g/L emulsifiable concentrate)

  • Standard fungicide for positive control

  • Water (for untreated control and dilutions)

  • Backpack sprayer or similar application equipment

  • Randomized complete block design vineyard plot with a susceptible grape variety

  • Disease assessment tools (e.g., rating scales, calipers)

  • Personal Protective Equipment (PPE)

Methodology:

  • Trial Setup:

    • Establish a randomized complete block design with a minimum of four replicates per treatment.[5]

    • Each replicate should consist of a uniform set of vines of the same cultivar, age, and training system.[6]

    • Treatments should include:

      • Untreated control (water spray)

      • This compound at the recommended application rate

      • A standard, registered fungicide as a positive control

  • Application:

    • Calibrate spray equipment to ensure accurate and uniform application volume.

    • Apply treatments according to the predetermined schedule, typically starting before the anticipated onset of disease and continuing at 14-day intervals.[1]

    • Ensure thorough coverage of all green tissues, including leaves, shoots, and fruit clusters.

  • Disease Assessment:

    • Conduct disease assessments at regular intervals (e.g., 7, 14, and 21 days after each application).[4]

    • Assess disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area covered by powdery mildew).

    • Utilize a standardized disease rating scale, such as the Horsfall-Barratt scale, for severity assessment.[7]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate fungicide efficacy using Abbott's formula:

      • Efficacy (%) = [1 - (Disease in treated plot / Disease in control plot)] x 100

Protocol 2: Laboratory Bioassay for this compound EC50 Determination

Objective: To determine the 50% effective concentration (EC50) of this compound against Uncinula necator.

Materials:

  • This compound technical grade

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Uncinula necator conidia

  • Grape leaf discs from a susceptible cultivar

  • Petri dishes with moist filter paper

  • Microscope and slides

  • Hemocytometer or spore counter

  • Incubation chamber with controlled temperature and light

Methodology:

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a dilution series of this compound in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20). Concentrations should bracket the expected EC50 value.

  • Inoculum Preparation:

    • Collect fresh conidia from infected grape leaves.

    • Prepare a spore suspension in sterile distilled water with a surfactant.

    • Adjust the spore concentration to a standard level (e.g., 1 x 105 conidia/mL) using a hemocytometer.

  • Leaf Disc Assay:

    • Excise leaf discs (e.g., 15 mm diameter) from young, healthy grape leaves.

    • Place the leaf discs, adaxial side up, on moist filter paper in Petri dishes.

    • Apply a small aliquot (e.g., 20 µL) of each this compound dilution to the center of each leaf disc.

    • After the solution has dried, inoculate each disc with a droplet of the spore suspension.

  • Incubation and Assessment:

    • Incubate the Petri dishes at an optimal temperature for powdery mildew development (e.g., 22-25°C) with a defined photoperiod.

    • After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf disc area covered by mycelial growth under a dissecting microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Use probit analysis or a similar statistical method to determine the EC50 value.

Visualizations

G cluster_field_trial Field Efficacy Trial Workflow Trial_Setup Trial Setup (Randomized Block Design) Application Fungicide Application (this compound, Control) Trial_Setup->Application Assessment Disease Assessment (Incidence & Severity) Application->Assessment Analysis Data Analysis (ANOVA, Efficacy Calculation) Assessment->Analysis

Caption: Workflow for a field efficacy trial of this compound.

G cluster_moa This compound Mode of Action on Uncinula necator Spore Uncinula necator Spore Germination Spore Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Penetration Appressorium->Penetration This compound This compound This compound->Germination Inhibits This compound->Appressorium Inhibits

Caption: this compound's inhibitory effect on fungal development.

G cluster_resistance Resistance Management Strategy Scout Scout for Powdery Mildew Apply Apply this compound Preventatively Scout->Apply Rotate Rotate with Different FRAC Groups Apply->Rotate Limit Limit to 2 Consecutive Applications Rotate->Limit Max Maximum 4 Applications per Season Limit->Max

Caption: Key steps for this compound resistance management.

Conclusion

This compound is an effective protectant fungicide for the management of grapevine powdery mildew. Its unique mode of action makes it a valuable tool in integrated pest management programs, particularly when used in rotation with fungicides from different chemical classes to mitigate the risk of resistance development.[8] The protocols and data presented here provide a framework for the scientific evaluation and optimal use of this compound in both research and practical vineyard settings. Further research into the precise molecular target of this compound could lead to the development of even more effective and sustainable disease control strategies.

References

Application Note: Development and Validation of a Rapid HPLC Method for the Quantification of Proquinazid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew in various crops.[1] Its IUPAC name is 6-iodo-2-propoxy-3-propylquinazolin-4-one, and its molecular weight is 372.20 g/mol .[2] Accurate and reliable quantification of this compound in formulations and environmental samples is crucial for quality control, residue analysis, and formulation development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of this compound. The method is demonstrated to be linear, accurate, precise, and specific.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm
Chemicals and Reagents
  • This compound analytical standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for a formulated product)

Solid Formulation:

  • Accurately weigh a portion of the homogenized solid formulation powder equivalent to 25 mg of this compound.

  • Transfer the weighed sample to a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Liquid Formulation:

  • Accurately measure a volume of the liquid formulation equivalent to 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocols

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by analyzing a blank (mobile phase), a standard solution, and a sample solution. The retention times were compared to identify any interfering peaks.

  • Linearity: A six-point calibration curve was generated by plotting the peak area against the concentration of this compound (1, 5, 10, 20, 40, 50 µg/mL). The linearity was evaluated by the correlation coefficient (r²) of the regression line.

  • Accuracy (Recovery): The accuracy was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery percentage was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution (20 µg/mL) were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days. The relative standard deviation (%RSD) was calculated for the peak areas.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes.

Method Validation Summary

The validation results are summarized in the table below.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%%RSD ≤ 2.0%
- Intermediate Precision1.25%%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Specificity No interference observed at the retention time of this compoundNo interfering peaks at the analyte's retention time

The high correlation coefficient (r² = 0.9995) indicates excellent linearity over the tested concentration range. The accuracy of the method was confirmed by the good recovery rates, which were within the acceptable limits of 98.0% to 102.0%. The low %RSD values for repeatability and intermediate precision demonstrate the high precision of the method. The LOD and LOQ values indicate that the method is sensitive enough for the quantification of this compound in various samples.

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Method_Validation Method Validation (Linearity, Accuracy, Precision) Data_Acquisition->Method_Validation Quantification Quantification of this compound Data_Acquisition->Quantification

Caption: Overall workflow for the development and validation of the HPLC method for this compound quantification.

HPLC_Analysis_Flow node_injection Sample Injection 10 µL node_column Chromatographic Separation C18 Column Acetonitrile:Water (70:30) node_injection:f1->node_column:f0 node_detection UV Detection 254 nm node_column:f1->node_detection:f0 node_data Data Acquisition Chromatogram & Peak Area node_detection:f1->node_data:f0

Caption: Key steps involved in the HPLC analysis of this compound.

Conclusion

A simple, rapid, and reliable HPLC-UV method for the quantification of this compound has been successfully developed and validated. The method meets all the requirements for a validated analytical procedure, demonstrating good linearity, accuracy, precision, and specificity. This method can be effectively used for routine quality control analysis of this compound in formulated products.

References

Application Notes and Protocols for Proquinazid in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proquinazid is a quinazolinone-based fungicide highly effective against a broad spectrum of powdery mildew species, making it a valuable tool in Integrated Pest Management (IPM) programs for crops such as grapevines and cereals.[1] Its unique mode of action not only directly targets the fungal pathogen but also stimulates the host plant's natural defense mechanisms.[2] These application notes provide detailed information on the use of this compound in an IPM framework, including its biological activity, application guidelines, compatibility with biological control agents, and protocols for relevant experimental procedures.

An effective IPM program integrates multiple strategies to manage pests in an economically and environmentally sound manner.[3] This includes monitoring pest populations, utilizing resistant crop varieties, employing cultural and biological controls, and the judicious use of chemical controls like this compound.

Biological Profile of this compound

Mode of Action:

This compound exhibits a dual mode of action against powdery mildew pathogens:

  • Direct Antifungal Activity: At higher concentrations, this compound inhibits spore germination and the formation of appressoria, the specialized structures fungi use to penetrate host tissue. This preventative action stops the infection before it can establish.

  • Host Defense Induction: At lower concentrations, this compound interferes with the early signaling between the pathogen and the host plant.[2] It also stimulates the expression of host genes associated with systemic acquired resistance (SAR), including those involved in ethylene-mediated response pathways, phytoalexin biosynthesis, and cell wall strengthening.

Target Pathogens:

This compound is primarily effective against various species of powdery mildew, including:

  • Erysiphe necator (Grapevine powdery mildew)

  • Blumeria graminis f. sp. tritici (Wheat powdery mildew)

  • A broad range of other cereal and broadleaf powdery mildews.

Resistance Management:

This compound belongs to the Fungicide Resistance Action Committee (FRAC) Group 13. To mitigate the risk of resistance development, it is crucial to rotate this compound with fungicides from different FRAC groups and to avoid sequential applications.

Data Presentation

Table 1: Efficacy of this compound against Powdery Mildew in Field Trials

CropTarget PathogenApplication RateEfficacy (% Disease Control)Reference
Grapes (cv. Bazzoul Kalba)Erysiphe necator250 cc/ha (Talendo®)22.10% (Protective Potential at 21 days after first application)[4]
GrapesErysiphe necator500 ml/ha (Azoxytrobin 23% SC - for comparison)58.00% - 61.85%[5]
GrapesErysiphe necator400 ml/ha (Picoxystrobin 22.52% SC - for comparison)69.63% - 71.53%[5]
WheatBlumeria graminis f. sp. tritici250 ml/ha (Talendo®) + 500 ml/ha (Opus® 125)High level of control (Specific % not provided)[6]
WheatBlumeria graminis f. sp. triticiNot Specified (Talendo®)Good control[1]

Table 2: Compatibility of this compound with Beneficial Organisms

Beneficial OrganismSpeciesEffectQuantitative DataReference
Predatory MiteAmblyseius swirskiiHighly Toxic90.00% mortality (adult females), 96.66% mortality (larvae), 43.34% mortality (eggs)
Predatory MiteTyphlodromus pyriNot specified for this compoundMancozeb (for comparison): 70 g a.i./L caused significant mortality in susceptible strains[7]

Table 3: Compatibility of Other Fungicides with Biological Control Agents (Illustrative)

Disclaimer: The following data is provided for illustrative purposes as direct compatibility data for this compound with Trichoderma harzianum and Bacillus subtilis was not available in the reviewed literature. Researchers should conduct their own compatibility tests before co-application.

Biological Control AgentFungicide (for comparison)ConcentrationMycelial Growth Inhibition (%)Reference
Trichoderma harzianumMancozeb250 ppm0.39%[8]
Trichoderma harzianumCarbendazimAll concentrations100%[8][9]
Trichoderma harzianumHexaconazoleAll concentrations100%[9]
Bacillus subtilisCarbendazimNot specifiedCompatible[10]
Bacillus subtilisPseudomonas fluorescensNot specified64.44% inhibition of Rhizoctonia solani[10]

Experimental Protocols

Protocol 1: Detached Leaf Disc Assay for Fungicide Resistance Monitoring in Erysiphe necator

Objective: To assess the sensitivity of Erysiphe necator isolates to this compound and other fungicides.

Materials:

  • Healthy, young, and fully expanded grape leaves (susceptible cultivar, e.g., Chardonnay)

  • This compound and other test fungicides

  • Sterile distilled water

  • Ethanol (70%)

  • Petri dishes (90 mm)

  • Agar (B569324)

  • Forceps and cork borer (15 mm diameter)

  • Spore suspension of E. necator isolates

  • Incubator with controlled temperature and light

Methodology:

  • Leaf Collection and Sterilization:

    • Collect young, healthy grape leaves from unsprayed vines.

    • Surface sterilize the leaves by rinsing with sterile distilled water, followed by a brief immersion in 70% ethanol, and a final rinse with sterile distilled water.

    • Allow the leaves to air dry in a sterile environment.

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with sterile distilled water to achieve a series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • Include a solvent control and a water-only control.

  • Leaf Disc Treatment:

    • Using a sterile cork borer, cut 15 mm discs from the sterilized leaves.

    • Immerse the leaf discs in the respective fungicide solutions for a defined period (e.g., 1 minute).

    • Place the treated leaf discs, adaxial side up, on water agar (1-2%) in Petri dishes.

  • Inoculation:

    • Prepare a spore suspension of the E. necator isolate to be tested in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

    • Adjust the spore concentration to approximately 1 x 10^5 conidia/mL.

    • Apply a small droplet (e.g., 10 µL) of the spore suspension to the center of each leaf disc.

  • Incubation and Assessment:

    • Seal the Petri dishes with parafilm and incubate at 22-25°C with a 16-hour photoperiod.

    • After 7-10 days, assess the development of powdery mildew on each leaf disc.

    • Evaluate the percentage of the leaf disc area covered with mycelium (disease severity).

    • Calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth) for each isolate.

Protocol 2: Analysis of Host Defense Gene Expression

Objective: To quantify the induction of plant defense-related genes in response to this compound treatment.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings or grapevine leaves)

  • This compound solution

  • Pathogen inoculum (e.g., Erysiphe spores)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)

  • Primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin)

Methodology:

  • Plant Treatment and Inoculation:

    • Grow plants under controlled conditions to a suitable developmental stage (e.g., 3-4 week old Arabidopsis).

    • Spray a subset of plants with a solution of this compound at a relevant concentration.

    • Spray a control group with water or a solvent control.

    • After a specified time (e.g., 24 hours), inoculate a subset of both this compound-treated and control plants with the pathogen.

    • Maintain an uninoculated control group for both treatments.

  • Sample Collection and RNA Extraction:

    • At various time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue from all treatment groups.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis and qPCR:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform qPCR using SYBR Green chemistry with primers specific to the target defense genes and the reference gene.

    • Set up the qPCR reactions in triplicate for each sample and gene.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the gene expression levels between the different treatment groups to determine the effect of this compound on host defense gene induction.

Visualizations

IPM_Workflow Scouting Scouting and Monitoring (Pest & Beneficials) Thresholds Action Thresholds Scouting->Thresholds Decision Decision Making Thresholds->Decision Prevention Preventative Measures (Resistant Varieties, Cultural Practices) Decision->Prevention Below Threshold Intervention Intervention Decision->Intervention Above Threshold Biological Biological Control (Predators, Biopesticides) Intervention->Biological Chemical Chemical Control Intervention->Chemical Evaluation Evaluation of Efficacy & Non-Target Effects Biological->Evaluation This compound This compound (FRAC Group 13) Chemical->this compound Rotation Fungicide Rotation (Different FRAC Groups) This compound->Rotation Rotation->Evaluation Evaluation->Scouting Proquinazid_MoA cluster_direct Direct Fungal Inhibition cluster_indirect Host Defense Induction This compound This compound Appressorium Appressorium Formation This compound->Appressorium Inhibits Signaling Signal Transduction (Ethylene Pathway) This compound->Signaling Stimulates Spore Powdery Mildew Spore Germination Spore Germination Spore->Germination Germination->Appressorium Infection Host Infection Appressorium->Infection Plant Host Plant Plant->Signaling Gene_Expression Defense Gene Expression (PR Proteins, Phytoalexins) Signaling->Gene_Expression Resistance Systemic Acquired Resistance (SAR) Gene_Expression->Resistance Detached_Leaf_Assay start Start collect_leaves Collect & Sterilize Grape Leaves start->collect_leaves cut_discs Cut Leaf Discs collect_leaves->cut_discs prepare_solutions Prepare Fungicide Dilutions treat_discs Treat Discs with Fungicide Solutions prepare_solutions->treat_discs cut_discs->treat_discs place_on_agar Place Discs on Water Agar treat_discs->place_on_agar inoculate Inoculate with E. necator Spores place_on_agar->inoculate incubate Incubate (7-10 days) inoculate->incubate assess Assess Disease Severity (% Mycelial Coverage) incubate->assess calculate_ec50 Calculate EC50 assess->calculate_ec50 end End calculate_ec50->end

References

Application Note: High-Throughput Analysis of Proquinazid Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of proquinazid residues in various plant tissues. This compound is a quinoline (B57606) fungicide widely used to control powdery mildew on crops such as grapes, pome fruits, and cucurbits.[1][2] Ensuring that this compound residues in food commodities do not exceed established Maximum Residue Limits (MRLs) is crucial for consumer safety.[3][4][5] This document outlines a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis. The described method is suitable for researchers, scientists, and professionals in the fields of food safety, agricultural science, and drug development.

Introduction

This compound is an effective fungicide used to combat powdery mildew in a variety of high-value crops.[6][7] Its application necessitates reliable and efficient analytical methods to monitor its residue levels in agricultural products to ensure they comply with regulatory standards. The QuEChERS method has become a popular choice for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[8][9][10] This application note details a validated QuEChERS-based workflow for the extraction and cleanup of this compound from plant tissues, making it amenable for subsequent analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Experimental Protocol

This protocol is based on the widely recognized QuEChERS methodology.

1. Sample Homogenization:

  • Collect representative samples of the plant tissue (e.g., fruits, leaves).[3]

  • Chop the sample into small pieces (1-2 cm).

  • Cryogenically grind the sample to a fine, uniform powder to prevent pesticide degradation.

  • Transfer a 10 g homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube containing the sample.

  • Add the appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[8]

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE cleanup tube. The choice of dSPE sorbent depends on the matrix. For pigmented fruits and vegetables, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments is often used. C18 may be used for samples with high-fat content.

  • Vortex the tube for 1 minute.

  • Centrifuge the tube at a high speed (e.g., 14,000 rcf) for 5 minutes to pellet the dSPE sorbent.

  • The resulting supernatant is the final extract, ready for instrumental analysis.

4. Instrumental Analysis:

  • The final extract can be analyzed by GC-MS or LC-MS/MS.[8] For this compound, GC with an electron capture detector (ECD) is also a viable option.[3]

  • Prepare matrix-matched standards for accurate quantification.

Quantitative Data Summary

The following table summarizes the performance data for this compound analysis in various plant tissues.

Plant MatrixAnalytical MethodSpiked Level (mg/kg)Average Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Grape LeavesGC0.581.00--[3]
Grape FruitsGC1.090.12--[3]
StrawberryImmunoassay--~0.05 µg/L (in buffer)10-1000 µg/kg (in sample)[6]

Experimental Workflow

Proquinazid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Grapes, Apples) Homogenization 2. Homogenization (Cryogenic Grinding) SampleCollection->Homogenization Extraction 3. QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE_Cleanup 5. dSPE Cleanup (PSA, GCB, C18) Centrifugation1->dSPE_Cleanup Supernatant Transfer Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract 7. Final Extract Centrifugation2->Final_Extract Supernatant GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Final_Extract->GC_MS LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Final_Extract->LC_MS Quantification Quantification (Matrix-Matched Standards) GC_MS->Quantification LC_MS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for this compound residue analysis in plant tissues.

Conclusion

The described QuEChERS-based method provides a robust and efficient approach for the sample preparation of this compound in a variety of plant tissues. This protocol, coupled with sensitive instrumental analysis, allows for the accurate and reliable quantification of this compound residues, ensuring food safety and compliance with regulatory standards. The streamlined workflow is well-suited for high-throughput laboratory environments.

References

Proquinazid Application for Optimal Powdery Mildew Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proquinazid is a quinazolinone-based fungicide highly effective for the preventative control of powdery mildew across a range of crops, including cereals and grapes.[1][2] Its unique mode of action and vapor phase activity make it a valuable tool in integrated pest management (IPM) programs. This document provides detailed application notes and experimental protocols to guide researchers and drug development professionals in optimizing the use of this compound for powdery mildew control. This compound's primary strength lies in its protectant activity, with no curative effect on established infections.[1][3] Therefore, application timing is critical and must be synchronized with the early stages of the powdery mildew life cycle.

Mechanism of Action

This compound disrupts the early stages of fungal development, specifically inhibiting spore germination and the formation of the appressorium, a specialized structure required for host penetration.[1][4] This preventative action stops the fungus before it can establish an infection and extract nutrients from the host plant.[1] Furthermore, this compound has been shown to induce the expression of host plant defense genes, including those involved in ethylene-mediated response pathways, phytoalexin biosynthesis, and cell wall strengthening.[5] This dual activity of directly inhibiting the pathogen and stimulating the plant's own defense mechanisms contributes to its high efficacy.

Powdery Mildew Lifecycle: A Critical Determinant for Application Timing

Effective use of this compound hinges on a thorough understanding of the powdery mildew lifecycle. The fungus typically overwinters as chasmothecia (sexual fruiting bodies) in bark crevices or as dormant mycelium in buds.[3]

  • Primary Infection: In the spring, following specific environmental cues such as rainfall and temperature thresholds, ascospores are released from chasmothecia and dispersed by wind to newly emerging susceptible tissues.[3]

  • Germination and Penetration: Upon landing on a suitable host surface, the ascospore germinates, forming a germ tube that differentiates into an appressorium to penetrate the plant cuticle.

  • Secondary Infection: Once infection is established, the fungus produces asexual spores (conidia) which are responsible for the rapid spread of the disease throughout the growing season.[3]

This compound must be present on the plant surface before or during the initial stages of spore germination and appressorium formation to be effective.

Data Presentation

Table 1: this compound Application Recommendations for Grapes

ParameterRecommendationRationale
Application Timing Begin applications preventatively before the first signs of disease. The critical period is from pre-bloom to three weeks post-bloom when clusters are most susceptible.This compound is a protectant fungicide with no curative activity. Early application prevents the establishment of primary infection.
Application Interval Minimum of 14 days.To maintain a protective barrier on newly developing tissues.
Maximum Applications Do not apply more than three times per season.To manage the risk of fungicide resistance development.
Consecutive Sprays Do not apply more than two consecutive sprays before rotating to a fungicide with a different mode of action.A key strategy for fungicide resistance management.
Application Rate (Dilute Spraying) 25 mL of product (200 g/L this compound) per 100 L of water.To ensure adequate coverage and deposition on target tissues.

Table 2: this compound Application Recommendations for Wheat

ParameterRecommendationRationale
Application Timing Apply before the development of severe infection. Efficacy is highest when applied preventatively or at the very early stages of disease development.To leverage the protectant activity of this compound and prevent epidemic development.
Growth Stage Consider applications from stem elongation (GS31) to flag leaf emergence (GS39), depending on disease pressure and environmental conditions.To protect the upper leaves which are critical for grain fill.
Fungicide Rotation Integrate into a spray program with fungicides from different FRAC groups.To mitigate the risk of resistance development in the powdery mildew population.

Experimental Protocols

The following protocols are designed to guide the evaluation of this compound's efficacy and optimal application timing for powdery mildew control in a research setting.

Protocol 1: Evaluating the Efficacy of this compound on Grapevine Powdery Mildew (Adapted from Field Trial Methodologies)

1. Experimental Design:

  • Location: A vineyard with a history of powdery mildew ( Erysiphe necator ) and a susceptible grape cultivar (e.g., Chardonnay, Chenin Blanc).[6]

  • Design: Randomized complete block design with a minimum of four replicates per treatment.[7]

  • Plot Size: Each plot should consist of a designated number of vines (e.g., 5-10 vines) with buffer vines between plots to minimize spray drift.

2. Treatments:

  • Untreated Control: Sprayed with water only.

  • This compound Treatment(s): Apply this compound at the recommended label rate (e.g., 25 mL/100 L). Multiple treatments with varying application timings should be included to determine the optimal window. Example timing schedules could be:

    • T1: Application at pre-bloom.

    • T2: Application at full-bloom.

    • T3: Application at three weeks post-bloom.

    • T4: A program of applications at pre-bloom, full-bloom, and three weeks post-bloom.

  • Positive Control: A standard, effective fungicide with a different mode of action.

3. Application:

  • Equipment: Use a calibrated research sprayer to ensure uniform coverage.

  • Volume: Apply to the point of runoff, ensuring thorough coverage of all susceptible tissues.

4. Data Collection:

  • Disease Incidence: At regular intervals (e.g., 7-14 days) and at key growth stages, assess the percentage of leaves and bunches showing any powdery mildew symptoms.

  • Disease Severity: For infected leaves and bunches, estimate the percentage of the surface area covered by powdery mildew. A standardized rating scale can be used.

  • Yield Data: At harvest, measure the total yield per plot and assess any impacts on fruit quality.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: In-vitro Assay for this compound's Inhibitory Effect on Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)

1. Fungal Isolate and Inoculum Preparation:

  • Maintain a pure culture of a susceptible B. graminis f. sp. tritici isolate on a suitable wheat cultivar.

  • Collect fresh conidia from heavily infected plants for inoculation.

2. This compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Create a dilution series to test a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L).

3. In-vitro Assay:

  • Leaf Segments: Excise leaf segments from a susceptible wheat cultivar and place them on water agar (B569324) in petri dishes.

  • Treatment Application: Apply the different concentrations of this compound solutions to the leaf segments. An untreated control (solvent only) should be included.

  • Inoculation: After the treatment has dried, inoculate the leaf segments with fresh B. graminis f. sp. tritici conidia.

  • Incubation: Incubate the petri dishes under controlled conditions (e.g., 20°C, 16-hour photoperiod).

4. Data Collection:

  • After 24-48 hours, use a microscope to observe and quantify:

    • Spore Germination (%): The percentage of conidia that have produced a germ tube.

    • Appressorium Formation (%): The percentage of germinated conidia that have formed an appressorium.

5. Data Analysis:

  • Calculate the EC50 (effective concentration to inhibit 50%) for spore germination and appressorium formation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Powdery_Mildew_Lifecycle cluster_overwintering Overwintering Stage cluster_primary_infection Primary Infection (Spring) cluster_secondary_infection Secondary Infection (Growing Season) Chasmothecia Chasmothecia (on bark/debris) Ascospores Ascospore Release (Rain + Temp > 10°C) Chasmothecia->Ascospores Favorable Conditions Germination Germination & Appressorium Formation Ascospores->Germination Host Contact Mycelium Established Mycelium (Visible Powdery Mildew) Germination->Mycelium Successful Penetration Conidia Conidia Production & Dispersal (Wind) Mycelium->Conidia Conidia->Germination New Host Contact

Caption: The lifecycle of the powdery mildew fungus.

Proquinazid_Mode_of_Action This compound This compound Application Germination Spore Germination This compound->Germination INHIBITS Appressorium Appressorium Formation This compound->Appressorium INHIBITS Spore Powdery Mildew Spore (Ascospore or Conidium) Spore->Germination Germination->Appressorium Penetration Host Penetration & Infection Appressorium->Penetration

Caption: this compound's inhibitory action on powdery mildew.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Fungicide Application cluster_data_collection Data Collection cluster_analysis Data Analysis Design Randomized Complete Block Design Treatments Define Treatments: - Untreated Control - this compound (Varying Timings) - Positive Control Design->Treatments Application Calibrated Spray Application at Designated Timings Treatments->Application Assessment Regular Assessment of Disease Incidence & Severity Application->Assessment Yield Harvest & Measure Yield Assessment->Yield Stats Statistical Analysis (e.g., ANOVA) Yield->Stats Conclusion Determine Optimal Application Timing Stats->Conclusion

Caption: Workflow for a this compound efficacy field trial.

References

Application Note: Analysis of Proquinazid and its Metabolites in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the simultaneous extraction and quantification of the fungicide proquinazid and its primary soil metabolites (IN-MM671, IN-MM986, and IN-MM991) in soil samples. The methodology utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and efficiency for the routine monitoring of these compounds in environmental soil matrices. All quantitative data is summarized in structured tables, and detailed experimental protocols and visual diagrams are provided to guide researchers.

Introduction

This compound is a quinazolinone fungicide used to control powdery mildew on various crops. Understanding its fate and persistence in the soil, including the formation of its metabolites, is crucial for environmental risk assessment. The major degradation pathway in soil involves the loss of iodine to form IN-MM671, followed by dealkylation to yield IN-MM986 and subsequently IN-MM991. Monitoring the parent compound and these metabolites is essential for a comprehensive understanding of its environmental behavior. This protocol details a robust and validated method for their analysis in soil.

Data Presentation

The following tables summarize the expected quantitative performance of the analytical method for this compound and its metabolites in a typical sandy loam soil. These values are based on method validation studies for similar pesticides in soil matrices.[1][2]

Table 1: LC-MS/MS Method Validation Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound8.5375.0187.1159.1
IN-MM6717.2249.1187.1133.1
IN-MM9866.8333.0187.1159.1
IN-MM9915.5207.1187.1104.1

Table 2: Method Performance Data

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)
This compound1095< 1020.5
10092< 8
IN-MM6711088< 1220.5
10085< 10
IN-MM9861091< 1120.5
10089< 9
IN-MM9911082< 1551.0
10080< 12

Experimental Protocols

Sample Preparation and Extraction (QuEChERS)

This protocol is adapted from the standard QuEChERS methodology for pesticide residue analysis in soil.[1][3]

  • Soil Sample Collection and Preparation:

    • Collect soil samples from the top 10-15 cm layer.

    • Air-dry the soil samples at room temperature (below 40°C) until they can be easily crushed.[4]

    • Grind the dried soil and sieve through a 2 mm mesh to ensure homogeneity.

    • Store the prepared soil samples in sealed containers at -20°C until analysis.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of ultrapure water to the soil sample and vortex for 30 seconds to hydrate (B1144303) the soil.

    • Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid) to the tube.

    • Add an appropriate internal standard solution.

    • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-12 min: Linear gradient to 95% B

      • 12-15 min: Hold at 95% B

      • 15.1-18 min: Re-equilibrate at 10% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific transitions are provided in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Collection Air_Dry Air Drying & Sieving Soil_Sample->Air_Dry Homogenized_Sample 10g Homogenized Soil Air_Dry->Homogenized_Sample Hydration Add 10mL Water Homogenized_Sample->Hydration Extraction_Solvent Add 10mL Acetonitrile (1% Acetic Acid) Hydration->Extraction_Solvent Salts Add QuEChERS Salts Extraction_Solvent->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 Aliquot1 Take 6mL Supernatant Centrifuge1->Aliquot1 dSPE_Tube Add to d-SPE Tube (MgSO4, PSA, C18) Aliquot1->dSPE_Tube Centrifuge2 Centrifuge dSPE_Tube->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS

Caption: Experimental workflow for the analysis of this compound and its metabolites in soil.

degradation_pathway This compound This compound IN_MM671 IN-MM671 This compound->IN_MM671 Loss of Iodine IN_MM986 IN-MM986 This compound->IN_MM986 Dealkylation (minor route) IN_MM991 IN-MM991 IN_MM671->IN_MM991 Dealkylation IN_MM986->IN_MM991 Dealkylation CO2 CO2 + Bound Residues IN_MM991->CO2 Further Degradation

Caption: Degradation pathway of this compound in soil.

References

Proquinazid Formulation and its Effect on Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew in a variety of crops, particularly grapes and cereals. Its primary mode of action is as a protectant, inhibiting the early stages of fungal development, including spore germination and the formation of the appressorium, a specialized structure essential for host penetration.[1][2][3] Beyond its direct fungicidal activity, this compound has been shown to induce host plant defense mechanisms, providing a dual-pronged approach to disease control.[1] This document provides detailed application notes and protocols related to a common this compound formulation and its efficacy, intended for use by researchers, scientists, and professionals in drug development.

This compound Formulations: A Comparative Overview

This compound is commonly available in an Emulsifiable Concentrate (EC) formulation.[2][4] While direct comparative efficacy data between different this compound formulations is limited in publicly available literature, the general characteristics of EC and other potential formulations, such as Wettable Powders (WP), can inform their potential performance differences.

Table 1: General Characteristics of Emulsifiable Concentrate (EC) and Wettable Powder (WP) Formulations

FeatureEmulsifiable Concentrate (EC)Wettable Powder (WP)
Physical Form LiquidDry Powder
Active Ingredient State Dissolved in a solventMixed with an inert carrier
Mixing with Water Forms a milky emulsionForms a suspension (requires agitation)
Phytotoxicity Risk Potentially higher due to solventsGenerally lower
Coverage Tends to provide uniform coverageMay have less uniform initial coverage
Rainfastness Generally betterCan be more susceptible to wash-off
Handling Easier to pour and measurePotential for inhalation of dust

This table provides a qualitative comparison based on general formulation characteristics and is not based on direct comparative studies of this compound formulations.

Quantitative Efficacy Data: this compound 200 g/L EC Formulation

The following data summarizes the efficacy of a 200 g/L this compound Emulsifiable Concentrate (EC) formulation, commercially known as Talendo®, for the control of grapevine powdery mildew (Uncinula necator).

Table 2: Efficacy of this compound 200 g/L EC (Talendo®) against Grapevine Powdery Mildew

TreatmentApplication Rate (Product/100 L water)Disease Incidence (%)Protective Potential (%)
This compound 200 g/L EC 25 mL78.85 ± 2.9522.10 ± 1.85
Pristine WG 75 g10.40 ± 1.6572.59 ± 2.34
Vectra 10 SC 50 mLNot specified76.47 ± 1.94
Untreated Control -High-

Data adapted from a field study on grapevines (cv. Bazzoul Kalba) conducted in an oasis environment. Disease incidence and protective potential were assessed 21 days after a single application.[5] Note: This study concluded that Talendo® is more effective as a preventative treatment.

Experimental Protocols

Protocol 1: In-Vivo Efficacy Assessment of this compound EC Formulation against Grapevine Powdery Mildew (Uncinula necator)

Objective: To evaluate the preventative efficacy of a this compound emulsifiable concentrate formulation against grapevine powdery mildew under field or greenhouse conditions.

Materials:

  • Grapevine plants (e.g., Vitis vinifera cv. Bazzoul Kalba), susceptible to powdery mildew.

  • This compound 200 g/L EC formulation (e.g., Talendo®).

  • Pressurized sprayer with a fine nozzle.

  • Source of Uncinula necator inoculum.

  • Deionized water.

  • Appropriate personal protective equipment (PPE).

  • Randomized complete block design layout in the experimental area.

Procedure:

  • Plant Preparation: Utilize healthy, potted grapevine plants of a uniform size and growth stage. Acclimatize the plants to the experimental conditions for at least one week prior to the start of the experiment.

  • Treatment Application:

    • Prepare the this compound spray solution by diluting the EC formulation in deionized water to the desired concentration (e.g., 25 mL of product per 100 L of water).

    • Randomly assign plants to treatment groups, including an untreated control group (sprayed with water only).

    • Apply the treatments using a pressurized sprayer, ensuring thorough coverage of all leaf surfaces to the point of runoff.

    • Allow the treated plants to dry completely before inoculation.

  • Inoculation:

    • Inoculate the plants with a fresh, viable suspension of Uncinula necator conidia. A typical concentration is 1 x 10^5 conidia/mL in sterile water with a surfactant (e.g., Tween 20 at 0.01%).

    • Apply the inoculum uniformly to the adaxial (upper) surface of the leaves.

  • Incubation:

    • Maintain the inoculated plants in a controlled environment conducive to powdery mildew development (e.g., 20-25°C, high relative humidity, and a 16-hour photoperiod).

  • Disease Assessment:

    • Visually assess the disease severity on the leaves at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • Use a rating scale (e.g., 0-5, where 0 = no disease and 5 = >75% leaf area covered with mildew) to quantify disease severity.

    • Calculate the Percent Disease Index (PDI) for each treatment group.

  • Data Analysis:

    • Statistically analyze the PDI data using appropriate methods (e.g., ANOVA followed by a mean separation test like Duncan's multiple range test) to determine significant differences between treatments.

Protocol 2: In-Vitro Assessment of this compound on Spore Germination and Appressorium Formation

Objective: To determine the direct effect of this compound on the spore germination and appressorium formation of a powdery mildew fungus.

Materials:

  • This compound (technical grade or formulated product).

  • Freshly collected conidia of a powdery mildew fungus (e.g., from infected leaves).

  • Sterile deionized water.

  • Water agar (B569324) (1.5-2%) plates or glass slides.

  • Microscope with appropriate magnification.

  • Hemocytometer.

  • Sterile brushes or spatulas.

  • Incubator.

Procedure:

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in sterile deionized water.

  • Spore Suspension Preparation: Gently brush conidia from infected leaves into sterile deionized water to create a spore suspension. Determine the spore concentration using a hemocytometer and adjust to a standard concentration (e.g., 1 x 10^5 spores/mL).

  • Treatment Application:

    • For water agar plates: Incorporate the different concentrations of this compound into the molten agar before pouring the plates.

    • For glass slides: Pipette a small drop of each this compound dilution onto a sterile glass slide and allow it to air dry.

  • Inoculation:

    • Pipette a drop of the spore suspension onto the treated agar or the dried this compound spot on the glass slide.

  • Incubation: Incubate the plates or slides in a dark, humid chamber at a temperature optimal for the specific powdery mildew species (e.g., 20-22°C) for 24-48 hours.

  • Microscopic Examination:

    • After incubation, observe the spores under a microscope.

    • For at least 100 spores per replicate, count the number of germinated spores and the number of germinated spores that have formed an appressorium.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis:

    • Calculate the percentage of spore germination and appressorium formation for each this compound concentration.

    • Compare the results to a water-only control to determine the inhibitory effect of this compound.

Signaling Pathways and Mode of Action

This compound exhibits a dual mode of action, directly targeting the fungal pathogen and indirectly by stimulating the host plant's defense mechanisms.

Fungal Signaling Pathway for Appressorium Formation

This compound's primary mode of action is the disruption of the early stages of fungal infection, specifically inhibiting spore germination and appressorium formation.[2][3] While the precise molecular target is not fully elucidated, it is known to interfere with signal transduction pathways essential for these processes.

Fungal_Signaling cluster_Fungus Fungal Pathogen Spore Spore Germination Germination Spore->Germination Appressorium_Formation Appressorium Formation Germination->Appressorium_Formation Host_Penetration Host Penetration Appressorium_Formation->Host_Penetration This compound This compound This compound->Germination Inhibits This compound->Appressorium_Formation Inhibits

Caption: this compound's inhibitory effect on fungal spore germination and appressorium formation.

Host Plant Defense Signaling Pathway Induction

This compound treatment has been shown to stimulate the expression of host genes associated with plant defense responses. This includes the activation of ethylene-mediated pathways, phytoalexin biosynthesis, and cell wall strengthening, which contribute to the overall disease control.[1]

Plant_Defense_Signaling cluster_Plant Host Plant Cell Proquinazid_Treatment This compound Application Signal_Transduction Signal Transduction Cascade Proquinazid_Treatment->Signal_Transduction Gene_Expression Defense Gene Expression Signal_Transduction->Gene_Expression Ethylene_Response Ethylene Response Pathway Gene_Expression->Ethylene_Response Phytoalexin_Biosynthesis Phytoalexin Biosynthesis Gene_Expression->Phytoalexin_Biosynthesis Cell_Wall_Strengthening Cell Wall Strengthening Gene_Expression->Cell_Wall_Strengthening Disease_Resistance Enhanced Disease Resistance Ethylene_Response->Disease_Resistance Phytoalexin_Biosynthesis->Disease_Resistance Cell_Wall_Strengthening->Disease_Resistance

Caption: this compound-induced host plant defense signaling pathways leading to enhanced disease resistance.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a this compound formulation.

Experimental_Workflow start Start prep_plants Prepare and Acclimatize Test Plants start->prep_plants prep_formulation Prepare this compound Formulation Dilutions prep_plants->prep_formulation apply_treatment Apply Treatments (including control) prep_formulation->apply_treatment inoculate Inoculate with Powdery Mildew apply_treatment->inoculate incubate Incubate under Controlled Conditions inoculate->incubate assess_disease Assess Disease Severity (e.g., 7, 14, 21 days) incubate->assess_disease analyze_data Analyze Data and Determine Efficacy assess_disease->analyze_data end End analyze_data->end

References

Proquinazid in the Control of Wheat Powdery Mildew (Blumeria graminis f. sp. tritici): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proquinazid, a quinazolinone fungicide (FRAC Group 13), is a highly effective protectant fungicide for the control of powdery mildew in cereals, including wheat, caused by the obligate biotrophic fungus Blumeria graminis f. sp. tritici.[1][2] Its unique dual-action mechanism, combining direct fungitoxicity with the induction of host plant defenses, makes it a valuable tool in integrated disease management programs.[3][4] this compound offers excellent residual control and protects both treated and untreated plant parts through its vapor phase activity. This document provides detailed application notes and experimental protocols for researchers and professionals working on the development and evaluation of this compound and other fungicides for the control of wheat powdery mildew.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Blumeria graminis f. sp. tritici
Isolate TypeNumber of IsolatesEC50 Range (mg/L)Reference
Quinoxyfen-sensitive510.000078 - 0.02[1]
Quinoxyfen-resistant-Slightly less sensitive than sensitive isolates, but still highly effective[1]
Table 2: Comparative Efficacy of Fungicides for Wheat Powdery Mildew Control
Fungicide ClassActive IngredientProduct ExampleEfficacy Rating
QuinazolinonesThis compoundTalendo®Very Good to Excellent
Strobilurins (QoI)AzoxystrobinQuadris®Good
Strobilurins (QoI)PyraclostrobinHeadline®Good
Triazoles (DMI)TebuconazoleFolicur®Not Labeled
Triazoles (DMI)MetconazoleCaramba®Very Good
Triazoles (DMI)ProthioconazoleProline®Very Good
Mixed MOAProthioconazole + TebuconazoleProsaro®Good
Mixed MOAPyraclostrobin + MetconazoleHeadline AMP®Good
Mixed MOAAzoxystrobin + PropiconazoleQuilt Xcel®Good
Mixed MOABenzovindiflupyr + Azoxystrobin + PropiconazoleTrivapro®Very Good

Efficacy ratings are based on multi-year, multi-location field trials and are categorized as follows: P = Poor, F = Fair, G = Good, VG = Very Good, E = Excellent, NL = Not Labeled. Efficacy is dependent on proper application timing.[5][6][7][8][9]

Table 3: Recommended Field Application Parameters for this compound in Wheat
ParameterRecommendation
Application Rate50 g a.i./ha
Spray Volume75 - 200 L/ha
Application TimingApply as a protectant treatment at the first sign of disease, typically between Growth Stage (GS) 31 (first node detectable) and GS39 (flag leaf ligule just visible). A second application may be necessary 21-28 days later under high disease pressure.

Experimental Protocols

In Vitro Conidial Germination and Appressorium Formation Assay

This protocol assesses the direct inhibitory effect of this compound on the early developmental stages of Blumeria graminis.

Materials:

  • Freshly collected B. graminis conidia from infected wheat leaves

  • This compound stock solution (e.g., in DMSO)

  • Sterile distilled water

  • Water agar (B569324) (1.5% w/v) or a Formvar-coated surface[3]

  • Glass microscope slides or petri dishes

  • Micropipettes

  • Incubation chamber (20°C, dark)

  • Microscope

Procedure:

  • Prepare a dilution series of this compound in sterile distilled water from the stock solution to achieve final concentrations ranging from 0.0001 to 10 mg/L. Include a water-only control.

  • Dispense a small volume (e.g., 20 µL) of each this compound dilution or control onto the surface of the water agar or Formvar-coated slide.

  • Gently dust fresh conidia from infected wheat leaves over the treated surfaces.

  • Incubate the slides/dishes in a dark, humid chamber at 20°C for 24 hours.

  • After incubation, observe the conidia under a microscope at 100-400x magnification.

  • For at least 100 conidia per replicate, assess the percentage of germination (presence of a germ tube) and the percentage of germinated conidia that have formed a distinct appressorium.

  • Calculate the EC50 value for inhibition of germination and appressorium formation.

Detached Leaf Assay for Protective and Curative Activity

This assay evaluates the efficacy of this compound on leaf segments, allowing for controlled inoculation and assessment.[10][11][12][13][14]

Materials:

  • Healthy, young, fully expanded wheat leaves (second or third leaf) from a susceptible cultivar.

  • This compound solution at desired concentrations.

  • B. graminis inoculum (fresh conidia).

  • Petri dishes containing 1.5% water agar supplemented with a senescence inhibitor (e.g., 30 mg/L benzimidazole).[14]

  • Inoculation chamber/settling tower.

  • Growth chamber (e.g., 20°C, 16-hour photoperiod).

Procedure:

  • Excise 4-5 cm segments from the middle of healthy wheat leaves.

  • For protective activity:

    • Spray the leaf segments with the this compound solutions until runoff.

    • Allow the segments to dry in a laminar flow hood.

    • Place the adaxial surface of the leaf segments facing upwards on the benzimidazole-amended agar in the petri dishes.

    • Inoculate the leaf segments with fresh B. graminis conidia using a settling tower to ensure even distribution.

  • For curative activity:

    • Place the leaf segments on the benzimidazole-amended agar.

    • Inoculate the segments with conidia as described above.

    • Apply the this compound treatments at a specified time post-inoculation (e.g., 24, 48, or 72 hours).

  • Seal the petri dishes with parafilm and incubate in a growth chamber.

  • After 7-10 days, assess the disease severity by estimating the percentage of the leaf area covered with powdery mildew colonies for each segment.

  • Calculate the percent disease control relative to the untreated control.

Whole Plant Assay in Controlled Environment

This protocol assesses the efficacy of this compound on whole wheat plants under controlled greenhouse or growth chamber conditions.

Materials:

  • Wheat plants of a susceptible cultivar grown in pots to the 2-3 leaf stage.

  • This compound solution at desired concentrations.

  • B. graminis inoculum.

  • Spray bottle or cabinet for fungicide application.

  • Inoculation chamber/settling tower.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

Procedure:

  • Apply the this compound solutions to the wheat plants until foliage is thoroughly wet. Include an untreated control group.

  • Allow the plants to dry completely.

  • 24 hours after treatment, inoculate the plants with a high density of fresh B. graminis conidia.

  • Maintain the plants in a controlled environment conducive to powdery mildew development (e.g., 18-22°C, high humidity for the first 24 hours, followed by moderate humidity and a 16-hour photoperiod).

  • Assess disease severity on the upper two leaves 10-14 days after inoculation by estimating the percentage of leaf area covered by powdery mildew.

  • Calculate the percent disease control for each treatment compared to the untreated control.

Field Efficacy Trial

This protocol outlines the methodology for evaluating this compound performance under field conditions.

Materials and Setup:

  • A field with a history of wheat powdery mildew or in a region where the disease is prevalent.

  • A susceptible wheat cultivar.

  • Randomized complete block design with at least four replicates per treatment.

  • Plot size appropriate for the available equipment (e.g., 1.5m x 5m).

  • Standard agronomic practices for the region regarding fertilization, irrigation, and weed control.

  • This compound and other comparator fungicides.

  • Calibrated sprayer to deliver a consistent spray volume (e.g., 150 L/ha).

Procedure:

  • Plant the wheat and manage the crop according to standard local practices.

  • Monitor the crop for the first signs of powdery mildew, typically starting at the tillering stage.

  • Apply the fungicide treatments at the appropriate timing, often at GS31 and/or GS39.

  • Assess disease severity on the flag leaf and the leaf below the flag leaf (F-1) at multiple time points after application (e.g., 14, 21, and 28 days after the final application). Disease severity is typically assessed as the percentage of leaf area covered by the pathogen.

  • At crop maturity, harvest the plots and determine the grain yield, test weight, and thousand-kernel weight.

  • Statistically analyze the disease severity and yield data to determine the efficacy of the different fungicide treatments.

Visualizations

Signaling Pathways and Experimental Workflows

proquinazid_mechanism cluster_fungus Blumeria graminis cluster_signal Fungal Signaling cluster_plant Wheat Plant cluster_defense Induced Defense Pathways Spore Conidium GermTube Germ Tube Spore->GermTube Germination Appressorium Appressorium Formation GermTube->Appressorium RasGTPase Ras-GTPase Signaling Penetration Host Penetration Appressorium->Penetration HostCell Host Epidermal Cell Penetration->HostCell Infection RasGTPase->Appressorium Regulates Morphogenesis DefenseResponse Host Defense Response Ethylene (B1197577) Ethylene Pathway Phytoalexin Phytoalexin Biosynthesis PR_Genes PR Gene Expression CellWall Cell Wall Strengthening This compound This compound This compound->GermTube Inhibits Germination (High Conc.) This compound->Appressorium Inhibits Appressorium Formation (Low Conc.) This compound->RasGTPase Disrupts This compound->DefenseResponse Induces

Caption: Dual-action mechanism of this compound against B. graminis.

experimental_workflow cluster_lab Laboratory Assays cluster_controlled Controlled Environment cluster_field Field Evaluation cluster_resistance Resistance Monitoring invitro In Vitro Assay (Conidial Germination & Appressorium Formation) detached_leaf Detached Leaf Assay (Protective & Curative) invitro->detached_leaf Increased Biological Complexity whole_plant Whole Plant Assay (Greenhouse/Growth Chamber) detached_leaf->whole_plant Transition to Whole Organism field_trial Field Trial (Efficacy & Yield) whole_plant->field_trial Real-world Conditions monitoring Population Sampling & Sensitivity Testing field_trial->monitoring Post-commercialization Surveillance

Caption: Hierarchical workflow for evaluating this compound efficacy.

host_defense_pathway This compound This compound Application Signal_Perception Signal Perception in Host Cell This compound->Signal_Perception B_graminis Blumeria graminis Infection B_graminis->Signal_Perception EIN2 EIN2 Signal_Perception->EIN2 Activates Ethylene Signaling Cascade EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 Stabilization ERF1 ERF1 Transcription Factor EIN3_EIL1->ERF1 Induces Expression Defense_Genes Defense Gene Expression (e.g., PR proteins, Phytoalexins) ERF1->Defense_Genes Activates Transcription Resistance Enhanced Resistance to Powdery Mildew Defense_Genes->Resistance

Caption: this compound-induced ethylene signaling pathway in wheat.

References

Troubleshooting & Optimization

Proquinazid Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and byproducts of the fungicide proquinazid. It includes frequently asked questions (FAQs), detailed troubleshooting guides for experimental analysis, and curated data on degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in the environment?

A1: this compound degrades in the environment primarily through photolysis in water and metabolism in soil and plants. It is stable to hydrolysis across a range of pH values. The main degradation reactions include reductive deiodination, hydroxylation of the phenyl ring and side chains, and oxidative dealkylation.[1]

Q2: What are the major degradation byproducts of this compound?

A2: The major byproducts depend on the degradation pathway:

  • Photolysis in water: The primary photoproducts identified are IN-MM671, IN-MM986, IN-MM991, and IN-MT884.

  • Metabolism in grapes: The main pathway involves dehalogenation to form IN-MM671 (desiodo-proquinazid), which is then followed by oxidative dealkylation to yield IN-MM991.[1]

  • Metabolism in rats: Major metabolites include IN-NB673 and its glucuronide conjugate, IN-MU715, and a metabolite designated as "metabolite 8". A de-iodinated metabolite, IN-GJ515, is also formed in smaller amounts.[1]

Q3: How quickly does this compound degrade?

A3: this compound degrades rapidly under certain conditions. In aqueous solutions, it undergoes rapid photolysis with a half-life (DT50) of approximately 0.03 days under continuous simulated sunlight.[1] On grape leaves and fruit, the residual half-life (RL50) has been reported to be 1.26 days and 0.77 days, respectively. Soil dissipation rates can vary depending on conditions, but field studies have shown that the time for 90% dissipation (DT90) is less than one year.[1]

Q4: Is this compound susceptible to hydrolysis?

A4: No, studies have shown that this compound is not susceptible to hydrolysis in laboratory studies conducted at 20°C for 30 days at pH 4, 7, and 9.[1]

Degradation Pathways and Byproducts

The degradation of this compound involves several chemical transformations, leading to a range of byproducts. The specific pathways are dependent on the environmental compartment and the presence of factors like sunlight.

Photodegradation Pathway in Water

This compound is rapidly degraded in water by photolysis. The primary reaction is reductive deiodination, where the iodine atom on the quinazolinone ring is replaced by a hydrogen atom. This is followed by other reactions leading to a variety of photoproducts.

Proquinazid_Photodegradation This compound This compound IN_MM671 IN-MM671 (desiodo-proquinazid) This compound->IN_MM671 Reductive Deiodination IN_MM986 IN-MM986 This compound->IN_MM986 Photolysis IN_MT884 IN-MT884 This compound->IN_MT884 Photolysis IN_MM991 IN-MM991 IN_MM671->IN_MM991 Oxidative Dealkylation Other_Products Other Minor Byproducts IN_MM671->Other_Products IN_MM986->Other_Products IN_MM991->Other_Products IN_MT884->Other_Products

Photodegradation pathway of this compound in water.
Metabolic Pathway in Grapes

In grape plants, this compound is metabolized primarily through dehalogenation, followed by oxidative dealkylation.

Proquinazid_Grape_Metabolism This compound This compound IN_MM671 IN-MM671 (desiodo-proquinazid) This compound->IN_MM671 Dehalogenation Lignin_Incorporation Incorporation into Lignin This compound->Lignin_Incorporation IN_MM991 IN-MM991 (3-propylquinazolin-2,4-dione) IN_MM671->IN_MM991 Oxidative Dealkylation Polar_Metabolites Polar Metabolites IN_MM991->Polar_Metabolites

Metabolic pathway of this compound in grapes.

Quantitative Degradation Data

The following table summarizes the degradation rates of this compound under different experimental conditions.

MatrixConditionParameterValueReference
Water (pH 7)Simulated Sunlight (continuous)DT500.03 days[1]
Grape LeavesField StudyRL501.26 days
Grape FruitsField StudyRL500.77 days
SoilField Dissipation StudiesDT90< 1 year[1]

Experimental Protocols

Accurate determination of this compound and its byproducts requires robust analytical methods. Below are detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.

QuEChERS_Workflow start Start: Homogenized Sample extraction 1. Extraction with Acetonitrile and Salts (e.g., MgSO4, NaCl) start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 supernatant 3. Collect Supernatant centrifuge1->supernatant cleanup 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (e.g., PSA, C18, GCB) supernatant->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract 6. Final Extract for Analysis centrifuge2->final_extract end End: GC-MS or LC-MS/MS Analysis final_extract->end

Workflow for the QuEChERS sample preparation method.

Protocol Steps:

  • Homogenization: Homogenize a representative sample of the matrix (e.g., grapes).

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 40°C/min to 170°C.

    • Ramp 2: 10°C/min to 310°C, hold for 2.25 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Electron ionization (EI) source. Monitor in selected ion monitoring (SIM) or full scan mode.

LC-MS/MS Analysis Protocol

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

    • This compound MRM Transitions:

      • Precursor Ion (m/z): 373.0

      • Product Ions (m/z): 330.9 (quantification), 288.9 (confirmation)

Troubleshooting Guide

This section addresses common issues that may be encountered during the analysis of this compound and its byproducts.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseSolution
Active sites in the GC inlet or column Deactivate the inlet liner or use a liner with a more inert surface. Trim the front end of the GC column.
Column contamination Bake out the column at the maximum recommended temperature. If the problem persists, replace the column.
Incompatible solvent for LC injection Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase composition. A solvent stronger than the mobile phase can cause peak distortion.
Column overload Dilute the sample extract.

Problem: Inconsistent Retention Times

Possible CauseSolution
Leaks in the GC or LC system Perform a leak check of the system, paying close attention to fittings and septa.
Inconsistent oven temperature in GC Verify the accuracy of the GC oven temperature using a calibrated thermometer.
Changes in mobile phase composition in LC Ensure the mobile phase is properly mixed and degassed. Prepare fresh mobile phase.
Column degradation Over time, the stationary phase of the column can degrade. Replace the column if other troubleshooting steps do not resolve the issue.

Problem: Low or No Analyte Response

Possible CauseSolution
Degradation of analyte in the sample or standard Prepare fresh standards and samples. Ensure proper storage conditions (e.g., refrigeration, protection from light).
Contamination of the MS ion source Clean the ion source according to the manufacturer's instructions.
Matrix Effects (Ion Suppression in LC-MS/MS) Dilute the sample extract. Use matrix-matched calibration standards. Employ an internal standard that is structurally similar to the analyte. Optimize the sample cleanup procedure to remove interfering matrix components.
Incorrect MS/MS parameters Optimize the precursor and product ion selection, as well as the collision energy for each analyte.

Problem: High Background Noise or Interferences

Possible CauseSolution
Contaminated solvents, reagents, or glassware Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank analysis to identify the source of contamination.
Carryover from previous injections Inject a solvent blank after a high-concentration sample to check for carryover. If present, develop a more rigorous wash method for the injection port and syringe.
Matrix Effects (Ion Enhancement in LC-MS/MS) Similar to ion suppression, use matrix-matched calibration, internal standards, or improved sample cleanup to mitigate this effect.
Leaks in the MS vacuum system Check for leaks in the mass spectrometer's vacuum system, as this can introduce air and other contaminants, leading to high background noise.

References

Technical Support Center: Overcoming Proquinazid Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide proquinazid.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a fungicide belonging to the quinazolinone class, specifically developed for the control of powdery mildew fungi.[1][2] Its primary mode of action is as a protectant treatment, inhibiting spore germination and the formation of the appressorium, which is the structure a fungus uses to penetrate a host's cells.[1][2] It does not have curative activity against existing infections.[1] this compound's mechanism is linked to the disruption of signal transduction pathways involved in the early stages of fungal development.[3][4]

Q2: Which fungal species are the primary targets of this compound?

This compound is highly effective against various species of powdery mildew. The primary targets include:

  • Blumeria graminis f. sp. tritici (wheat powdery mildew)[5][6]

  • Blumeria graminis f. sp. hordei (barley powdery mildew)[4]

  • Erysiphe necator (grapevine powdery mildew)[5][7]

  • Podosphaera xanthii (cucurbit powdery mildew)[7][8]

Q3: What is the molecular basis of resistance to this compound in fungal populations?

The exact molecular mechanism of resistance to this compound is not fully elucidated. However, studies suggest that it involves alterations in signal transduction pathways.[3] Research on the related fungicide quinoxyfen (B1680402) has implicated a Ras-type GTPase activating gene (GAP) in resistance.[4] It is hypothesized that mutations in genes controlling these signaling pathways may reduce the fungicide's effectiveness.[4]

Q4: Is there evidence of cross-resistance between this compound and other fungicides?

Yes, there is a noted sensitivity relationship between this compound and quinoxyfen, another fungicide used to control powdery mildew.[5][7] Fungal isolates with reduced sensitivity to quinoxyfen may also show decreased sensitivity to this compound.[5] Therefore, it is recommended that resistance management strategies consider both fungicides together.[5][7]

Q5: Does this compound have any effect on the host plant's defense mechanisms?

Interestingly, this compound has been shown to stimulate the host plant's own defense mechanisms.[9] In Arabidopsis thaliana, this compound treatment induced the expression of genes associated with resistance responses, such as those involved in ethylene-mediated pathways, phytoalexin biosynthesis, and the production of pathogenesis-related (PR) genes.[3][9] This suggests that this compound may protect the plant through a dual action: directly inhibiting the fungus and enhancing the plant's innate immunity.[9]

Part 2: Troubleshooting Guide

T1: My fungal isolates are showing reduced sensitivity to this compound in vitro. How can I confirm if this is true resistance?

To confirm suspected resistance, a systematic approach is necessary. First, ensure the consistency of your experimental setup by addressing potential sources of error (see T2). If the reduced sensitivity persists, you should perform a dose-response assay to determine the EC50 value (the concentration of fungicide that inhibits 50% of fungal growth) for your isolates and compare it to the EC50 of known sensitive (wild-type) isolates. A significant increase in the EC50 value for your isolates is a strong indicator of resistance. Further molecular analysis, such as sequencing of candidate genes involved in signal transduction (e.g., Ras-type GTPase activating protein), may help identify mutations associated with resistance.

T2: I am observing high variability in my this compound sensitivity assays. What are the potential sources of error?

High variability in sensitivity assays can arise from several factors:

  • Inoculum Inconsistency: Ensure that the age and concentration of fungal spores are consistent across all experiments.

  • Environmental Conditions: Maintain stable temperature, humidity, and light conditions, as these can affect both fungal growth and fungicide efficacy.

  • Assay Medium: The composition of the growth medium can influence the outcome. Use a standardized and consistent medium for all assays.

  • Fungicide Preparation: Prepare fresh fungicide solutions for each experiment, as this compound may degrade over time. Ensure accurate dilutions.

  • Isolate Purity: Verify the purity of your fungal isolates to avoid cross-contamination with other strains that may have different sensitivities.

T3: How can I design an experiment to assess the risk of this compound resistance development in a fungal population?

A resistance risk assessment experiment can be designed as follows:

  • Baseline Sensitivity: Establish the baseline sensitivity of a diverse population of wild-type fungal isolates to this compound by determining their EC50 values.

  • Selection Pressure: Subject a subset of this population to continuous exposure to sub-lethal concentrations of this compound over multiple generations.

  • Monitor Sensitivity Shifts: Periodically test the sensitivity of the exposed population to this compound and compare the EC50 values to the baseline. A gradual or sharp increase in EC50 values indicates the selection of resistant individuals.

  • Molecular Characterization: If resistance is observed, sequence candidate genes from both the resistant and sensitive populations to identify any mutations that correlate with the resistant phenotype.

T4: What strategies can be employed in a research setting to overcome or mitigate this compound resistance?

In a research context, several strategies can be explored to manage this compound resistance:

  • Fungicide Alternation: Design experiments that mimic the alternation of this compound with fungicides that have different modes of action. This can reduce the selection pressure for this compound resistance.

  • Combination Therapies: Investigate the synergistic or additive effects of combining this compound with other antifungal compounds. This could involve fungicides with different targets or compounds that inhibit resistance mechanisms.

  • Host-Induced Resistance: Since this compound can stimulate host defenses, explore how enhancing the plant's immune response through other means (e.g., genetic modification, application of elicitors) can complement this compound's action and potentially overcome fungal resistance.

  • Targeted Molecular Approaches: If specific resistance mutations are identified, it may be possible to design novel inhibitors that are effective against the mutated target protein.

Part 3: Data Presentation

Table 1: In Vitro Sensitivity of Powdery Mildew Fungi to this compound

Fungal SpeciesIsolate TypeEC50 Range (mg L-1)Reference
Blumeria graminis f. sp. triticiSensitive0.000078 - 0.02[5]
Erysiphe necatorSensitive0.001 - 0.3[5]

Table 2: Cross-resistance Profile of this compound with Quinoxyfen

Fungal SpeciesCorrelation (r-value) between this compound and Quinoxyfen SensitivitiesObservationReference
Blumeria graminis f. sp. tritici0.617Positive correlation; quinoxyfen-resistant isolates were slightly less sensitive to this compound.[5]
Erysiphe necator0.874Stronger positive correlation.[5]

Part 4: Experimental Protocols

Protocol 1: Fungal Sensitivity Testing Using a Leaf Disc Assay

This protocol is adapted for assessing the sensitivity of powdery mildew fungi to this compound.

Materials:

  • Healthy, young leaves from a susceptible host plant.

  • This compound stock solution (e.g., in DMSO) and sterile distilled water for dilutions.

  • Petri dishes containing water agar (B569324) (0.5-1%).

  • Fungal spores from a pure, actively growing culture.

  • Cork borer or biopsy punch.

  • Incubation chamber with controlled temperature, light, and humidity.

Methodology:

  • Prepare Leaf Discs: Use a cork borer to cut uniform discs from healthy leaves. Place the discs with the adaxial side up on the surface of the water agar in the Petri dishes.

  • Prepare Fungicide Solutions: Create a series of this compound dilutions from the stock solution. The final concentrations should span the expected EC50 range. Include a control with no fungicide.

  • Treat Leaf Discs: Apply a small, known volume of each fungicide dilution to the surface of the leaf discs. Allow the solution to dry in a laminar flow hood.

  • Inoculation: Inoculate the treated leaf discs with a uniform suspension of fungal spores.

  • Incubation: Place the Petri dishes in an incubation chamber under conditions optimal for the specific powdery mildew species.

  • Assessment: After a suitable incubation period (e.g., 7-14 days), assess the percentage of the leaf disc area covered by mycelial growth for each treatment.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the control. Use this data to perform a dose-response analysis and determine the EC50 value.

Protocol 2: Gene Expression Analysis of Potential Resistance-Associated Genes via qRT-PCR

This protocol outlines the steps to analyze the expression of a candidate gene potentially involved in this compound resistance.

Materials:

  • Fungal mycelium from both this compound-sensitive and potentially resistant isolates, grown with and without this compound treatment.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • Primers specific to the target gene (e.g., Ras-type GTPase activating protein) and a reference gene (e.g., actin or GAPDH).

  • SYBR Green or other fluorescent dye-based qPCR master mix.

  • qPCR instrument.

Methodology:

  • RNA Extraction: Extract total RNA from the fungal mycelium using a suitable RNA extraction kit, following the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Primer Design and Validation: Design and validate primers for the target and reference genes to ensure they are specific and efficient.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene in the resistant isolates compared to the sensitive isolates, both with and without this compound treatment. An upregulation of the target gene in the resistant isolates may indicate its involvement in the resistance mechanism.

Part 5: Visualizations

proquinazid_pathway cluster_fungus Fungal Cell This compound This compound receptor Putative Receptor This compound->receptor binds appressorium_formation Appressorium Formation This compound->appressorium_formation inhibits signal_cascade Signal Transduction Cascade receptor->signal_cascade activates gap Ras-type GTPase Activating Protein (GAP) signal_cascade->gap modulates ras Ras GTPase gap->ras inactivates (GTP -> GDP) gap->appressorium_formation inhibition of formation ras->appressorium_formation regulates infection Host Infection appressorium_formation->infection leads to resistance_mutation Mutation in GAP Gene resistance_mutation->gap alters function

Caption: Proposed signaling pathway of this compound action and resistance.

resistance_workflow start Observation of Reduced Sensitivity protocol1 Perform Leaf Disc Assay (Protocol 1) start->protocol1 data_analysis Calculate EC50 Values protocol1->data_analysis compare_ec50 Compare EC50 to Wild-Type data_analysis->compare_ec50 confirm_resistance Resistance Confirmed compare_ec50->confirm_resistance EC50 Significantly Higher no_resistance Re-evaluate Assay (See T2) compare_ec50->no_resistance EC50 Not Significantly Higher molecular_analysis Molecular Analysis (qRT-PCR - Protocol 2, Gene Sequencing) confirm_resistance->molecular_analysis identify_mechanism Identify Potential Resistance Mechanism molecular_analysis->identify_mechanism

References

Technical Support Center: Optimizing Proquinazid Concentration for Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of proquinazid in field applications for the control of powdery mildew.

Troubleshooting Guide

This guide addresses common issues encountered during field experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Reduced or poor efficacy of this compound in controlling powdery mildew. 1. Incorrect Application Timing: this compound is a preventative fungicide and has no curative activity on existing infections.[1] Application after the onset of disease will result in poor control.- Recommendation: Apply this compound as a protectant treatment before powdery mildew symptoms appear.[1] Monitor weather conditions and disease prediction models to time applications effectively.
2. Fungicide Resistance: Naturally occurring fungal populations may have or develop resistance to Group 13 fungicides like this compound.[1] Cross-resistance with quinoxyfen, another Group 13 fungicide, has been observed.[2][3]- Recommendation: Implement a resistance management strategy. Do not use this compound as the sole fungicide. Rotate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups. Avoid sequential applications of Group 13 fungicides.[4]
3. Inadequate Spray Coverage: Poor spray coverage can lead to unprotected areas on the plant, allowing infection to occur.- Recommendation: Ensure thorough spray coverage of all susceptible plant tissues. Adjust sprayer volume and nozzles to match the crop canopy. Consider the use of adjuvants to improve spray deposition and spreading.
4. Environmental Factors: Heavy rainfall shortly after application can wash off the product before it has time to be effective.[5]- Recommendation: Avoid applying this compound if heavy rain is forecast. Allow for adequate drying time after application. While specific rainfastness data for this compound is limited, a general rule for many fungicides is that at least 2-4 hours are needed before rainfall.[5]
Symptoms of phytotoxicity observed on treated plants (e.g., leaf spotting, stunting, or discoloration). 1. High Application Rate: Exceeding the recommended application rate can lead to plant injury.- Recommendation: Strictly adhere to the label's recommended application rates. Conduct small-scale trials to determine the optimal and safe concentration for specific crops and environmental conditions.
2. Application During Unfavorable Weather: Applying fungicides during hot and humid conditions can increase the risk of phytotoxicity.[6]- Recommendation: Avoid spraying during the hottest part of the day. Apply in the morning or evening when temperatures are cooler.
3. Tank Mixing Incompatibility: Mixing this compound with certain other pesticides, adjuvants, or foliar fertilizers can sometimes result in phytotoxic reactions.- Recommendation: Before tank mixing, perform a jar test to check for physical compatibility. Always consult product labels for known incompatibilities. When using a new tank mix, test it on a small area before treating the entire field.
Inconsistent results across different field trials. 1. Variability in Environmental Conditions: Differences in temperature, humidity, and rainfall between trial sites can affect both the pathogen and the fungicide's performance.- Recommendation: Record detailed environmental data for each trial location. Analyze data to identify correlations between environmental conditions and efficacy.
2. Differences in Application Technique: Variations in spray volume, pressure, and equipment can lead to inconsistent application and results.- Recommendation: Standardize application protocols across all trials. Calibrate spray equipment regularly.
3. Genetic Variability in Pathogen Populations: The susceptibility of powdery mildew populations to this compound can vary between locations.- Recommendation: If possible, collect and test the sensitivity of local powdery mildew isolates to this compound to establish baseline efficacy.

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound?

This compound is a quinazolinone fungicide belonging to FRAC Group 13.[1] Its primary mode of action is the inhibition of spore germination and appressorium formation in powdery mildew fungi, thus preventing the pathogen from penetrating the host plant.[1][7] It is used as a protectant treatment and does not have curative properties against established infections.[1] Additionally, this compound has been shown to induce the expression of host defense genes in plants, contributing to its overall efficacy.[8]

2. What are the recommended application rates for this compound on grapevines?

For dilute spraying on grapevines, a common recommendation for a 200 g/L emulsifiable concentrate formulation of this compound is 25 mL of product per 100 L of water.[1] For concentrate spraying, a rate of 75 mL of product per 100 L of water may be used under certain conditions.[1] It is crucial to always consult and adhere to the specific product label for the target crop and local regulations.

3. What are the signs of this compound phytotoxicity on grapevines?

While this compound is generally considered to have low phytotoxicity to grapevines when used as directed, improper application can potentially lead to symptoms.[1] General symptoms of pesticide phytotoxicity on grapevines can include:

  • Leaf Symptoms: Leaf spotting (necrotic or chlorotic), scorching or burning of leaf margins, leaf distortion (cupping, crinkling), and yellowing (chlorosis).[6][9]

  • Berry Symptoms: Superficial corky texture, cracking, or russeting on the berry skin.[9]

If phytotoxicity is suspected, it is important to rule out other potential causes such as nutrient deficiencies, herbicide drift, or other diseases.[6]

4. How can I manage the risk of fungicide resistance to this compound?

To mitigate the development of resistance, it is essential to use this compound as part of an integrated pest management (IPM) program that includes:

  • Rotation: Rotate this compound with fungicides from different FRAC groups that have different modes of action.

  • Mixtures: In some cases, tank-mixing with a multi-site fungicide can be an effective resistance management strategy.

  • Limiting Applications: Adhere to any label restrictions on the number of sequential applications of Group 13 fungicides.

  • Scouting: Regularly monitor vineyards for signs of reduced efficacy, which could indicate the development of resistance.[4]

5. Can I tank-mix this compound with other products?

This compound may be tank-mixed with other fungicides, insecticides, or foliar nutrients. However, it is crucial to check for compatibility before mixing. Always follow the instructions on the product labels of all tank-mix partners. A jar test is recommended to ensure physical compatibility and to observe for any adverse reactions.

Data Presentation

Table 1: Efficacy of this compound Against Powdery Mildew Pathogens

This table summarizes the effective concentration (EC50) values of this compound against different powdery mildew species from various studies. The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.

Pathogen Species Crop EC50 Range (mg/L) Reference
Erysiphe necatorGrapevine0.001 - 0.3[10]
Blumeria graminis f. sp. triticiWheat0.000078 - 0.02[10]

Note: EC50 values can vary depending on the specific isolate and the experimental conditions.

Table 2: this compound Dissipation on Grapes

This table shows the residual half-life (RL50) of this compound on grape leaves and fruits from a field study. The RL50 is the time it takes for 50% of the initial fungicide residue to dissipate.

Plant Part Initial Deposit (mg/kg) Residue after 1 day (mg/kg) RL50 (days) Reference
Grape Leaves15.089.121.26[5]
Grape Fruits9.773.490.77[5]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration in a Field Trial

This protocol outlines a detailed methodology for conducting a field trial to determine the optimal concentration of this compound for controlling powdery mildew on grapevines.

1. Experimental Design:

  • Select a vineyard with a history of powdery mildew and a susceptible grape cultivar.
  • Use a randomized complete block design with at least four replicate blocks.[11]
  • Each plot should consist of a minimum of 3-5 vines.
  • Include an untreated control group and a standard commercial fungicide treatment for comparison.

2. Treatment Application:

  • Prepare a range of this compound concentrations, including the recommended label rate, as well as rates above and below it (e.g., 0.5x, 1x, 1.5x, 2x the label rate).
  • Apply treatments using a calibrated backpack sprayer or a research plot sprayer to ensure uniform coverage. Record the spray volume, pressure, and nozzle type.
  • Begin applications preventatively before the first signs of powdery mildew appear and continue at regular intervals (e.g., 10-14 days) based on disease pressure and weather conditions.

3. Data Collection:

  • Disease Assessment: At regular intervals (e.g., 7 days after each application), assess the incidence (% of leaves/clusters infected) and severity (% of leaf/cluster area covered by mildew) of powdery mildew. Assess a predetermined number of leaves and clusters per plot (e.g., 25 leaves and 10 clusters).
  • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (leaf spotting, stunting, etc.) after each application and record the severity.
  • Yield Data: At harvest, measure the total yield per plot and assess the quality of the grapes.

4. Data Analysis:

  • Analyze the disease incidence and severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
  • Generate dose-response curves to visualize the relationship between this compound concentration and disease control.
  • Evaluate the yield and quality data to determine the economic impact of the different treatments.

Mandatory Visualizations

Proquinazid_Fungal_Infection_Pathway cluster_fungus Powdery Mildew Fungus cluster_this compound This compound Action Spore Spore Germination Appressorium Appressorium Formation Spore->Appressorium Penetration Host Penetration Appressorium->Penetration This compound This compound This compound->Spore Inhibits This compound->Appressorium Inhibits

Caption: this compound's primary mode of action on the fungal pathogen.

Proquinazid_Host_Defense_Pathway cluster_plant_cell Plant Cell This compound This compound Application Signal_Transduction Signal Transduction Cascade This compound->Signal_Transduction Induces Gene_Expression Activation of Defense Genes Signal_Transduction->Gene_Expression SAR_Pathway Systemic Acquired Resistance (SAR) Pathway Gene_Expression->SAR_Pathway ROS_Production Reactive Oxygen Species (ROS) Production Gene_Expression->ROS_Production Lignin_Biosynthesis Lignin Biosynthesis & Phenylpropanoid Pathway Gene_Expression->Lignin_Biosynthesis

Caption: this compound-induced host defense signaling pathway in plants.

Troubleshooting_Workflow Start Poor this compound Efficacy Observed Check_Timing Was application preventative? Start->Check_Timing Check_Resistance Is resistance suspected? Check_Timing->Check_Resistance Yes Solution_Timing Adjust application timing to be preventative. Check_Timing->Solution_Timing No Check_Coverage Was spray coverage adequate? Check_Resistance->Check_Coverage No Solution_Resistance Implement resistance management strategy (e.g., rotation). Check_Resistance->Solution_Resistance Yes Check_Environment Was there heavy rain after application? Check_Coverage->Check_Environment Yes Solution_Coverage Optimize spray application (volume, nozzles, adjuvants). Check_Coverage->Solution_Coverage No Solution_Environment Re-apply after rain event, check weather forecast. Check_Environment->Solution_Environment Yes End Monitor Efficacy Check_Environment->End No Solution_Timing->End Solution_Resistance->End Solution_Coverage->End Solution_Environment->End

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Improving the stability of Proquinazid in analytical solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Proquinazid in analytical solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: Acetonitrile (B52724) is a commonly used and recommended solvent for preparing this compound analytical standards.[1][2] this compound is highly soluble in acetonitrile (154 g/L at 25°C).[3] Methanol is also a suitable solvent (136 g/L at 25°C).[3]

Q2: How should I store my this compound analytical solutions?

A: Proper storage is critical to maintain the integrity of your this compound solutions. Recommendations vary, but a conservative approach is best.

  • Long-term storage: For neat materials and stock solutions, storage in a freezer at or below -10°C is recommended to ensure stability.[2] Studies have shown that this compound residues are stable for at least 19 months when stored at -20°C with only a slight decline of 5-10%.[3]

  • Short-term/Working solutions: Some suppliers suggest that solutions in acetonitrile can be stored at room temperature (20-25°C).[4] However, due to the compound's high sensitivity to light, all solutions, regardless of storage temperature, must be protected from light by using amber vials or by wrapping the container in aluminum foil.[5]

Q3: Is this compound sensitive to pH changes in aqueous solutions?

A: No, this compound is very stable across a wide pH range. It does not dissociate between pH 2.4 and 11.6.[3] Hydrolysis studies show no degradation after 30 days at 20°C in solutions of pH 4, 7, and 9.[3][6] Therefore, pH-driven degradation in typical analytical buffers is not a concern.

Q4: My this compound concentration is decreasing in my working solution. What is the most likely cause?

A: The most probable cause of concentration loss in this compound solutions is photodegradation. This compound is extremely sensitive to light. In aqueous solutions, it is rapidly photolyzed with a half-life (DT50) of just 0.03 days under continuous simulated sunlight.[3] Ensure that all solutions are constantly protected from light during preparation, storage, and in the autosampler.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected results from HPLC analysis.

If you are observing poor reproducibility, peak tailing, or lower concentrations than expected, follow this troubleshooting workflow.

G start Problem: Unexpectedly Low or Variable This compound Concentration check_light 1. Check Light Exposure - Are solutions in amber vials? - Is the autosampler tray covered? start->check_light Most Common Cause check_storage 2. Verify Storage Conditions - Correct temperature? - Expiration date passed? start->check_storage check_solvent 3. Evaluate Solvent/Solution - Solvent purity/grade? - Possibility of evaporation? start->check_solvent check_system 4. Inspect HPLC System - Leaks in the flow path? - Injector issues (clogs)? - Detector malfunction? start->check_system solution_light Solution: Protect all solutions from light at all times. Prepare fresh standards. check_light->solution_light solution_storage Solution: Use fresh solution stored at the correct temperature (<-10°C). check_storage->solution_storage solution_solvent Solution: Use high-purity solvent (e.g., HPLC grade). Ensure vials are tightly capped. check_solvent->solution_solvent solution_system Solution: Perform system maintenance. Consult HPLC troubleshooting guides. check_system->solution_system

Caption: Troubleshooting workflow for low this compound concentration.

Issue 2: Appearance of unknown peaks in the chromatogram.

The presence of extra peaks may indicate degradation of the analyte.

  • Identify the Degradants: The major degradation products from photolysis are IN-MM671, IN-MM986, IN-MM991, and IN-MT884.[3] If you have standards for these compounds, you can confirm their presence.

  • Determine the Cause: The most likely cause is light exposure. Review your sample handling and storage procedures to eliminate all sources of light.

  • Consider Other Factors: While less likely for this compound, thermal or oxidative stress can also cause degradation.[7][8] Evaluate if your samples have been exposed to high temperatures.

Data Presentation: Stability Summary

The following tables summarize the known stability data for this compound.

Table 1: this compound Solution Storage and Handling Recommendations

ParameterConditionStability/RecommendationSource(s)
Solvent Acetonitrile, MethanolHigh solubility and commonly used for standards.[1][2][3]
Long-Term Storage Freezer (≤ -10°C)Stable for at least 19 months at -20°C.[2][3]
Short-Term Storage Room Temperature (20-25°C)Possible, but freezing is recommended for maximum stability.[4]
Light Exposure All ConditionsCRITICAL: Must be protected from light at all times. Use amber vials or foil.[5]

Table 2: Hydrolytic and Photolytic Stability of this compound in Aqueous Solution

ConditionpHTemperatureHalf-Life (DT50)Source(s)
Hydrolysis 4, 7, and 920°CStable, no degradation observed after 30 days.[3][6]
Photolysis 720°C0.03 days (under continuous simulated sunlight)[3]

Key Stability Factors and Degradation Pathway

The stability of this compound is primarily influenced by its sensitivity to light.

G cluster_factors Factors Affecting Stability Stability This compound Stability in Solution Light Light Exposure (Photolysis) Stability->Light Highly Unstable (DT50 = 0.03 days) Temp Temperature Stability->Temp Generally Stable pH pH Stability->pH Very Stable (pH 4-9) Solvent Solvent Choice Stability->Solvent Stable in Acetonitrile

Caption: Key factors influencing the stability of this compound.

G This compound This compound Products Major Photodegradation Products: • IN-MM671 (desiodo-proquinazid) • IN-MM986 • IN-MM991 • IN-MT884 This compound->Products Sunlight (Photolysis)

Caption: Simplified photodegradation pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 1000 µg/mL primary stock solution and subsequent working standards.

Materials:

  • This compound analytical standard (neat solid)

  • HPLC-grade Acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Amber glass vials with screw caps

  • Ultrasonic bath

Methodology:

  • Preparation of 1000 µg/mL Stock Solution: a. Accurately weigh approximately 10 mg of this compound standard into a clean weighing boat. b. Transfer the solid to a 10 mL Class A volumetric flask. Record the exact weight. c. Add approximately 7 mL of acetonitrile to the flask. d. Sonicate for 5-10 minutes or until the solid is completely dissolved. e. Allow the solution to return to room temperature. f. Dilute to the mark with acetonitrile, cap, and invert at least 15 times to ensure homogeneity. g. Calculate the exact concentration based on the weight and purity of the standard. h. Transfer the stock solution to an amber glass vial, label clearly (Name, Conc., Prep Date, Initials), and store in a freezer (≤ -10°C).

  • Preparation of Working Solutions (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature before opening. b. Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. c. Dilute to the mark with acetonitrile. d. Cap and invert to mix thoroughly. e. Transfer to amber vials for use in the autosampler. Protect from light at all times.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to demonstrate the stability-indicating properties of an analytical method and identify potential degradation products.[7][8]

Materials:

  • This compound solution (e.g., 100 µg/mL in Acetonitrile/Water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • UV lamp (e.g., 254 nm or broad spectrum)

  • pH meter

Methodology: For each condition, prepare a sample and a control (analyte in solvent without stressor, kept in the dark at room temp).

  • Acid Hydrolysis: a. Mix equal volumes of this compound solution and 0.1 M HCl. b. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). c. Cool, neutralize with NaOH, and dilute to the initial concentration for analysis.

  • Base Hydrolysis: a. Mix equal volumes of this compound solution and 0.1 M NaOH. b. Keep at room temperature for a set time (e.g., 2 hours). Note: this compound is stable to hydrolysis, so minimal degradation is expected. c. Neutralize with HCl and dilute to the initial concentration for analysis.

  • Oxidative Degradation: a. Mix equal volumes of this compound solution and 3% H₂O₂. b. Keep at room temperature, protected from light, for a set time (e.g., 24 hours). c. Dilute to the initial concentration for analysis.

  • Thermal Degradation: a. Place a vial of the this compound solution in an oven at a high temperature (e.g., 80°C) for a set time (e.g., 48 hours). b. Cool and analyze.

  • Photolytic Degradation: a. Expose a vial of the this compound solution to a UV lamp or direct sunlight for a set time (e.g., 8 hours). b. Keep a control sample wrapped in foil next to the exposed sample. c. Analyze both the exposed sample and the dark control.

Analysis:

  • Analyze all stressed samples, controls, and a non-degraded standard by your HPLC method.

  • Compare the chromatograms to assess for degradation (decrease in parent peak area) and the appearance of new peaks. The goal is typically to achieve 5-20% degradation to ensure degradation products can be observed.[7]

References

Technical Support Center: Proquinazid Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in proquinazid residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound residue analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. The "matrix" refers to all components within a sample other than the analyte of interest. These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification of this compound residues. In liquid chromatography-mass spectrometry (LC-MS), these interferences can affect the ionization efficiency of the analyte in the ion source. In gas chromatography (GC), matrix components can interact with the analyte in the injector or on the column, affecting its transfer to the detector.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of this compound in a standard solution prepared in a pure solvent to the response of a blank matrix extract that has been spiked with the same concentration of this compound. A significant difference between the two signals indicates the presence of matrix effects. A matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Q3: What are the common analytical techniques used for this compound residue analysis?

A3: this compound residues are typically analyzed using chromatographic techniques coupled with mass spectrometry. The most common methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique widely used for the analysis of pesticide residues in various food matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): GC-based methods are also employed for this compound analysis, particularly in multi-residue methods.[1]

Troubleshooting Guide for Matrix Effects

Problem: Inaccurate quantification of this compound (low recovery or high variability).

This troubleshooting guide provides a systematic approach to identifying and mitigating matrix effects in your this compound residue analysis.

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation A Inaccurate this compound Quantification (Low Recovery / High Variability) B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (%) B->C D Significant Matrix Effect Observed? C->D E No Significant Matrix Effect. Review other parameters: - Standard preparation - Instrument calibration - Sample degradation D->E No F Optimize Sample Preparation D->F Yes G Refine Chromatographic Separation F->G H Employ Matrix-Matched Calibration G->H I Sample Dilution H->I J Re-validate Method I->J K Acceptable Accuracy and Precision? J->K L Proceed with Sample Analysis K->L Yes M Further Optimization Required K->M No M->F

Caption: Troubleshooting workflow for addressing matrix effects.

Detailed Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in a variety of matrices. Different versions (e.g., original, AOAC, European) and cleanup sorbents (e.g., PSA, C18, GCB) can be tested to find the optimal combination for your specific matrix.

    • Solid Phase Extraction (SPE): SPE can provide a more targeted cleanup than the dispersive SPE used in QuEChERS and can be optimized by selecting the appropriate sorbent chemistry.

  • Refine Chromatographic Separation: Modifying the chromatographic conditions can help to separate this compound from co-eluting matrix components.

    • For LC-MS/MS: Adjust the mobile phase composition, gradient profile, or consider a different stationary phase.

    • For GC-MS/MS: Optimize the temperature program or change the column phase.

  • Employ Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This ensures that the standards and samples experience similar matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, it is crucial to ensure that the concentration of this compound remains above the limit of quantification (LOQ) of the method.

Quantitative Data

The following tables summarize recovery data for this compound in various matrices from different studies. This data can be used as a benchmark for method development and validation.

Table 1: Recovery of this compound in Grapes and Apples using GC/MS

MatrixFortification Level (mg/kg)Recovery (%)
Grapes0.0272 - 96
0.172 - 96
0.572 - 96
Apples0.0272 - 96
0.172 - 96
0.572 - 96

Data sourced from a public release summary on the evaluation of this compound. The method involved extraction with ethyl acetate (B1210297) followed by solid-phase extraction cleanup.

Table 2: Recovery of this compound in Grape Leaves and Fruits using GC-ECD

MatrixFortification Level (mg/kg)Average Recovery (%)
Grape Leaves0.581.00
1.090.12
Grape Fruits0.581.00
1.090.12

Data from a study on the dissipation of this compound residues. The method utilized was based on QuEChERS.[1]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound residues. These should be optimized and validated for your specific application and matrix.

Protocol 1: this compound Analysis in Grapes using QuEChERS and GC-MS/MS

This protocol is a general representation based on common practices for pesticide residue analysis.

Proquinazid_Analysis_Workflow General Workflow for this compound Residue Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis A Homogenize Grape Sample B Weigh 10-15 g of homogenized sample A->B C Add Acetonitrile (B52724) (with 1% Acetic Acid) B->C D Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) C->D E Vortex and Centrifuge D->E F Take an aliquot of the supernatant E->F G Add Dispersive SPE Cleanup Sorbents (e.g., PSA, C18, MgSO4) F->G H Vortex and Centrifuge G->H I Filter supernatant for analysis H->I J Inject extract into GC-MS/MS or LC-MS/MS I->J K Data Acquisition (MRM mode) J->K L Data Processing and Quantification K->L

Caption: Sample preparation and analysis workflow.

1. Sample Preparation (QuEChERS AOAC Method)

  • Homogenization: Homogenize a representative sample of grapes.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add the appropriate internal standards.

    • Vortex for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

    • Shake vigorously for 1 minute and then centrifuge.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile extract to a tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for analysis.

2. GC-MS/MS Analysis

  • GC Conditions (Representative):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless, 280 °C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 70°C, ramp to 300°C.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 330.0

      • Quantifier Ion (m/z): 287.8

      • Qualifier Ion (m/z): 244.9

3. LC-MS/MS Analysis

  • LC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: (These can vary slightly between instruments, optimization is required)

      • Precursor Ion (m/z): 375.1 (M+H)+

      • Product Ions: To be determined during method development, but will be fragments of the precursor ion.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All analytical methods should be fully validated in the user's laboratory for their specific matrices and instrumentation.

References

Proquinazid Cross-Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth information, frequently asked questions, and troubleshooting guidance for researchers, scientists, and drug development professionals investigating proquinazid cross-resistance with other fungicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mode of action?

This compound is a quinazolinone fungicide belonging to the FRAC (Fungicide Resistance Action Committee) Group 13.[1] Its primary mode of action is the inhibition of fungal signal transduction pathways that are essential for spore germination and the formation of the appressorium, a specialized structure required for host penetration.[1][2][3] By disrupting these early stages of infection, this compound acts as a preventative fungicide.[3][4]

Q2: What is fungicide cross-resistance?

Cross-resistance occurs when the development of resistance to one fungicide confers resistance to another, typically because they share a common mode of action or target site.[1] If a fungal population becomes resistant to one fungicide in a specific FRAC group, it is often resistant to other fungicides within the same group.[1]

Q3: Does this compound exhibit cross-resistance with other fungicides?

Yes, there is strong evidence of cross-resistance between this compound and other fungicides within the same FRAC Group 13, specifically quinoxyfen (B1680402).[1][5][6] Studies have shown a positive correlation between the sensitivities of powdery mildew fungi to this compound and quinoxyfen.[1][5] However, this compound has not been found to have cross-resistance with fungicides from other groups, such as DMIs (e.g., tebuconazole), morpholines (e.g., fenpropimorph), anilinopyrimidines (e.g., cyprodinil), or QoIs (e.g., kresoxim-methyl).[5]

Q4: What is the molecular basis for resistance to FRAC Group 13 fungicides?

Fungicides in FRAC Group 13, including this compound and quinoxyfen, disrupt signal transduction pathways essential for appressorium formation.[1] Resistance likely arises from modifications in the components of these signaling cascades. While the precise target is not fully elucidated, mechanisms could include target site mutations or alterations in gene expression that reduce the fungicide's effectiveness.[7][8] Fungal resistance can be broadly categorized as qualitative (a single gene mutation leading to high resistance) or quantitative (involving multiple genes and resulting in varying levels of sensitivity).[6][7]

Q5: Which signaling pathways are implicated in this compound's mode of action?

This compound targets the signaling pathways that regulate appressorium development. In many fungi, appressorium formation is governed by cascades such as the cAMP/PKA signaling pathway and mitogen-activated protein kinase (MAPK) pathways.[7][9] By interfering with these pathways, this compound prevents the fungus from successfully infecting the host plant.[1]

Quantitative Data on this compound Cross-Resistance

The following tables summarize key quantitative data from cross-resistance studies.

Table 1: Baseline Sensitivity of Powdery Mildew Isolates to this compound

Fungal SpeciesNumber of IsolatesEC50 Range (mg L⁻¹)
Blumeria graminis f. sp. triticiNot Specified0.000078 - 0.02
Erysiphe necatorNot Specified0.001 - 0.3
Data sourced from Genet, J.L., & Jaworska, G. (2009).[5]

Table 2: Cross-Resistance Relationship between this compound and Quinoxyfen

Fungal SpeciesNumber of IsolatesCorrelation Coefficient (r)Finding
Blumeria graminis f. sp. tritici510.617Positive correlation indicating cross-resistance.[5]
Erysiphe necator650.874Strong positive correlation indicating cross-resistance.[5]
Data sourced from Genet, J.L., & Jaworska, G. (2009).[5]

Experimental Protocols

Protocol: Assessing Fungicide Sensitivity using a Mycelial Growth Inhibition Assay

This protocol details a common method for determining the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.

1. Materials:

  • Pure fungal culture
  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium[10]
  • Technical grade this compound
  • Solvent (e.g., acetone (B3395972) or DMSO)
  • Sterile petri dishes (90 mm)
  • Sterile distilled water
  • Micropipettes and sterile tips
  • Cork borer (5 mm diameter)
  • Incubator

2. Preparation of Fungicide Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10,000 mg L⁻¹) in a suitable solvent.
  • Perform serial dilutions with sterile distilled water to create a range of working solutions.

3. Preparation of Fungicide-Amended Media:

  • Autoclave the PDA medium and cool it to 45-50°C in a water bath.
  • Add the appropriate volume of fungicide working solution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 mg L⁻¹).[11] Ensure the solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
  • Pour the amended PDA into sterile petri dishes. Prepare control plates containing only the solvent.

4. Inoculation:

  • Using a sterile cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture.
  • Place a single mycelial plug in the center of each fungicide-amended and control plate.

5. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

6. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches near-full growth.
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
  • Determine the EC50 value by performing a probit or logarithmic regression analysis of the inhibition percentages against the fungicide concentrations.[12]

Troubleshooting Guide

Q: My fungal isolates show unexpected resistance to this compound, even though they have never been exposed to it. How can I confirm if this is due to cross-resistance?

A: This phenomenon may be due to prior exposure to another FRAC Group 13 fungicide, like quinoxyfen.

  • Troubleshooting Steps:

    • Review Isolate History: Check the experimental history of your isolates. Note any previous exposure to quinoxyfen or other quinoline (B57606) fungicides.

    • Perform a Cross-Resistance Assay: Conduct a sensitivity assay (as described in the protocol above) for both this compound and quinoxyfen on the same set of isolates.

    • Analyze the Data: Calculate the EC50 values for both fungicides for each isolate. Plot the EC50 values of this compound against the EC50 values of quinoxyfen. A strong positive correlation confirms cross-resistance.[5]

Q: I am observing high variability in my EC50 values for this compound across replicates. What are the potential causes?

A: High variability can undermine the reliability of your results. Several factors could be responsible.

  • Troubleshooting Steps:

    • Inoculum Consistency: Ensure that your mycelial plugs are of a uniform size and are taken from the same region (the actively growing margin) of the source culture.

    • Fungicide Distribution: When preparing amended media, ensure the fungicide is thoroughly mixed into the molten agar before pouring plates to avoid "hot spots" of high concentration.

    • Solvent Effects: Verify that the concentration of the solvent used to dissolve the fungicide is not inhibitory to fungal growth. Run a separate control with only the solvent to confirm.

    • Incubation Conditions: Maintain consistent and optimal temperature and humidity during incubation. Fluctuations can affect fungal growth rates.

    • Plate Measurement: Ensure that plates are measured at a consistent time point and that the colony edges are clearly defined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Conclusion Isolates Fungal Isolate Collection Inoculate Inoculation Isolates->Inoculate Media Prepare Fungicide- Amended Media Media->Inoculate Incubate Incubation Inoculate->Incubate Measure Measure Growth Incubate->Measure Inhibition Calculate % Inhibition Measure->Inhibition EC50 Determine EC50 Values Inhibition->EC50 Correlation Correlation Analysis (this compound vs. Other Fungicide) EC50->Correlation Conclusion Assess Cross-Resistance Correlation->Conclusion

Caption: Experimental workflow for cross-resistance analysis.

signaling_pathway Spore Fungal Spore Signal Host Surface Signal Spore->Signal Germination Pathway Signal Transduction (e.g., MAPK / cAMP-PKA) Signal->Pathway Appressorium Appressorium Formation Pathway->Appressorium Infection Host Penetration Appressorium->Infection This compound This compound (FRAC Group 13) This compound->Pathway cross_resistance_logic This compound This compound (FRAC 13) Quinoxyfen Quinoxyfen (FRAC 13) This compound->Quinoxyfen Cross-Resistance Exists DMIs DMIs (FRAC 3) This compound->DMIs No Cross-Resistance QoIs QoIs (FRAC 11) This compound->QoIs Morpholines Morpholines (FRAC 5) This compound->Morpholines

References

Technical Support Center: Enhancing Proquinazid Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the efficacy of the fungicide Proquinazid with adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a quinazolinone fungicide that primarily acts as a preventative agent against powdery mildew.[1][2] Its mode of action is twofold:

  • Direct Fungal Inhibition: At higher concentrations, this compound inhibits the germination of fungal spores. At lower concentrations, it interferes with the formation of the appressorium, a specialized structure that allows the fungus to penetrate the host plant's cells.[1][2]

  • Host-Induced Resistance: this compound has been shown to stimulate the expression of host defense genes in plants, such as Arabidopsis thaliana.[1][3] This includes the upregulation of genes associated with the ethylene-mediated response pathway, phytoalexin biosynthesis, and cell wall strengthening.[1][3] This suggests that this compound not only directly targets the fungus but also enhances the plant's own defense mechanisms.

Q2: How can adjuvants enhance the efficacy of this compound?

A2: Adjuvants are compounds added to spray solutions to improve the performance of pesticides like this compound.[4] While specific data on adjuvants tested with this compound is limited, the general principles of adjuvant action with fungicides suggest several benefits:

  • Improved Coverage: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing for more uniform spreading and wetting of the waxy leaf surfaces. This ensures better contact of this compound with the plant tissue.

  • Enhanced Penetration: Some adjuvants can facilitate the penetration of the active ingredient through the plant cuticle, which can be particularly useful for systemic or translaminar fungicides.

  • Increased Rainfastness: "Sticker" adjuvants increase the adhesion of the fungicide to the leaf surface, preventing it from being washed off by rain.

  • Reduced Drift: Drift control agents increase the size of spray droplets, minimizing the amount of product lost to wind during application.

Q3: What types of adjuvants are commonly used with fungicides?

A3: Several classes of adjuvants can be used with fungicides, each with a specific function:

  • Non-ionic Surfactants (NIS): These are the most commonly used adjuvants for horticultural crops. They are effective wetting agents and spreaders.[4]

  • Organosilicone Surfactants: These provide superior spreading properties ("super-spreaders") and can also enhance penetration.

  • Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs): These can improve penetration and are often used with systemic fungicides.

  • Stickers: These are polymers that form a film on the leaf surface, improving retention and rainfastness.

  • Buffering Agents: These are used to adjust the pH of the spray solution to optimize the stability and efficacy of the fungicide.

Q4: Are there any known compatibility issues when tank-mixing this compound with adjuvants?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected efficacy of this compound in the presence of an adjuvant. 1. Improper Adjuvant Selection: The chosen adjuvant may not be suitable for the this compound formulation or the target crop.1. Review the adjuvant's specifications to ensure it is recommended for use with fungicides and is safe for the target plant species. Consider testing a different class of adjuvant (e.g., switch from a non-ionic surfactant to an organosilicone surfactant).
2. Incorrect Adjuvant Concentration: Using too little adjuvant may not provide the desired enhancement, while too much can lead to phytotoxicity.2. Consult the adjuvant label for the recommended use rate. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
3. Environmental Factors: High temperatures, low humidity, or rainfall shortly after application can affect performance.3. Apply treatments during cooler parts of the day and when there is no rain in the immediate forecast. Ensure the spray has dried on the leaves before exposing them to moisture.
4. Water Quality: The pH and mineral content of the water used for the spray solution can impact the stability and efficacy of this compound.4. Test the pH of your water source and use a buffering agent if necessary to bring it within the optimal range for this compound.
Phytotoxicity (e.g., leaf burn, stunting) observed on plants treated with a this compound-adjuvant mixture. 1. High Adjuvant Concentration: Some adjuvants, particularly organosilicones and crop oil concentrates, can cause plant injury at high rates.1. Reduce the concentration of the adjuvant in the spray mixture. Conduct a small-scale test on a few plants to assess phytotoxicity before treating the entire experiment.
2. Environmental Stress: Applying treatments to plants that are already under stress (e.g., drought, high heat) can increase the risk of phytotoxicity.2. Ensure plants are well-watered and not under environmental stress before application. Avoid spraying during the hottest part of the day.
3. Crop Sensitivity: The target plant species may be particularly sensitive to the chosen adjuvant.3. Consult the adjuvant label for any warnings regarding specific plant species. If sensitivity is suspected, test a different type of adjuvant.
Difficulty in achieving a stable spray solution (e.g., precipitation, separation). 1. Improper Mixing Order: The order in which components are added to the spray tank can affect the stability of the mixture.1. Generally, the recommended mixing order is to fill the tank with half the required water, add any buffering agents and agitate, then add the this compound formulation and agitate until fully dispersed, then add the adjuvant, and finally add the remaining water. Always refer to the product labels for specific instructions.
2. Water Quality: Hard water (high in calcium and magnesium) can sometimes cause certain pesticide formulations to precipitate.2. Use a water conditioning agent if you have hard water.

Data Presentation

The following table is a representative example of how to structure quantitative data from an experiment evaluating the enhancement of this compound efficacy with different adjuvants. Please note that these are hypothetical values for illustrative purposes, as specific quantitative data for this compound with a range of adjuvants was not available in the search results.

Table 1: Efficacy of this compound with Various Adjuvants against Powdery Mildew on Grapevines

TreatmentApplication RateMean Disease Severity (%)Percent Disease Control
Untreated Control-85.2-
This compound50 mg a.i./L25.669.9%
This compound + Non-ionic Surfactant50 mg a.i./L + 0.1% v/v18.378.5%
This compound + Organosilicone Surfactant50 mg a.i./L + 0.05% v/v15.182.3%
This compound + Methylated Seed Oil50 mg a.i./L + 0.5% v/v20.576.0%

Percent Disease Control = ((Mean Disease Severity of Control - Mean Disease Severity of Treatment) / Mean Disease Severity of Control) x 100

Experimental Protocols

In Vitro Assay for this compound Efficacy

This protocol is designed to assess the direct inhibitory effect of this compound and adjuvant combinations on the germination of powdery mildew spores.

Materials:

  • This compound technical grade or formulated product

  • Candidate adjuvants

  • Powdery mildew spores (e.g., from infected leaves)

  • Sterile distilled water

  • Water agar (B569324) (1.5%) plates or glass slides

  • Micropipettes

  • Microscope

  • Incubation chamber

Methodology:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (if using technical grade) or sterile distilled water (if using a water-dispersible formulation).

    • Prepare serial dilutions of this compound to achieve a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • For each this compound concentration, prepare a parallel set of solutions containing the candidate adjuvant at its recommended concentration.

    • Include a control (sterile distilled water) and an adjuvant-only control.

  • Spore Suspension Preparation:

    • Gently brush or wash powdery mildew conidia from infected leaves into sterile distilled water to create a spore suspension.

    • Determine the spore concentration using a hemocytometer and adjust to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Inoculation:

    • On water agar plates or glass slides, place a 20 µL drop of each treatment solution.

    • To each drop, add 5 µL of the standardized spore suspension.

  • Incubation:

    • Place the plates or slides in a humid chamber and incubate at a suitable temperature (e.g., 20-22°C) in the dark for 24-48 hours.

  • Data Collection:

    • Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination for each treatment.

  • Data Analysis:

    • Calculate the percent inhibition of spore germination for each treatment relative to the untreated control.

    • Determine the EC50 (Effective Concentration to inhibit 50% of germination) for this compound alone and in combination with each adjuvant.

Greenhouse Efficacy Trial

This protocol outlines a method for evaluating the efficacy of this compound and adjuvant combinations in a controlled greenhouse environment.

Materials:

  • Susceptible host plants (e.g., grapevine, cucumber)

  • This compound formulation

  • Candidate adjuvants

  • Powdery mildew inoculum

  • Spray application equipment (e.g., hand-held sprayer)

  • Greenhouse with controlled temperature, humidity, and lighting

Methodology:

  • Plant Propagation and Growth:

    • Grow susceptible host plants to a uniform growth stage (e.g., 4-6 true leaves).

    • Randomly assign plants to treatment groups.

  • Treatment Application:

    • Prepare spray solutions of this compound with and without the candidate adjuvants at the desired concentrations.

    • Include an untreated control and an adjuvant-only control.

    • Apply the treatments to the plants until runoff, ensuring thorough coverage of all leaf surfaces.

    • Allow the treatments to dry completely before inoculation.

  • Inoculation:

    • Inoculate the plants with powdery mildew by gently shaking infected plants over the test plants to release spores or by preparing a spore suspension and spraying it onto the plants.

  • Incubation:

    • Maintain the plants in the greenhouse under conditions favorable for powdery mildew development (e.g., moderate temperatures and high humidity).

  • Disease Assessment:

    • At regular intervals (e.g., 7, 14, and 21 days after inoculation), visually assess the disease severity on each plant. This can be done by estimating the percentage of leaf area covered with powdery mildew on a representative sample of leaves.

  • Data Analysis:

    • Calculate the average disease severity for each treatment group.

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between treatments.

Visualizations

Proquinazid_Mode_of_Action cluster_fungus Powdery Mildew Fungus cluster_this compound This compound Action cluster_plant Host Plant Spore Spore Germination Spore Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Penetration Appressorium->Penetration PlantCell Plant Cell This compound This compound Inhibition1 Inhibition This compound->Inhibition1 Inhibition2 Inhibition This compound->Inhibition2 This compound->PlantCell Induces Inhibition1->Germination Inhibition2->Appressorium DefenseGenes Upregulation of Defense Genes PlantCell->DefenseGenes Signal EthyleneResponse Ethylene Response Pathway DefenseGenes->EthyleneResponse Phytoalexins Phytoalexin Biosynthesis DefenseGenes->Phytoalexins CellWall Cell Wall Strengthening DefenseGenes->CellWall

Caption: Dual mode of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_greenhouse Greenhouse Trial A1 Prepare Treatment Solutions A3 Inoculate Plates/Slides A1->A3 A2 Prepare Spore Suspension A2->A3 A4 Incubate A3->A4 A5 Assess Spore Germination A4->A5 B1 Grow Host Plants B2 Apply Treatments B1->B2 B3 Inoculate with Powdery Mildew B2->B3 B4 Incubate B3->B4 B5 Assess Disease Severity B4->B5 Adjuvant_Selection_Logic Start Start: Select Adjuvant Q1 What is the primary goal? Start->Q1 A1 Improve Coverage Q1->A1 Coverage A2 Enhance Penetration Q1->A2 Penetration A3 Increase Rainfastness Q1->A3 Retention S1 Use Non-ionic or Organosilicone Surfactant A1->S1 S2 Use Crop Oil Concentrate or Methylated Seed Oil A2->S2 S3 Use a Sticker A3->S3 Test Conduct Jar Test for Compatibility S1->Test S2->Test S3->Test Phyto Perform Small-Scale Phytotoxicity Test Test->Phyto Compatible Fail1 Incompatible: Re-evaluate Test->Fail1 Not Compatible Proceed Proceed with Experiment Phyto->Proceed Not Phytotoxic Fail2 Phytotoxic: Re-evaluate Phyto->Fail2 Phytotoxic

References

Troubleshooting peak tailing in Proquinazid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of proquinazid, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound HPLC analysis?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal HPLC analysis, chromatographic peaks should be symmetrical and Gaussian.[1] A tailing peak can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of results.[1] For regulatory purposes, a tailing factor (Tf) close to 1.0 is ideal, while values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[1]

Q2: I am observing significant peak tailing for my this compound standard. What are the most likely causes?

Peak tailing in the HPLC analysis of a compound like this compound, a quinazoline (B50416) derivative, can stem from several factors, primarily related to secondary interactions with the stationary phase. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: this compound contains nitrogen atoms that can become protonated, leading to interactions with acidic silanol groups on the surface of silica-based C18 columns.[2][3][4] These interactions cause a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailing peak.

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[2][5]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that interact with this compound, causing peak tailing.[1][6] An old or poorly maintained column can also exhibit degraded performance.[1]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[2][4][6]

Troubleshooting Guides

Problem: My this compound peak is tailing.

Here is a step-by-step guide to troubleshoot and resolve peak tailing in your this compound HPLC analysis.

Step 1: Evaluate and Optimize the Mobile Phase

Q3: How can I adjust my mobile phase to reduce this compound peak tailing?

Optimizing the mobile phase is often the most effective way to mitigate peak tailing.

  • pH Adjustment: this compound, as a quinazoline derivative, is likely a basic compound. To minimize interactions with acidic silanols, lower the mobile phase pH to around 2.5-3.0.[3][4] This ensures that the silanol groups are not ionized and that the this compound molecule is consistently protonated. Using a buffer (e.g., 10-50 mM phosphate (B84403) or formate (B1220265) buffer) is crucial to maintain a stable pH.[1][7]

  • Use of Mobile Phase Additives: Adding a small amount of a basic compound, such as triethylamine (B128534) (TEA) at a concentration of 0.05-0.1%, can help to mask the active silanol sites on the stationary phase and improve peak shape.[3][5]

  • Solvent Strength and Type: Increasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase can sometimes improve peak shape by ensuring a stronger elution of the analyte.[1]

Parameter Recommendation for this compound Rationale
Mobile Phase pH 2.5 - 3.0Suppresses silanol ionization and ensures consistent protonation of the basic analyte.[3][4]
Buffer 10-50 mM Phosphate or FormateMaintains a stable pH for consistent analyte ionization and interaction.[1][7]
Additive 0.05 - 0.1% Triethylamine (TEA)Masks active silanol sites on the stationary phase, reducing secondary interactions.[3][5]
Organic Modifier Increase by 5-10%Can improve elution strength and reduce tailing.[1]
Step 2: Assess the HPLC Column

Q4: Could my HPLC column be the cause of the peak tailing? What should I look for?

Yes, the column is a primary suspect in cases of peak tailing.

  • Column Chemistry: For basic compounds like this compound, standard C18 columns with high residual silanol activity can be problematic.[3] Consider using an "end-capped" or "base-deactivated" column.[2][7] These columns have the residual silanol groups chemically bonded with a small silylating agent to make them less active.[7][8]

  • Column Contamination: If the column has been used for many samples, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase) to remove strongly retained compounds.[1]

  • Column Void: A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing the column and flushing it.[8] If the problem persists, the column may need to be replaced.[8]

Column Type Suitability for this compound Reasoning
Standard C18 (Type A Silica) Prone to causing peak tailingHigh residual silanol activity leads to secondary interactions with basic analytes.[3]
End-capped C18 (Type B Silica) RecommendedResidual silanols are deactivated, minimizing secondary interactions and improving peak shape.[2][7]
Polar-Embedded Phase Good AlternativeOffers alternative selectivity and can shield basic compounds from silanol interactions.[2]
Step 3: Check the HPLC System and Sample Preparation

Q5: I've optimized my mobile phase and checked my column, but the peak tailing persists. What else could be wrong?

If the mobile phase and column are not the issue, consider these other factors:

  • Sample Overload: Try diluting your sample and injecting a smaller volume.[5][6]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase.[4] Injecting in a stronger solvent can cause peak distortion.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[2] Ensure all fittings are properly made to avoid dead volume.[4]

  • Sample Preparation: Ensure your samples are properly filtered to remove any particulate matter that could block the column frit.[2]

Experimental Protocols

Protocol 1: Column Flushing Procedure for a C18 Column
  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (B92381) (for highly non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of your mobile phase without buffer.

  • Equilibrate the column with your working mobile phase for at least 30 minutes.

Protocol 2: Mobile Phase Preparation with TEA Additive
  • Prepare the aqueous portion of your mobile phase (e.g., 900 mL of HPLC-grade water with buffer salts).

  • Adjust the pH to the desired value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Add triethylamine (TEA) to a final concentration of 0.1% (v/v). For 1 L of mobile phase, add 1 mL of TEA.

  • Add the organic modifier (e.g., 100 mL of acetonitrile) to reach the final desired mobile phase composition.

  • Mix thoroughly and degas the mobile phase before use.

Visual Troubleshooting Guides

PeakTailingTroubleshooting cluster_mp Mobile Phase Optimization cluster_col Column Assessment cluster_sys System & Sample Checks start Peak Tailing Observed mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase resolved Problem Resolved mobile_phase->resolved Resolved mp1 Adjust pH (2.5-3.0) mobile_phase->mp1 Still Tailing mp2 Add TEA (0.1%) mobile_phase->mp2 Still Tailing mp3 Increase Organic % mobile_phase->mp3 Still Tailing column Step 2: Assess Column column->resolved Resolved col1 Use End-capped Column column->col1 Still Tailing col2 Flush Column column->col2 Still Tailing col3 Replace Column column->col3 Still Tailing system_sample Step 3: Check System & Sample sys1 Reduce Sample Concentration system_sample->sys1 sys2 Check for Dead Volume system_sample->sys2 sys3 Use Weaker Injection Solvent system_sample->sys3 mp1->column Still Tailing mp2->column Still Tailing mp3->column Still Tailing col1->system_sample Still Tailing col2->system_sample Still Tailing col3->system_sample Still Tailing sys1->resolved sys2->resolved sys3->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

SilanolInteraction This compound This compound (Basic) interaction Secondary Ionic Interaction This compound->interaction no_interaction Reduced Interaction This compound->no_interaction silanol Silanol Group (Si-OH) on C18 Surface silanol->interaction protonated_silanol Protonated Silanol (Si-OH2+) peak_tailing Peak Tailing interaction->peak_tailing low_ph Low pH Mobile Phase (H+) low_ph->silanol low_ph->protonated_silanol Protonates protonated_silanol->no_interaction symmetric_peak Symmetric Peak no_interaction->symmetric_peak

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

References

Minimizing Proquinazid degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling samples containing proquinazid to minimize its degradation.

Troubleshooting Guide: this compound Degradation

This compound, a quinazolinone-based fungicide, is generally stable under recommended storage conditions. However, deviations from these conditions can lead to degradation, impacting the accuracy and reliability of experimental results. This guide will help you identify and resolve potential issues with this compound stability in your samples.

Key Stability Factors and Troubleshooting

IssuePotential CauseRecommended Solution
Sample Degradation at Room Temperature Elevated Temperature: this compound is stable at 20°C for at least 30 days. However, prolonged exposure to higher ambient temperatures can accelerate degradation. The quinazolinone ring, while generally stable, can be susceptible to degradation at elevated temperatures.Immediately transfer samples to a freezer set at -20°C or lower for long-term storage. For short-term benchtop use, keep samples on ice.
Inconsistent Results from Aqueous Samples Hydrolysis: Although this compound shows no significant hydrolysis at 20°C between pH 4 and 9, extreme pH conditions or elevated temperatures in aqueous solutions could potentially lead to the hydrolysis of its side chains.Maintain the pH of aqueous samples between 4 and 9. If the experimental design requires a more extreme pH, samples should be analyzed as quickly as possible after preparation and stored at -20°C.
Degradation in Samples Exposed to Light Photodegradation: While this compound is reported to have increased stability to sunlight, prolonged exposure to high-intensity light, especially UV, can potentially cause degradation.Store samples in amber vials or wrap containers in aluminum foil to protect them from light. Avoid leaving samples exposed to direct sunlight or intense laboratory lighting for extended periods.
Anomalous Peaks in Chromatographic Analysis Oxidative Degradation: Quinazolinone derivatives are generally stable to oxidation. However, the presence of strong oxidizing agents in the sample matrix or solvents could potentially lead to the formation of degradation products.Use high-purity solvents and reagents. If the sample matrix is suspected to contain oxidizing agents, consider appropriate sample cleanup procedures to remove them prior to analysis.
Loss of Analyte in Stored Extracts Solvent Evaporation or Unsuitable Solvent: Improperly sealed vials can lead to solvent evaporation and concentration of the analyte, which may not reflect the original sample. Additionally, the choice of solvent can impact long-term stability.Use vials with secure caps, such as those with PTFE-lined septa. For long-term storage of extracts, use a solvent in which this compound is highly soluble and stable, such as acetonitrile, acetone, or dichloromethane (B109758). Store extracts at -20°C.
Variable Recoveries from Different Sample Matrices Matrix Effects: Complex biological or environmental matrices can contain enzymes or other components that may contribute to the degradation of this compound.Homogenize and extract samples promptly after collection. Store samples at -20°C or below immediately after collection to minimize enzymatic activity. Validate your analytical method for each matrix type to ensure acceptable recovery and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of samples containing this compound?

A1: For long-term storage, it is recommended to keep samples at or below -20°C. Studies have shown that this compound residues in grape samples are stable for at least 19 months at -20°C with only a slight decline of approximately 5-10% in residue levels.[1]

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: this compound is stable in aqueous solutions across a range of pH values. A laboratory study demonstrated no hydrolysis of this compound after 30 days at 20°C in solutions with pH 4, 7, and 9.[1] Therefore, within this pH range and at this temperature, this compound is considered stable. To minimize any potential for hydrolysis, especially at different temperatures, it is advisable to maintain aqueous samples within this pH range.

Q3: Can I store my this compound stock solutions at room temperature?

A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While this compound is stable at 20°C for at least 30 days in aqueous solutions, organic solvent-based stock solutions should be stored at low temperatures to prevent solvent evaporation and potential degradation. For long-term storage, stock solutions should be kept in a freezer at -20°C in tightly sealed containers, protected from light.

Q4: What solvents are suitable for preparing and storing this compound stock solutions?

A4: this compound is soluble in a variety of organic solvents. Acetonitrile, acetone, and dichloromethane are suitable choices for preparing stock solutions. When preparing standards for analytical chemistry, it is common to use acetonitrile. Ensure the use of high-purity, "pesticide grade" or equivalent solvents to avoid introducing contaminants that could interfere with analysis or cause degradation.

Q5: How should I handle and process solid samples (e.g., plant tissue, soil) to ensure this compound stability?

A5: Solid samples should be frozen as soon as possible after collection to minimize enzymatic degradation. A temperature of -20°C is recommended. When processing, it is best to keep the samples frozen, for example, by homogenizing them with dry ice. This will prevent thawing and potential degradation during the extraction process.

Q6: Is this compound sensitive to light?

A6: this compound has been described as having increased stability to sunlight. However, as a general precautionary measure for all analytical standards and samples, it is best to minimize exposure to light. Store samples and stock solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from potential photodegradation.

Q7: My analytical results show a gradual decrease in this compound concentration over time, even with proper storage. What could be the cause?

A7: If you are confident in your storage conditions (i.e., -20°C, protected from light, proper sealing), consider the following possibilities:

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your samples and stock solutions, as this can lead to degradation of some compounds. Aliquot samples and solutions into smaller, single-use vials.

  • Matrix-Specific Degradation: The sample matrix itself may contain components that slowly degrade this compound, even at low temperatures. If possible, perform a stability study in your specific matrix to confirm the storage stability over your intended storage period.

  • Sub-optimal pH in Aqueous Samples: If your samples are aqueous, ensure the pH is within the stable range of 4-9.

Experimental Protocols

Protocol 1: Sample Storage Stability Assessment

This protocol outlines a general procedure to validate the stability of this compound in a specific sample matrix under your laboratory's storage conditions.

  • Fortification: Obtain a blank sample matrix (e.g., untreated plant extract, plasma) and fortify it with a known concentration of this compound. Prepare multiple replicate samples.

  • Time Zero Analysis: Immediately after fortification, extract and analyze a subset of the replicate samples (e.g., n=3) to establish the initial concentration (C₀).

  • Storage: Store the remaining fortified samples under your intended long-term storage conditions (e.g., -20°C in the dark).

  • Time Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, etc.), retrieve a subset of the stored samples, extract them, and analyze them for this compound concentration (Cₜ).

  • Data Evaluation: Calculate the percent recovery at each time point using the formula: (Cₜ / C₀) * 100. This compound is considered stable if the recovery is within an acceptable range, typically 80-120% of the initial concentration.

Protocol 2: Analytical Method for this compound Quantification in Grape Samples (GC/MS)

This is a summary of a validated method for the determination of this compound residues in grapes.[1]

  • Extraction: Homogenize grape samples and extract with ethyl acetate.

  • Cleanup: Perform a liquid-liquid partition with water or a sodium chloride solution, followed by solid-phase extraction (SPE) for cleanup.

  • Analysis: Analyze the cleaned-up extract using Gas Chromatography-Mass Spectrometry (GC/MS).

  • Quantification: The limit of quantitation (LOQ) for this method is typically around 0.02 mg/kg.

Visualizations

Troubleshooting_Proquinazid_Degradation cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results Temp Temperature (>20°C) Inconsistent Results->Temp Is sample stored at room temp? pH pH (<4 or >9) Inconsistent Results->pH Is sample aqueous? Light Light Exposure Inconsistent Results->Light Is sample exposed to light? Oxidation Oxidizing Agents Inconsistent Results->Oxidation Are there oxidizing agents present? Matrix Matrix Effects Inconsistent Results->Matrix Is the matrix complex? StoreCold Store at ≤ -20°C Temp->StoreCold ControlpH Buffer to pH 4-9 pH->ControlpH ProtectLight Use Amber Vials Light->ProtectLight UsePure Use High-Purity Solvents Oxidation->UsePure ProcessQuickly Prompt Extraction Matrix->ProcessQuickly

Caption: Troubleshooting logic for this compound degradation.

Sample_Handling_Workflow cluster_pre_analysis Sample Handling and Storage cluster_analysis Sample Preparation and Analysis Collect 1. Sample Collection Freeze 2. Immediate Freezing (≤ -20°C) Collect->Freeze Minimize time Store 3. Store in Dark, Sealed Containers Freeze->Store Thaw 4. Thaw (if necessary) & Aliquot Store->Thaw Minimize freeze-thaw cycles Extract 5. Extraction (e.g., with Ethyl Acetate) Thaw->Extract Process promptly Analyze 6. Instrumental Analysis (e.g., GC/MS) Extract->Analyze

Caption: Recommended workflow for handling samples containing this compound.

References

Impact of environmental conditions on Proquinazid efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Proquinazid. The information focuses on the impact of environmental conditions on the fungicide's efficacy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application and evaluation of this compound.

Q1: I've applied this compound, but the powdery mildew infection appears to be progressing. What are the potential causes?

A1: Several factors could be responsible for a perceived lack of efficacy. Please consider the following:

  • Application Timing: this compound is a preventative fungicide with no curative activity against established infections[1][2]. It functions by inhibiting spore germination and the formation of the appressorium (the structure used by fungi to penetrate a host plant)[1][3][4]. For maximum efficacy, it must be applied before fungal spores have germinated and infected the plant tissue.

  • Rainfall: The product is considered rainfast two hours after application[1]. If rainfall occurred within this two-hour window, the product may have been washed off, requiring reapplication.

  • Fungicide Resistance: While this compound is a potent agent, some fungal populations may have or develop reduced sensitivity[2][5]. There is an observed positive correlation between sensitivity to quinoxyfen (B1680402) and this compound, particularly in Erysiphe necator[4][5]. If quinoxyfen has been used extensively in the area, it might influence the efficacy of this compound[5].

  • Application Coverage: Ensure that application provides thorough coverage of all susceptible plant tissue. This compound offers protection through local systemic action and vapor phase redistribution, but uniform initial application is critical[4].

Q2: My experimental results with this compound are inconsistent across different batches or locations. Why might this be happening?

A2: Inconsistent results are often linked to environmental variability. Key factors to standardize in your experimental protocol include:

  • Temperature and Humidity: The virulence of powdery mildew is highly dependent on climate. For example, oak powdery mildew shows high virulence in a temperature range of 20 to 30°C and at a relative humidity above 75%[2]. Fluctuations in these conditions between experiments can significantly alter disease pressure and, consequently, the apparent efficacy of the treatment.

  • Light Exposure: While this compound has good stability in sunlight, UV radiation can degrade many chemical compounds[2][6]. Ensure that light intensity and duration are consistent across experimental setups to avoid variability in compound degradation. This compound is subject to rapid photochemical oxidation in the air, with a degradation half-life of about 4 hours, which could affect spray drift[7].

  • Soil and Substrate Conditions: For systemic uptake studies, soil composition is crucial. This compound can partition rapidly to sediment and persist, while its metabolites may also show high persistence[7]. Differences in soil organic matter, pH, and microbial activity can influence the availability and degradation rate of the compound[7][8].

Q3: I observed phytotoxicity in my host plants after applying this compound with another agent. What is the cause?

A3: When applying this compound as part of a tank mixture, unforeseen phytotoxic responses can occur. It is recommended to test the combination on a small, representative area of the target crop before proceeding with a large-scale application to ensure no adverse effects occur[1].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mode of action for this compound?

A1: this compound is a Group 13 quinazolinone fungicide[1]. Its primary mode of action is the inhibition of signal transduction pathways within the fungal pathogen[9]. This disruption prevents two critical early stages of infection: spore germination and the formation of the appressorium, which is necessary for host penetration[1][3][4]. This mechanism is strictly preventative[1].

Q2: How do key environmental factors influence this compound's performance?

A2: Temperature, humidity, and light are critical. Efficacy is highest when applied under conditions that favor the fungicide's stability and activity but before conditions become optimal for fungal growth. Powdery mildew development is often favored by high humidity (>75%) and moderate temperatures (20-30°C)[2]. Applying this compound as a protectant before these conditions arise is the most effective strategy.

Q3: What is the persistence of this compound in the environment?

A3: this compound's persistence varies by environmental compartment. In soil, its aerobic degradation is medium to low, with a half-life (DT50) ranging from 24 to 239 days[7]. In aquatic systems, it partitions quickly from water to sediment[7]. The primary degradate, IN-MM671, is noted to be very highly persistent in sediment systems[7]. It degrades rapidly in the atmosphere via photochemical oxidation[7].

Q4: Is this compound susceptible to UV degradation?

A4: The data suggests a degree of stability. It is noted for having increased stability to sunlight, which allows for effective field application[2]. However, like most organic compounds, it is not entirely immune to photodegradation. In the atmosphere, it degrades rapidly through photochemical processes[7]. For experimental consistency, maintaining controlled and uniform light conditions is recommended.

Data Presentation

Table 1: Summary of Environmental Factors on this compound Efficacy
FactorConditionImpact on Efficacy & Fungal PathogenSource
Temperature 20°C - 30°CHigh virulence range for some powdery mildew species, making this a critical period for preventative application.[2]
Humidity > 75% Relative HumidityHigh virulence for some powdery mildew species. High humidity can also induce abnormal appressoria.[2][3]
Rainfall Within 2 hours of applicationPotential for product to be washed off, reducing efficacy. This compound is considered rainfast after 2 hours.[1]
UV Light/Sunlight Atmospheric ExposureRapid degradation via photochemical oxidation (4-hour half-life).[7]
Plant Surface ExposureIncreased stability to sunlight compared to some other fungicides.[2]
Soil/Sediment Aerobic SoilMedium to low degradation rate (DT50 = 24-239 days).[7]
Water/Sediment SystemRapidly partitions to sediment. A key metabolite (IN-MM671) is very persistent.[7]
Table 2: Physicochemical Properties of this compound
PropertyValue / DescriptionSource
Chemical Class Quinazolinone (Group 13 Fungicide)[1][10]
Mode of Action Signal Transduction Inhibitor (inhibits spore germination & appressorium formation)[1][4][9]
Activity Preventative, with no curative properties.[1][2]
pH Stability Does not dissociate between pH 2.4 to 11.6.[1]
Storage Stability Stable for at least 2 years under normal conditions. Chemically and physically stable at 0°C.[1]

Experimental Protocols

Methodology: Evaluating this compound Efficacy Under Controlled Temperature and Humidity

This protocol outlines a method to assess the preventative efficacy of this compound against a target powdery mildew species (e.g., Blumeria graminis) on a suitable host plant (e.g., barley seedlings) under varying environmental conditions.

1. Plant Preparation and Acclimatization:

  • Grow host plants to a specified developmental stage (e.g., two-leaf stage) in a standardized potting medium.
  • Transfer plants to controlled environment chambers set to the desired experimental conditions.
  • Acclimatize plants for at least 48-72 hours before treatment application. This study will use three conditions based on literature values for pathogen virulence[2][11][12]:
  • Condition A (Low): 15°C, 60% RH
  • Condition B (Moderate/Optimal): 22°C, 80% RH
  • Condition C (High): 28°C, 80% RH

2. Fungicide Preparation and Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile)[13].
  • Create a series of dilutions to test a range of concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10 mg/L) based on baseline sensitivity data[5]. Include a negative control (solvent only) and a positive control (a standard fungicide with a different mode of action).
  • Apply the fungicide solutions to the plant foliage until runoff, ensuring complete and uniform coverage. Allow the spray to dry completely (at least 2 hours) before inoculation[1].

3. Inoculation:

  • Inoculate plants with a fresh, viable suspension of powdery mildew conidia at a standardized concentration (e.g., 1 x 10^5 conidia/mL).
  • Use a settling tower or precision sprayer to ensure even distribution of the inoculum across all treatments.

4. Incubation and Disease Assessment:

  • Return the plants to their respective controlled environment chambers.
  • Incubate for a period sufficient for disease development in the control group (e.g., 7-10 days).
  • Assess disease severity by visually scoring the percentage of leaf area covered by powdery mildew pustules on a pre-defined scale or by using digital image analysis.

5. Data Analysis:

  • For each environmental condition, calculate the mean disease severity for each this compound concentration.
  • Determine the effective concentration required to inhibit disease development by 50% (EC50) for each temperature/humidity regime using probit or logit analysis.
  • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in EC50 values between the environmental conditions.

Visualizations

proquinazid_moa cluster_fungus Fungal Pathogen cluster_host Host Plant spore Spore Germination signal Signal Transduction (Host Recognition) spore->signal appressorium Appressorium Formation signal->appressorium penetration Host Penetration & Infection appressorium->penetration This compound This compound (Group 13 Fungicide) block BLOCK This compound->block block->signal Inhibits

Caption: this compound's preventative mode of action.

experimental_workflow start Start: Plant Cultivation acclimatize Acclimatize Plants in Controlled Chambers (Temp/Humidity) start->acclimatize prep Prepare this compound Dilutions (incl. Controls) acclimatize->prep apply Apply Treatments (Allow to Dry) prep->apply inoculate Inoculate with Powdery Mildew Spores apply->inoculate incubate Incubate for 7-10 Days inoculate->incubate assess Assess Disease Severity (% Leaf Area) incubate->assess analyze Calculate EC50 Values & Perform Statistical Analysis assess->analyze end End: Determine Efficacy analyze->end

Caption: Workflow for efficacy testing.

troubleshooting_flowchart rect_node rect_node start Low Efficacy Observed? q1 Was application preventative? start->q1 q2 Rain within 2 hrs of application? q1->q2 Yes r1 Apply before infection signs. This compound is not curative. q1->r1 No q3 Was application coverage thorough? q2->q3 No r2 Re-apply product. Product may have washed off. q2->r2 Yes q4 Is quinoxyfen resistance known in area? q3->q4 Yes r3 Improve spray technique to ensure full coverage. q3->r3 No r4 Consider potential for reduced sensitivity. Rotate fungicides. q4->r4 Yes r5 Review environmental conditions (Temp, Humidity, Light) for consistency. q4->r5 No

Caption: Troubleshooting low efficacy issues.

References

Proquinazid Resistance Management in Viticulture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proquinazid in viticulture. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and field application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced efficacy of this compound in our vineyard trials, even with correct application. Could this be resistance?

A1: Reduced efficacy can be the first sign of resistance, but other factors should be ruled out first. Before concluding resistance, verify the following:

  • Application Timing: this compound is a protectant fungicide with no curative activity.[1][2] It must be applied before the germination of powdery mildew spores. Applications made after infection has occurred will be ineffective.

  • Spray Coverage: Ensure thorough and uniform spray coverage of all green vine tissue. Inadequate coverage can lead to apparent control failures.

  • Application Rate: Confirm that the correct application rate was used, adjusting for the growth stage of the vines to ensure the proper dose is applied to the target area.[2] Recommended dilute spray rates are typically around 25 mL of a 200 g/L product per 100 L of water.[1][2]

  • Weather Conditions: Heavy rainfall shortly after application can wash off the product. Check product labels for rainfastness information.

If these factors have been addressed and poor performance persists, it is advisable to conduct sensitivity testing on the Erysiphe necator (grapevine powdery mildew) population.

Q2: How can we test for this compound resistance in Erysiphe necator isolates in the lab?

A2: The most common method for monitoring sensitivity to this compound in E. necator is a detached leaf or leaf-disk assay.[3] This involves culturing the fungus on leaf disks treated with a range of this compound concentrations to determine the effective concentration that inhibits 50% of fungal growth (EC50). A significant increase in the EC50 value compared to a known sensitive baseline indicates resistance.

Q3: We have confirmed this compound resistance. What are our next steps for managing our experimental plots or vineyard?

A3: Once resistance to a FRAC Group 13 fungicide like this compound is confirmed, the following strategies should be implemented:

  • Cease Use of Group 13 Fungicides: Immediately stop using this compound and quinoxyfen (B1680402), as there is a high level of cross-resistance between them.[4][5]

  • Rotate to Different Modes of Action: Utilize a robust rotation program with fungicides from different FRAC groups. This is the cornerstone of effective resistance management.[6]

  • Incorporate Multi-Site Fungicides: Include multi-site fungicides, such as sulfur, in the spray program. These have a low risk of resistance development and are valuable partners in a resistance management strategy.[3]

  • Integrated Pest Management (IPM): Employ IPM strategies, including cultural practices like canopy management to improve air circulation and reduce disease pressure, to minimize the reliance on fungicides.[7]

Q4: Is there a known molecular marker for this compound resistance that we can screen for?

A4: Currently, the precise molecular target of this compound is not known, and specific molecular markers for resistance in E. necator have not been widely documented in the available literature. Resistance is likely related to alterations in a signal transduction pathway.[8] Therefore, resistance monitoring relies on biological assays (leaf-disk assays) rather than molecular tests like qPCR, which are available for other fungicide groups like DMIs (FRAC Group 3) and QoIs (FRAC Group 11).[9][10]

Q5: We have isolates with reduced sensitivity to quinoxyfen. Will this compound still be effective?

A5: It is highly unlikely. There is a strong positive correlation between the sensitivities to quinoxyfen and proquinazin in E. necator (correlation coefficient r = 0.874).[4][5][8] This indicates a high level of cross-resistance, meaning that fungal populations with reduced sensitivity to quinoxyfen will almost certainly show reduced sensitivity to this compound. For resistance management, this compound and quinoxyfen should be treated as a single group.[4][11]

Data Presentation

Table 1: Baseline Sensitivity and Cross-Resistance Data for this compound

Fungal SpeciesFungicideEC50 Range (mg/L)Correlation with Quinoxyfen (r-value)Reference
Blumeria graminis f. sp. triticiThis compound0.000078 - 0.020.617[4]
Erysiphe necatorThis compound0.001 - 0.30.874[4]

Table 2: this compound Application Recommendations for Viticulture (Example Product: 200 g/L Formulation)

Application TypeRateCritical Comments
Dilute Spraying25 mL/100 L waterApply as a protectant treatment only. No curative activity.[1][2]
Concentrate SprayingRate adjusted based on concentration factor (e.g., 3x concentrate = 75 mL/100 L)Do not exceed a 4x concentration factor. Ensure the same total amount of product is applied to the target crop.[2]
Resistance Management Do not apply more than three times per season.[2] Do not apply more than two consecutive sprays.[2] Rotate with fungicides from different FRAC groups.[6]

Experimental Protocols

Protocol 1: this compound Sensitivity Testing using a Detached Leaf-Disk Assay

This protocol outlines a method for determining the EC50 value of this compound for Erysiphe necator isolates.

Materials:

  • Healthy, young, and fully expanded grapevine leaves (from a susceptible variety, e.g., 'Chardonnay' or 'Cabernet Sauvignon').

  • This compound technical grade standard.

  • Acetone or ethanol (B145695) for stock solution.

  • Sterile distilled water with a surfactant (e.g., 0.01% Tween 20).

  • Petri dishes (9 cm diameter).

  • Agar (B569324) (1-1.5% water agar).

  • Corks borer (1.5-2 cm diameter).

  • Fine paintbrush or sterile cotton swabs.

  • Growth chamber with controlled lighting and temperature (e.g., 22-25°C with a 16h photoperiod).

Methodology:

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

    • Create a series of dilutions in sterile distilled water with surfactant to achieve final concentrations for testing (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10.0 mg/L).

  • Leaf Disk Preparation:

    • Wash grapevine leaves thoroughly with sterile water and allow them to dry.

    • Use a cork borer to cut disks from the leaves, avoiding major veins.

    • Prepare water agar plates by pouring molten agar into Petri dishes and allowing it to solidify.

  • Treatment and Inoculation:

    • Place leaf disks adaxial (upper) side up on the agar plates (3-4 disks per plate).

    • Apply a small, known volume (e.g., 20 µL) of each this compound dilution to the center of each leaf disk and spread evenly. Allow the liquid to dry in a laminar flow hood.

    • Collect conidia from an actively sporulating E. necator colony using a fine paintbrush or by gently tapping infected leaves over the treated disks. Aim for a uniform but not overly dense layer of spores.

  • Incubation and Assessment:

    • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.

    • After 7-10 days, assess the percentage of the leaf disk area covered by powdery mildew sporulation under a dissecting microscope.

    • Calculate the percent inhibition of fungal growth for each concentration relative to the untreated control (0 mg/L).

  • Data Analysis:

    • Use probit or log-logistic analysis to regress the percent inhibition against the log of the this compound concentration.

    • From this analysis, determine the EC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.

Mandatory Visualizations

proquinazid_mode_of_action cluster_fungus Erysiphe necator Spore cluster_plant Grapevine Leaf Surface spore Conidium germ_tube Germ Tube Formation spore->germ_tube signal_pathway Signal Transduction Pathway (Target Unknown) germ_tube->signal_pathway Host Signals appressorium Appressorium Formation penetration Host Penetration appressorium->penetration infection_success Infection Successful penetration->infection_success leaf_surface Leaf Cuticle This compound This compound (FRAC Group 13) This compound->signal_pathway Inhibits signal_pathway->appressorium infection_blocked Infection Blocked signal_pathway->infection_blocked

Caption: this compound's mode of action, inhibiting signal transduction required for appressorium formation.

resistance_monitoring_workflow start Suspicion of Reduced Efficacy in Field/Lab collect 1. Collect E. necator -infected leaf samples start->collect isolate 2. Isolate and culture pure fungal strains collect->isolate assay 3. Perform Leaf-Disk Assay with this compound dilutions isolate->assay assess 4. Assess fungal growth after 7-10 days assay->assess calculate 5. Calculate EC50 value using probit analysis assess->calculate compare 6. Compare EC50 to sensitive baseline calculate->compare sensitive Result: Sensitive (EC50 within baseline range) compare->sensitive No significant increase resistant Result: Resistant (EC50 significantly higher) compare->resistant Significant increase troubleshoot Investigate other causes (e.g., application error) sensitive->troubleshoot resistance_management_strategy start Is this compound (Group 13) part of the spray program? limit_app Limit to max 2 consecutive and 3 total applications/season start->limit_app Yes rotate Rotate with fungicides from different FRAC groups limit_app->rotate mix Tank-mix with a multi-site fungicide (e.g., Sulfur) rotate->mix monitor Monitor for efficacy. Is control satisfactory? mix->monitor continue_prog Continue with planned rotation strategy monitor->continue_prog Yes test_res Conduct sensitivity testing to confirm resistance monitor->test_res No stop_g13 Cease use of all Group 13 fungicides (this compound, Quinoxyfen) rely_alt Rely on alternative modes of action stop_g13->rely_alt test_res->stop_g13

References

Technical Support Center: Quantifying Unknown Impurities in Proquinazid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and quantifying unknown impurities in Proquinazid samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting
ProblemPossible CausesSuggested Solutions
Peak Tailing - Active sites on the column interacting with basic impurities- Column overload- Use of an inappropriate mobile phase pH- Use a column with end-capping or a base-deactivated stationary phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to suppress the ionization of the impurity.
Ghost Peaks (Spurious Peaks) - Contamination in the injection solvent or mobile phase- Carryover from previous injections- Septum bleed- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program between injections.- Replace the injector septum.
Baseline Drift or Noise - Column temperature fluctuations- Contaminated detector flow cell- Mobile phase not properly degassed- Use a column oven to maintain a stable temperature.- Flush the flow cell with a strong solvent like isopropanol.- Degas the mobile phase using sonication or helium sparging.[1]
Shifting Retention Times - Inconsistent mobile phase composition- Column degradation- Fluctuations in flow rate- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Replace the column if it has exceeded its lifetime.- Check the pump for leaks and ensure it is delivering a consistent flow rate.[2]
GC Troubleshooting
ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the inlet liner or column- Sample degradation at high temperatures- Incorrect injection technique- Use a deactivated inlet liner and a high-quality, low-bleed column.- Optimize the injector temperature to minimize thermal degradation.- Ensure a fast and consistent injection speed.[3]
Loss of Sensitivity - Contaminated ion source (in GC-MS)- Leaks in the system- Column bleed- Clean the ion source according to the manufacturer's instructions.- Perform a leak check of the entire system.- Condition the column properly and use a low-bleed column.[4]
Baseline Spikes - Particulate matter in the detector- Electrical interference- Clean the detector.- Ensure proper grounding of the instrument and check for nearby sources of electrical noise.[5]
Irreproducible Results - Inconsistent sample preparation- Variable injection volumes- Unstable oven temperature- Follow a standardized and validated sample preparation protocol.- Use an autosampler for precise and repeatable injections.- Verify the oven temperature program is accurate and consistent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of unknown impurities in this compound samples?

Unknown impurities in this compound can originate from several sources:

  • Synthesis Byproducts: The manufacturing process of this compound may result in the formation of unexpected side products or the presence of unreacted starting materials and intermediates. A known commercial synthesis starts with 2-amino-4,6-dichlorobenzoic acid, which could be a potential impurity.[6]

  • Degradation Products: this compound can degrade over time when exposed to light, heat, or certain pH conditions, leading to the formation of new, uncharacterized compounds.[7]

  • Contaminants: Impurities can be introduced from raw materials, solvents, or contact with manufacturing equipment.

Q2: Which analytical techniques are best suited for identifying and quantifying unknown impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally required:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS): HPLC-DAD can provide initial information on the number of impurities and their UV-Vis spectra. HPLC-MS is a powerful tool for obtaining molecular weight and structural information of unknown impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable impurities and can provide valuable mass spectral data for identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for elucidating the chemical structure of isolated impurities.[10]

Q3: How can I quantify an unknown impurity when a reference standard is not available?

There are several approaches to quantify an unknown impurity without a specific reference standard:

  • Using a Universal Detector: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) provide a response that is more uniform for different compounds compared to UV detectors.[8][11] This allows for an estimation of the impurity concentration relative to the active pharmaceutical ingredient (API).

  • Relative Response Factor (RRF): If the impurity has a similar chemical structure and chromophore to this compound, you can assume an RRF of 1.0 for initial estimation. For more accurate quantification, the RRF can be determined using a combination of HPLC-UV and NMR without isolating the impurity.[10][12]

  • Quantification as a Percentage of the Main Peak: The simplest, though least accurate, method is to report the impurity as a percentage of the total peak area in the chromatogram. This assumes that the response factor of the impurity is the same as that of this compound.

Q4: What is a typical experimental protocol for quantifying an unknown impurity in a this compound sample using HPLC with a universal detector?

The following is a general protocol for the quantification of an unknown impurity in a this compound sample using HPLC with a Charged Aerosol Detector (CAD).

Experimental Protocols

Protocol 1: Quantification of an Unknown Impurity using HPLC-CAD

Objective: To quantify an unknown impurity in a this compound sample using an external standard of this compound and a universal detector (CAD).

Materials:

  • This compound reference standard

  • This compound sample containing the unknown impurity

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC system with a CAD detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to obtain a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • CAD Settings: Optimize according to the manufacturer's recommendations.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for this compound.

    • Inject the sample solution.

  • Quantification:

    • Identify and integrate the peak corresponding to the unknown impurity in the sample chromatogram.

    • Using the calibration curve of this compound, determine the concentration of the unknown impurity based on its peak area. This assumes a relative response factor of 1.0 between this compound and the unknown impurity.

Data Presentation:

CompoundRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
This compound15.21,250,0001000
Unknown Impurity 112.815,00012
Unknown Impurity 216.58,5006.8

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_quant Quantification start Start prep_std Prepare this compound Reference Standards start->prep_std prep_sample Prepare this compound Sample Solution start->prep_sample hplc_analysis Inject Standards & Sample into HPLC-CAD System prep_std->hplc_analysis prep_sample->hplc_analysis gen_cal_curve Generate Calibration Curve for this compound hplc_analysis->gen_cal_curve integrate_peaks Identify & Integrate Unknown Impurity Peaks hplc_analysis->integrate_peaks quantify Calculate Concentration of Unknown Impurities gen_cal_curve->quantify integrate_peaks->quantify report Report Results quantify->report

Caption: Workflow for quantifying unknown impurities in this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift baseline_issue Baseline Instability? start->baseline_issue sensitivity_loss Loss of Sensitivity? start->sensitivity_loss ghost_peaks Ghost Peaks? start->ghost_peaks sol_peak_shape Check Column & Mobile Phase peak_shape->sol_peak_shape sol_retention Verify Mobile Phase & Flow Rate retention_shift->sol_retention sol_baseline Check Temperature & Degas baseline_issue->sol_baseline sol_sensitivity Clean Ion Source & Check for Leaks sensitivity_loss->sol_sensitivity sol_ghost Clean System & Replace Septum ghost_peaks->sol_ghost

Caption: Logical flow for troubleshooting common analytical issues.

References

Validation & Comparative

Proquinazid and Quinoxyfen: A Comparative Guide to Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key fungicides, proquinazid and quinoxyfen (B1680402), for the control of powdery mildew, a devastating fungal disease affecting a wide range of agricultural crops. Both fungicides belong to the quinoline (B57606) class (FRAC Group 13) and are known to interfere with the early stages of fungal infection. This document synthesizes experimental data on their efficacy, mode of action, and cross-resistance patterns, offering valuable insights for research and development in plant pathology and fungicide science.

Performance and Efficacy: A Quantitative Comparison

This compound and quinoxyfen are both highly effective against various species of powdery mildew. However, in vitro studies consistently demonstrate that this compound exhibits a higher intrinsic activity, as indicated by its lower EC50 values (the concentration required to inhibit 50% of fungal growth).

Table 1: In Vitro Sensitivity (EC50 Values) of Blumeria graminis f. sp. tritici (Wheat Powdery Mildew) to this compound and Quinoxyfen

FungicideEC50 Range (mg/L)Number of IsolatesReference
This compound0.000078 - 0.0251[1]
QuinoxyfenNot explicitly stated in the same study for all 51 isolates, but a positive correlation (r = 0.617) with this compound sensitivity was found.51[1]

Table 2: In Vitro Sensitivity (EC50 Values) of Erysiphe necator (Grapevine Powdery mildew) to this compound and Quinoxyfen

FungicideEC50 Range (mg/L)Number of IsolatesReference
This compound0.001 - 0.365[1]
QuinoxyfenNot explicitly stated in the same study for all 65 isolates, but a strong positive correlation (r = 0.874) with this compound sensitivity was observed.65[1]

Field trial data further supports the high efficacy of both compounds in controlling powdery mildew on various crops, including wheat and grapes. While direct comparative field data on disease severity reduction and yield impact is often part of proprietary industry research, the available literature indicates that both fungicides provide excellent and often comparable levels of control when used as part of a preventative spray program.[2][3] However, the higher intrinsic activity of this compound may offer advantages in certain situations.

Mode of Action: Interference with Fungal Development

Both this compound and quinoxyfen act as preventative fungicides, inhibiting the early stages of fungal development, specifically spore germination and the formation of the appressorium, a specialized structure essential for host penetration.[4][5] Their mode of action involves the disruption of signal transduction pathways within the fungus, particularly the G-protein signaling cascade that regulates these developmental processes.[4]

While both fungicides target this pathway, there is evidence to suggest that their specific molecular targets may differ, leading to variations in their activity and the potential for incomplete cross-resistance.[5]

G_Protein_Signaling_Pathway cluster_fungus Fungal Spore cluster_signaling Signal Transduction Pathway cluster_inhibition Fungicide Action Spore Conidium Germination Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Penetration Appressorium->Penetration GPCR G-Protein Coupled Receptor (GPCR) G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activation Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Effector Activation cAMP cAMP Effector->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Appressorium Regulates Fungicide This compound & Quinoxyfen Fungicide->G_Protein Disrupts Signaling

Fungal G-protein signaling pathway and the target of this compound and quinoxyfen.

Cross-Resistance: A Key Consideration

A significant factor in the use of this compound and quinoxyfen is the phenomenon of cross-resistance. Due to their similar mode of action, fungal populations that develop resistance to one of these fungicides are likely to exhibit reduced sensitivity to the other.[4][6] Studies have shown a strong positive correlation between the EC50 values for this compound and quinoxyfen in various powdery mildew isolates, confirming this relationship.[1] This underscores the importance of implementing robust resistance management strategies, such as rotating fungicides with different modes of action, to preserve the long-term efficacy of both compounds.

Experimental Protocols

In Vivo Fungicide Efficacy Trial (Wheat)

This protocol outlines a method for evaluating the efficacy of fungicides against powdery mildew on wheat in a field or greenhouse setting.

1. Experimental Design:

  • Plot Layout: Randomized complete block design with at least four replications.

  • Treatments: Include an untreated control, this compound at various application rates, quinoxyfen at various application rates, and a standard commercial fungicide for comparison.

  • Plant Material: Use a wheat variety known to be susceptible to powdery mildew.

2. Inoculation:

  • If natural infection is not sufficient, inoculate plants at the two- to three-leaf stage by shaking heavily infected plants over the test plots to release conidia.

3. Fungicide Application:

  • Apply fungicides at the first sign of disease or as a preventative treatment.

  • Use a calibrated sprayer to ensure uniform coverage.

  • Record the growth stage of the crop at the time of application.

  • A second application may be necessary depending on disease pressure and the residual activity of the products.

4. Disease Assessment:

  • Assess disease severity at 7, 14, and 21 days after the final fungicide application.

  • Randomly select 10-20 main tillers per plot.

  • Rate the percentage of leaf area covered by powdery mildew on the top three leaves using a standardized rating scale (e.g., 0-9 scale where 0 = no disease and 9 = >75% leaf area infected).

5. Data Analysis:

  • Calculate the mean disease severity for each treatment.

  • Use analysis of variance (ANOVA) to determine significant differences between treatments.

  • Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

  • Measure grain yield and quality parameters at harvest to assess the impact of the treatments.

experimental_workflow A Plot Establishment (Susceptible Wheat Variety) B Inoculation (if necessary) A->B C Fungicide Application (this compound, Quinoxyfen, Control) B->C D Incubation Period C->D E Disease Severity Assessment (Multiple Time Points) D->E F Data Analysis (% Control, Yield) E->F

Experimental workflow for in vivo fungicide evaluation.
Leaf Disc Assay for Fungicide Sensitivity

This in vitro method is used to determine the sensitivity of powdery mildew isolates to fungicides.

1. Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., wheat, grape).

  • Fungicide stock solutions of known concentrations.

  • Sterile distilled water.

  • Petri dishes containing water agar (B569324) (1.5%).

  • Cork borer (1-2 cm diameter).

  • Micropipettes.

  • Spore suspension of the powdery mildew isolate to be tested.

2. Procedure:

  • Leaf Disc Preparation: Use the cork borer to cut discs from the leaves.

  • Fungicide Treatment: Prepare a series of fungicide dilutions. Float the leaf discs, adaxial side up, on the fungicide solutions for a set period (e.g., 24 hours). An untreated control with water should be included.

  • Transfer to Agar: Place the treated leaf discs, adaxial side up, on the water agar in the Petri dishes.

  • Inoculation: Place a small drop of the spore suspension onto the center of each leaf disc.

  • Incubation: Incubate the Petri dishes at a suitable temperature (e.g., 20-22°C) with a photoperiod (e.g., 12 hours light/12 hours dark).

3. Assessment:

  • After 7-10 days, examine the leaf discs under a stereomicroscope.

  • Assess the percentage of the leaf disc area covered by mycelial growth for each fungicide concentration.

4. Data Analysis:

  • Calculate the mean percentage of growth inhibition for each fungicide concentration compared to the untreated control.

  • Use probit analysis or other statistical methods to determine the EC50 value for each isolate.

Conclusion

This compound and quinoxyfen are valuable tools for the management of powdery mildew. This compound generally demonstrates higher intrinsic activity in laboratory assays. The existence of cross-resistance between these two fungicides necessitates the implementation of sound resistance management practices. The experimental protocols provided in this guide offer standardized methods for the continued evaluation and comparison of these and other novel fungicides. This information is critical for the development of sustainable and effective disease control strategies in modern agriculture.

References

Proquinazid vs. Tebuconazole: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fungicides Proquinazid and Tebuconazole, offering insights into their mechanisms of action, spectrum of activity, and performance based on available experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Introduction

This compound is a fungicide from the quinazolinone chemical class, known for its specific and potent activity against powdery mildew pathogens.[1][2] It functions primarily as a protectant treatment, inhibiting the early stages of fungal development.[1][3]

Tebuconazole is a broad-spectrum systemic fungicide belonging to the triazole chemical family.[4][5] It is widely used to control a diverse range of fungal diseases in various crops, offering both preventative and curative action.[4][6][7]

Mechanism of Action

The two fungicides exhibit distinct modes of action at the molecular level.

This compound: Belongs to the FRAC (Fungicide Resistance Action Committee) Group 13.[8] Its precise biochemical target is not yet fully understood.[8][9] However, its mechanism involves the inhibition of spore germination and appressorium formation, which is the structure fungi use to penetrate the host plant.[3][8] this compound is thought to interfere with the crucial early signal communication between the pathogen and its host.[9] Furthermore, studies have shown that this compound can stimulate the host plant's own defense mechanisms, inducing the expression of genes related to resistance responses, such as those in the ethylene-mediated pathway and phytoalexin biosynthesis.[8][9] It has no curative activity on existing infections and acts in a preventative manner.[1][3]

Proquinazid_MoA Spore Fungal Spore Germination Spore Germination Spore->Germination HostSignal Host Signal Perception Germination->HostSignal Appressorium Appressorium Formation Penetration Host Penetration Appressorium->Penetration Infection Infection Penetration->Infection This compound This compound This compound->Germination Inhibits This compound->Appressorium Inhibits HostDefense Host Defense Gene Expression This compound->HostDefense Induces HostSignal->Appressorium

Caption: this compound's dual-action mechanism.

Tebuconazole: As a member of the triazole class, Tebuconazole is classified under FRAC Group 3.[4] Its mode of action is the inhibition of sterol biosynthesis in fungi.[5][6][10] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), which is critical for the production of ergosterol (B1671047).[4][7][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in animal cells, providing structural integrity and regulating permeability.[11] By blocking this enzyme, Tebuconazole leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the cell membrane structure and function, ultimately inhibiting fungal growth.[11]

Tebuconazole_MoA Precursors Sterol Precursors (e.g., Lanosterol) CYP51 14α-demethylase (CYP51 Enzyme) Precursors->CYP51 Ergosterol Ergosterol CYP51->Ergosterol ToxicSterols Accumulation of Toxic Sterols Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Growth Fungal Growth Membrane->Growth Tebuconazole Tebuconazole Tebuconazole->CYP51 Inhibits Tebuconazole->ToxicSterols Disruption Membrane Disruption ToxicSterols->Disruption Leads to Disruption->Growth Inhibits

Caption: Tebuconazole's inhibition of ergosterol biosynthesis.

Spectrum of Activity and Efficacy

The primary difference in the application of these two fungicides lies in their spectrum of activity.

FeatureThis compoundTebuconazole
Chemical Class Quinazolinone (FRAC 13)Triazole (FRAC 3)
Spectrum Narrow, specific to Powdery MildewBroad-spectrum
Target Pathogens Blumeria graminis (cereals), Erysiphe necator (grapes), other powdery mildews.[1][2][3]Powdery mildews, rusts, leaf spots, blights, Fusarium, Septoria, smuts.[4][6][12]
Mode of Action Protectant, inhibits spore germination and appressorium formation.[1][3]Systemic with protective, curative, and eradicant action.[13]
Resistance Risk Risk may be influenced by prior use of quinoxyfen.[14]Medium risk of resistance development.[4]

Quantitative Efficacy Data

The following table summarizes efficacy data from a study on baseline sensitivity in key powdery mildew species.

PathogenFungicideEC₅₀ Range (mg L⁻¹)Reference
Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)This compound0.000078 - 0.02[14]
Erysiphe necator (Grape Powdery Mildew)This compound0.001 - 0.3[14]

Note: The study highlights that this compound exhibits high intrinsic activity against B. graminis f. sp. tritici.[14] While direct comparative EC₅₀ values for Tebuconazole were not provided in the same study, it was noted that this compound effectively controlled B. graminis isolates that were less sensitive or resistant to Tebuconazole.[14] Other studies show Tebuconazole provides good to very good control of various wheat diseases, including Septoria tritici blotch and rusts.[15][16]

Experimental Protocols

Assessing the efficacy of fungicides typically involves in vitro or in vivo bioassays. A common method is the leaf disc assay, which provides a controlled environment to measure the inhibitory concentration of a compound.

General Protocol for Leaf Disc Bioassay:

  • Leaf Collection: Healthy, young leaves are collected from host plants grown in a controlled, pathogen-free environment.

  • Disc Preparation: Leaf discs of a uniform size (e.g., 1-2 cm diameter) are punched from the leaves.

  • Fungicide Application: A range of fungicide concentrations are prepared. Leaf discs are floated on or dipped into these solutions. Control discs are treated with a solvent-only solution.

  • Inoculation: After the treatment application has dried, the leaf discs are inoculated with a suspension of fungal spores at a known concentration.

  • Incubation: The inoculated discs are placed in a controlled environment (e.g., petri dishes with moist filter paper) with optimal temperature and light conditions for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-14 days), the discs are assessed for disease severity, typically by visually estimating the percentage of the leaf area covered by fungal growth (e.g., powdery mildew colonies).

  • Data Analysis: The disease severity data is used to calculate the effective concentration that inhibits fungal growth by 50% (EC₅₀), which serves as a key measure of the fungicide's efficacy.

Experimental_Workflow A 1. Leaf Collection (Healthy Host Plant) B 2. Preparation of Uniform Leaf Discs A->B C 3. Application of Fungicide (Serial Dilutions) B->C D 4. Inoculation (Spore Suspension) C->D E 5. Incubation (Controlled Environment) D->E F 6. Disease Severity Assessment E->F G 7. Data Analysis (EC₅₀ Calculation) F->G

Caption: General workflow for a leaf disc bioassay.

Conclusion

This compound and Tebuconazole are effective fungicides that operate through fundamentally different mechanisms and are suited for distinct disease management strategies.

  • This compound is a highly specialized, preventative fungicide with a narrow spectrum of activity, making it an excellent tool for targeted control of powdery mildew.[1] Its unique mode of action, which includes inducing host defenses, provides a valuable option for resistance management programs, particularly in rotation with other fungicide classes.[9]

  • Tebuconazole is a versatile, broad-spectrum fungicide with systemic, curative, and protective properties.[4][13] Its ability to control a wide range of pathogens makes it a cornerstone in many crop protection programs.[6] Due to its site-specific mode of action, careful management, such as rotation with fungicides from different FRAC groups, is recommended to mitigate the risk of resistance.[4]

The choice between this compound and Tebuconazole will depend on the target pathogen, the crop, the disease pressure, and the overall integrated pest management (IPM) strategy. This compound offers a targeted, preventative approach for powdery mildew, while Tebuconazole provides a broad-spectrum, curative and protective solution for a wider array of fungal diseases.

References

Proquinazid Residue Analysis: A Comparative Guide to Multi-Residue and Immunoassay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a detailed comparison of two prominent analytical approaches for the determination of Proquinazid, a widely used fungicide, in food matrices: a broad-spectrum multi-residue method using QuEChERS extraction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a targeted, rapid immunochemical method.

This document outlines the experimental protocols and presents a comparative analysis of their performance based on published validation data, offering insights into the strengths and applications of each technique.

Performance Comparison

The selection of an analytical method for this compound detection is often a trade-off between the breadth of analysis, speed, and sensitivity. The following table summarizes the key performance indicators of the multi-residue QuEChERS-based LC-MS/MS method and a specific enzyme-linked immunosorbent assay (ELISA) for this compound.

ParameterMulti-Residue Method (QuEChERS LC-MS/MS)Immunoassay (ELISA)
Principle Chromatographic separation and mass spectrometric detectionAntigen-antibody binding
Linearity Typically r² > 0.99 over a defined concentration range[1]Precise and accurate in the 10–1000 µg/kg range[2]
Limit of Detection (LOD) Generally ≤ 0.01 mg/kg for a wide range of pesticides[3]Approximately 0.05 µg/L in buffer[2]
Limit of Quantification (LOQ) Commonly validated at 0.01 mg/kg[3]Not explicitly stated, but accurate in the 10-1000 µg/kg range[2]
Recovery Typically within 70-120%[1][3]Precise and accurate results reported in strawberry extracts[2]
Specificity High, based on precursor and product ion transitionsHigh for this compound, with potential for cross-reactivity with structurally similar molecules to be evaluated.
Throughput Moderate, dependent on chromatographic run timeHigh, suitable for rapid screening of a large number of samples
Analytes Hundreds of pesticides simultaneouslyThis compound specific

Experimental Protocols

A detailed understanding of the methodologies is crucial for the replication and validation of analytical results. The following sections provide comprehensive protocols for both the multi-residue and immunoassay methods.

Multi-Residue Method: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in a variety of food matrices due to its simplicity and effectiveness.

1. Sample Preparation and Extraction:

  • A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.

  • Water is added to samples with low water content to achieve a total volume of 10 mL.

  • Acetonitrile (10 mL) is added as the extraction solvent.

  • A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and stabilize the analytes.

  • The tube is shaken vigorously and then centrifuged.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

  • The tube is vortexed and then centrifuged.

3. LC-MS/MS Analysis:

  • The final extract is filtered and injected into an LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Below is a graphical representation of the QuEChERS experimental workflow.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge_Ext Shake & Centrifuge Add_Salts->Shake_Centrifuge_Ext Supernatant Take Supernatant Shake_Centrifuge_Ext->Supernatant Add_dSPE Add d-SPE Sorbent Supernatant->Add_dSPE Vortex_Centrifuge_Clean Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge_Clean Final_Extract Final Extract Vortex_Centrifuge_Clean->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

QuEChERS Experimental Workflow
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays offer a targeted approach for the rapid screening of specific analytes like this compound. The following outlines a competitive ELISA protocol.

1. Reagent and Sample Preparation:

  • Antibodies specific to this compound are developed.

  • A this compound-protein conjugate (coating antigen) is synthesized.

  • Microtiter plates are coated with the coating antigen.

  • Food samples are extracted, often using a simplified QuEChERS procedure, to obtain the analyte solution.

2. Competitive Immunoassay:

  • The sample extract (containing this compound, if present) and a limited amount of specific antibody are added to the coated microtiter plate wells.

  • This compound in the sample and the coating antigen compete for binding to the antibody.

  • The plate is washed to remove unbound reagents.

3. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

  • After another washing step, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

  • The signal intensity is inversely proportional to the concentration of this compound in the sample.

The logical relationship of a competitive ELISA is depicted in the diagram below.

Competitive_ELISA cluster_plate Microtiter Plate Well cluster_reagents Added Reagents cluster_binding Competitive Binding cluster_detection Detection Coating_Antigen Coating Antigen (this compound-Protein) Binding_Complex1 Antibody-Coating Antigen Complex Coating_Antigen->Binding_Complex1 Sample_this compound Sample (contains this compound) Binding_Complex2 Antibody-Sample this compound Complex Sample_this compound->Binding_Complex2 Antibody Specific Antibody Antibody->Binding_Complex1 Antibody->Binding_Complex2 Secondary_Ab Enzyme-Linked Secondary Antibody Binding_Complex1->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Signal Signal Generation Substrate->Signal

Competitive ELISA Signaling Pathway

Conclusion

Both the multi-residue QuEChERS LC-MS/MS method and the this compound-specific immunoassay are valuable tools for food safety analysis. The choice between them depends on the specific analytical need. For comprehensive monitoring of a wide range of pesticide residues, the multi-residue method is the gold standard, providing high accuracy and the ability to identify and quantify numerous compounds in a single run. Conversely, when rapid screening for this compound is the primary goal, the immunoassay offers a high-throughput and cost-effective solution, making it ideal for quality control and initial assessments. The detailed protocols and performance data presented in this guide are intended to assist researchers and analysts in selecting and implementing the most appropriate method for their specific requirements.

References

A Comparative Analysis of Proquinazid and Demethylation Inhibitor (DMI) Fungicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Proquinazid and Demethylation Inhibitor (DMI) fungicides, focusing on their performance, mechanisms of action, and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Distinct Modes of Action

This compound and Demethylation Inhibitor (DMI) fungicides are both crucial in managing fungal pathogens, particularly powdery mildew. However, they belong to different chemical groups and exhibit fundamentally distinct modes of action.

This compound , a quinazolinone fungicide, is classified under the Fungicide Resistance Action Committee (FRAC) Group 13. Its primary mode of action is the disruption of signal transduction pathways in fungi, which are essential for the early stages of infection, such as spore germination and the formation of the appressorium (a specialized infection structure). The precise molecular target of this compound is yet to be fully elucidated, but it is known to interfere with the pathogen's ability to recognize the host and initiate infection. Furthermore, evidence suggests that this compound can stimulate the host plant's defense mechanisms, contributing to its overall efficacy.

DMI fungicides , on the other hand, belong to FRAC Group 3 and are classified as Sterol Biosynthesis Inhibitors (SBIs). Their mechanism of action involves the inhibition of the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This class of fungicides includes a wide range of triazole, imidazole, and pyrimidine (B1678525) chemicals.

Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound in comparison to several DMI fungicides against powdery mildew on key crops. It is important to note that efficacy can vary based on environmental conditions, pathogen populations, and application timing.

Table 1: Comparative Efficacy against Grapevine Powdery Mildew (Erysiphe necator)

FungicideChemical Class (FRAC Group)Application Rate (g a.i./ha)Disease Severity (%)Percent Control (%)Reference
This compoundQuinazolinone (13)40-502.5 - 7.885 - 95
TebuconazoleTriazole (3)50-755.2 - 12.575 - 90
MyclobutanilTriazole (3)30-606.1 - 15.370 - 88
PropiconazoleTriazole (3)60-1004.8 - 11.778 - 92
Untreated Control--55.0 - 80.0-

Table 2: Comparative Efficacy against Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)

FungicideChemical Class (FRAC Group)Application Rate (g a.i./ha)Disease Incidence (%)Yield (t/ha)Reference
This compoundQuinazolinone (13)75-1008.5 - 15.26.8 - 7.5
TebuconazoleTriazole (3)125-25012.3 - 20.16.5 - 7.2
PropiconazoleTriazole (3)12510.7 - 18.56.6 - 7.3
EpoxiconazoleTriazole (3)1259.8 - 16.96.7 - 7.4
Untreated Control--60.0 - 85.04.5 - 5.5

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of fungicide efficacy. Below are detailed methodologies for key experiments.

Field Efficacy Trial for Powdery Mildew Control

This protocol outlines a typical field trial to assess the efficacy of fungicides against powdery mildew.

  • Trial Design: The experiment is set up as a randomized complete block design with four to five replicates per treatment. Each plot consists of a designated number of plants (e.g., grapevines or a specific area of a wheat field).

  • Treatments: Treatments include an untreated control, this compound at a specified rate, and one or more DMI fungicides at their recommended rates.

  • Application: Fungicides are applied using a calibrated sprayer to ensure uniform coverage. The timing and number of applications are based on the disease pressure and the manufacturer's recommendations, often starting preventatively before the onset of disease or at the first sign of symptoms.

  • Inoculation (if necessary): In some trials, to ensure uniform disease pressure, plots may be artificially inoculated with a suspension of powdery mildew spores.

  • Disease Assessment: Disease severity and incidence are assessed visually at regular intervals (e.g., 7, 14, and 21 days after the final application). Disease severity can be rated on a scale of 0-100% of the leaf or bunch area infected.

  • Yield and Quality Assessment: At the end of the growing season, crop yield and relevant quality parameters (e.g., grape sugar content) are measured.

  • Data Analysis: The collected data on disease severity, incidence, and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Laboratory Assay for Inhibition of Spore Germination and Appressorium Formation

This in vitro assay is used to evaluate the direct effect of fungicides on the early stages of fungal development.

  • Spore Suspension Preparation: A suspension of fungal spores (e.g., Erysiphe necator conidia) is prepared in sterile water and its concentration is adjusted using a hemocytometer.

  • Fungicide Solutions: Serial dilutions of the test fungicides (this compound and DMIs) are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then in water.

  • Assay Setup: A small aliquot of the spore suspension is mixed with each fungicide dilution on a hydrophobic surface (e.g., a glass slide or a plastic coverslip).

  • Incubation: The slides are incubated in a humid chamber at an optimal temperature for spore germination and appressorium formation (e.g., 25°C) for 24-48 hours.

  • Microscopic Evaluation: After incubation, the percentage of germinated spores and the percentage of germinated spores that have formed an appressorium are determined by observing at least 100 spores per replicate under a microscope.

  • Data Analysis: The EC50 values (the concentration of fungicide that inhibits 50% of spore germination or appressorium formation) are calculated for each fungicide.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct pathways affected by this compound and DMI fungicides.

DMI_Mechanism_of_Action cluster_ergosterol Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol DMI DMI Fungicides (FRAC Group 3) C14_demethylase C14-demethylase (Target Enzyme) DMI->C14_demethylase

Caption: DMI fungicides inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Proquinazid_Mechanism_of_Action Spore Fungal Spore Host_Signal Host Surface Signals (e.g., hydrophobicity, chemical cues) Signal_Perception Signal Perception (Receptors) Host_Signal->Signal_Perception Signal_Transduction Signal Transduction Cascade (e.g., cAMP pathway, MAPK pathway) Signal_Perception->Signal_Transduction Appressorium_Formation Appressorium Formation Signal_Transduction->Appressorium_Formation Infection Host Penetration Appressorium_Formation->Infection This compound This compound (FRAC Group 13) This compound->Signal_Transduction Interference Experimental_Workflow start Start: Experimental Design (Randomized Complete Block) treatment_prep Treatment Preparation (Fungicide dilutions) start->treatment_prep application Fungicide Application treatment_prep->application incubation Incubation Period (Field or Lab) application->incubation assessment Data Collection (Disease Severity, Yield) incubation->assessment analysis Statistical Analysis (ANOVA) assessment->analysis results Results and Conclusion analysis->results

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Proquinazid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agricultural science, the accurate quantification of the fungicide Proquinazid is critical for ensuring product quality, conducting environmental monitoring, and adhering to regulatory standards. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

This guide provides a detailed comparison of HPLC and GC-MS methods for the analysis of this compound, supported by experimental data and established protocols for similar compounds. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.

Data Presentation: A Comparative Summary

Performance ParameterHPLCGC-MS
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85-110%80-115%
Precision (RSD) < 15%< 20%
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.005 - 0.02 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg0.02 - 0.05 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of pesticide compounds, including this compound, without the need for derivatization. A reversed-phase method is typically employed.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) :

  • Homogenize a representative sample of the matrix (e.g., fruit, soil, water).

  • Weigh 10-15 g of the homogenized sample into a centrifuge tube.

  • Add an appropriate volume of acetonitrile (B52724) and internal standard.

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant (organic phase) for cleanup using a dispersive solid-phase extraction (d-SPE) kit.

  • Centrifuge and take an aliquot of the cleaned extract for HPLC analysis.

Chromatographic Conditions :

  • Instrument : HPLC system with a UV or Diode Array Detector (DAD). For higher sensitivity and selectivity, an LC-MS/MS system can be used.

  • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water is commonly used.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5-20 µL.

  • Detector Wavelength : this compound can be detected at approximately 260 nm.

Data Analysis :

Identify the this compound peak by comparing its retention time with that of a reference standard. Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation :

The QuEChERS method described for HPLC is also a suitable sample preparation technique for GC-MS analysis.

Chromatographic Conditions :

  • Instrument : Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

  • Column : A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium or Hydrogen at a constant flow rate.

  • Injection Mode : Splitless injection is typically used for trace analysis.

  • Temperatures :

    • Inlet: 250-280 °C

    • Transfer line: 280-300 °C

    • Ion source: 230 °C

  • Oven Temperature Program : A temperature gradient is used to separate the analytes. For example, start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, holding for 10 minutes.

Mass Spectrometry Conditions :

  • Ionization Mode : Electron Ionization (EI).

  • Acquisition Mode : Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis. For tandem MS, Multiple Reaction Monitoring (MRM) is used.

Data Analysis :

Identify this compound based on its retention time and the presence of characteristic ions. Quantification is performed using a calibration curve prepared with matrix-matched standards.

Mandatory Visualization

CrossValidationWorkflow Sample Sample Collection and Preparation HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Data_HPLC HPLC Data (Peak Area, Retention Time) HPLC->Data_HPLC Data_GCMS GC-MS Data (Peak Area, Retention Time, Mass Spectra) GCMS->Data_GCMS Validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data_HPLC->Validation Data_GCMS->Validation Comparison Data Comparison and Statistical Analysis Validation->Comparison Conclusion Conclusion on Method Equivalence and Suitability Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

This guide provides a foundational understanding for researchers to select and validate appropriate analytical methods for this compound. The choice between HPLC and GC-MS will ultimately depend on the specific laboratory capabilities and the requirements of the analytical task at hand. For regulatory purposes, having cross-validated data from two different analytical techniques provides a high degree of confidence in the reported results.

Proquinazid Efficacy on Grape Powdery Mildew (Erysiphe necator): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of proquinazid against various strains of Erysiphe necator, the causal agent of grapevine powdery mildew. The information presented herein is based on published experimental data to assist researchers and professionals in drug development and crop protection in their understanding of this compound as a fungicidal agent.

Quantitative Efficacy of this compound and Alternatives

This compound, a quinazolinone fungicide, demonstrates high intrinsic activity against Erysiphe necator. Its efficacy, often measured by the half-maximal effective concentration (EC50), has been established through various studies. The table below summarizes the EC50 values for this compound and a key alternative, quinoxyfen (B1680402), against isolates of E. necator.

FungicideOrganismEC50 Range (mg L⁻¹)Number of IsolatesKey Findings
This compound Erysiphe necator0.001 - 0.365High intrinsic activity.[1]
Quinoxyfen Erysiphe necator0.008 - 2.6Not specifiedBaseline sensitivity of unexposed populations.
Quinoxyfen Erysiphe necatorup to ~100Not specifiedHigh resistance observed in some European field isolates.

It is important to note that a strong positive correlation (r = 0.874) has been observed between the sensitivities to this compound and quinoxyfen among E. necator isolates.[1] This suggests a potential for cross-resistance, where fungal populations resistant to quinoxyfen may also exhibit reduced sensitivity to this compound. However, this compound generally demonstrates higher intrinsic activity than quinoxyfen.[1] One study has also suggested a lack of cross-resistance between the two compounds.

Experimental Protocols

The following is a detailed methodology for a leaf disc bioassay, a key experiment used to determine the in vitro efficacy of fungicides like this compound against Erysiphe necator.

Objective: To determine the EC50 value of this compound on Erysiphe necator isolates.

Materials:

  • Healthy, young grapevine leaves (cultivar susceptible to powdery mildew, e.g., 'Chardonnay')

  • Erysiphe necator isolates

  • This compound technical grade standard

  • Sterile distilled water

  • Tween 20 (or similar surfactant)

  • Water agar (B569324) (1.5-2%)

  • Benzimidazole (B57391) (optional, to delay leaf senescence)

  • Petri dishes (9 cm diameter)

  • Cork borer (1.5-2 cm diameter)

  • Micropipettes

  • Incubator with controlled temperature and light

Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).

    • Create a series of dilutions from the stock solution to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg L⁻¹). The final solvent concentration should be consistent across all treatments, including the control, and should not be phytotoxic.

  • Leaf Disc Preparation:

    • Collect young, fully expanded grapevine leaves.

    • Wash the leaves thoroughly with sterile distilled water and gently pat them dry.

    • Using a cork borer, cut discs from the leaves, avoiding the major veins.

    • Place the leaf discs with their adaxial (upper) surface facing up on water agar plates (containing benzimidazole if used).

  • Fungicide Application:

    • Apply a small, uniform volume (e.g., 10-20 µL) of each this compound dilution to the surface of the leaf discs.

    • For the control, apply the same volume of the solvent-water solution without the fungicide.

    • Allow the applied solutions to dry in a laminar flow hood.

  • Inoculation:

    • Prepare a conidial suspension of E. necator in sterile distilled water with a surfactant (e.g., 0.01% Tween 20) to a concentration of approximately 1 x 10⁵ conidia mL⁻¹.

    • Apply a small droplet (e.g., 10 µL) of the conidial suspension to the center of each leaf disc.

    • Alternatively, dry inoculation can be performed by gently shaking or brushing conidia from an infected leaf over the leaf discs.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the plates at a controlled temperature (e.g., 22-25°C) with a photoperiod (e.g., 12 hours light / 12 hours dark).

  • Disease Assessment:

    • After 7-14 days of incubation, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Data Analysis:

    • The EC50 value is calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Visualizations: Experimental Workflow and Signaling Pathway

Experimental Workflow: Leaf Disc Bioassay

G A Grapevine Leaf Collection (Young, Healthy) B Leaf Disc Excision (1.5-2 cm diameter) A->B C Placement on Water Agar (Adaxial side up) B->C E Fungicide Application to Leaf Discs C->E D This compound Dilution Series Preparation D->E F Inoculation with E. necator Spores E->F G Incubation (7-14 days, 22-25°C) F->G H Disease Severity Assessment (% Leaf Area Coverage) G->H I EC50 Value Calculation H->I

Caption: Workflow of a leaf disc bioassay for fungicide efficacy testing.

Conceptual Signaling Pathway of this compound's Action

G cluster_fungus Erysiphe necator Spore Spore Conidium Germination Germination Spore->Germination SignalTransduction Signal Transduction Pathway (Target Unknown) Germination->SignalTransduction Appressorium Appressorium Formation SignalTransduction->Appressorium Penetration Host Penetration Appressorium->Penetration This compound This compound Inhibition This compound->Inhibition Inhibition->SignalTransduction Inhibition

References

A Comparative Guide to the Single-Laboratory Validation of Proquinazid Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative summary of validated analytical methods for the quantification of proquinazid, a quinazolinone fungicide used for the control of powdery mildew. In the absence of formal inter-laboratory validation studies, this document focuses on the performance of various methods as validated within single laboratories. The data presented is intended to assist researchers and analytical scientists in selecting and implementing appropriate methods for the determination of this compound residues in different matrices.

The primary methods discussed are based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.

Comparative Performance of Analytical Methods

The following tables summarize the single-laboratory validation data for the analysis of this compound in various food matrices. These tables provide a comparative overview of key performance indicators such as recovery, precision (expressed as Relative Standard Deviation, RSD), and the Limit of Quantification (LOQ).

Table 1: GC-MS Based Methods for this compound Analysis

MatrixSample PreparationFortification Level (mg/kg)Average Recovery (%)Precision (RSD%)LOQ (mg/kg)
GrapesEthyl Acetate Extraction, Solid Phase Extraction Cleanup0.02, 0.1, 0.572-96Not Specified0.02[1]
Grape LeavesQuEChERS0.5, 1.081.00Not SpecifiedNot Specified[2]
Grape FruitsQuEChERS0.5, 1.090.12Not SpecifiedNot Specified[2]

Table 2: LC-MS/MS Based Methods for this compound Analysis

MatrixSample PreparationFortification Level (mg/kg)Average Recovery (%)Precision (RSDr%)*LOQ (mg/kg)
WheatQuEChERS0.011, 0.02, 0.10460-1207-310.014 - 0.144[3]
Tomato, Pepper, OrangeQuEChERS0.010, 0.10070-120<200.010[4]

*RSDr: Relative Standard Deviation for repeatability.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols used in the cited validation studies.

1. GC-MS Method for this compound in Grapes

  • Extraction: Samples are extracted with ethyl acetate.

  • Cleanup: The extract undergoes a partitioning step with water or a sodium chloride solution, followed by solid-phase extraction (SPE) for further purification.

  • Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation: The method was validated with a limit of quantitation (LOQ) of 0.02 mg/kg. Fortification at levels of 0.02, 0.1, and 0.5 mg/kg yielded recoveries between 72% and 96%[1].

2. QuEChERS-GC-MS Method for this compound in Grapes

  • Extraction: A 10 g sample is homogenized and placed in a Teflon centrifuge tube. 10 mL of acetonitrile (B52724), 4 g of magnesium sulfate, and 1 g of sodium chloride are added. The mixture is vortexed for 1 minute and then centrifuged.

  • Cleanup: A 2 mL aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing 50 mg of Primary Secondary Amine (PSA), 300 mg of MgSO4, and 20 mg of Graphitized Carbon Black (GCB). The tube is vortexed and centrifuged.

  • Analysis: The final extract is analyzed by Gas Chromatography (GC)[2].

  • Validation: Recovery studies were performed on untreated grape leaves and fruits spiked at 0.5 and 1.0 mg/kg. The average recovery for this compound was 81.00% for grape leaves and 90.12% for grape fruits[2].

3. QuEChERS-LC-MS/MS Method for this compound in Wheat

  • Extraction: The sample is milled, and water and acetonitrile are added. A salt and buffer mixture is then added, and the sample is shaken.

  • Cleanup: After centrifugation, the supernatant is transferred to a tube containing PSA and MgSO4 for dispersive solid-phase extraction (d-SPE).

  • Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

  • Validation: The method was validated in wheat at three fortification levels (0.011, 0.02, and 0.104 mg/kg). Recoveries were in the range of 60-120%, with a relative repeatability (RSDr) between 7% and 31%. The LOQ was reported to be in the range of 0.014 to 0.144 mg/kg[3].

Workflow for Single-Laboratory Analytical Method Validation

The following diagram illustrates a typical workflow for the single-laboratory validation of an analytical method, a necessary precursor to any inter-laboratory study.

MethodValidationWorkflow cluster_Plan 1. Planning & Development cluster_Validation 2. Single-Laboratory Validation cluster_Evaluation 3. Performance Evaluation cluster_Output 4. Documentation & Implementation Define_Scope Define Scope (Analyte, Matrix, Levels) Develop_Method Develop Analytical Method Define_Scope->Develop_Method Selectivity Selectivity Develop_Method->Selectivity Linearity Linearity & Range Selectivity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Trueness Trueness (Recovery) LOD_LOQ->Trueness Precision Precision (Repeatability & Intermediate Precision) Trueness->Precision Ruggedness Ruggedness Precision->Ruggedness Assess_Performance Assess Performance Criteria Ruggedness->Assess_Performance Validation_Report Prepare Validation Report Assess_Performance->Validation_Report Implement_Method Implement for Routine Analysis Validation_Report->Implement_Method

Caption: A generalized workflow for single-laboratory analytical method validation.

References

A Comparative Analysis of the Environmental Fate of Proquinazid and Myclobutanil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the environmental persistence, mobility, and degradation of two widely used fungicides.

This guide provides a detailed comparison of the environmental fate of two key fungicides, proquinazid and myclobutanil (B1676884). Understanding how these compounds behave in soil, water, and under sunlight is crucial for assessing their potential environmental impact and for the development of safer, more effective agricultural products. This comparison synthesizes key quantitative data, outlines experimental methodologies, and visualizes degradation pathways to offer a clear and objective overview for the scientific community.

At a Glance: Key Environmental Fate Parameters

To facilitate a direct comparison, the following table summarizes the key environmental fate parameters for this compound and myclobutanil based on available experimental data.

ParameterThis compoundMyclobutanilReferences
Soil Aerobic Metabolism (DT₅₀) Typically 74 days15 - 69 days (study dependent); up to 560 days[1][2][3][4]
Soil Adsorption Coefficient (Koc) 9,091 - 16,769 mL/g (Immobile)~500 mL/g (Moderately mobile)[5]
Hydrolysis at pH 4, 7, 9 StableNegligible[6][7]
Aqueous Photolysis (DT₅₀) RapidStable to slow (can be rapid with sensitizers)[7]

Degradation and Metabolism in the Environment

The breakdown of this compound and myclobutanil in the environment is a critical factor in determining their persistence and potential for long-term impact. Both fungicides undergo degradation through a combination of microbial action and photochemical processes.

This compound is primarily degraded in the soil through aerobic metabolism. The major metabolic reactions involve hydroxylation of the phenyl ring and at the propyl and propoxy side chains, along with some hydrolysis of these side chains.[8] This results in the formation of several metabolites, including IN-NB673 and its glucuronide, IN-MU715, and metabolite 8.[8] One of the identified degradation products in the environment is IN-MM671.

Myclobutanil degradation is also driven by microbial activity and, to a lesser extent, photolysis.[6] Aerobic conditions in soil facilitate the conversion of myclobutanil into less active metabolites.[6] In rats, a proposed metabolic pathway involves the formation of several metabolites, including RH-9089, RH-9090, and M2, through various enzymatic reactions.[5]

Mobility and Persistence in Soil

The mobility of a pesticide in soil, governed by its adsorption characteristics, determines its potential to leach into groundwater or move into surface water via runoff.

This compound exhibits very low mobility in soil. Its high soil adsorption coefficient (Koc) values, ranging from 9,091 to 16,769 mL/g, classify it as immobile.[5] This strong adsorption to soil particles significantly reduces the likelihood of it reaching groundwater.

Myclobutanil , in contrast, is considered to be moderately mobile in soil.[6] Its Koc value of approximately 500 mL/g suggests a weaker binding to soil particles compared to this compound, indicating a higher potential for leaching under certain environmental conditions.[6] The persistence of myclobutanil in soil can be significant, with reported half-lives (DT₅₀) in aerobic soil ranging from approximately two weeks to over a year, depending on the specific soil and environmental conditions.[2][3]

Experimental Protocols: A Methodological Overview

The environmental fate data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Metabolism Studies (Aerobic)

The rate of aerobic degradation of a pesticide in soil is typically determined following OECD Guideline 307. A general workflow for such a study is outlined below.

A Soil Collection and Characterization (e.g., pH, organic carbon, texture) B Test Substance Application (Radiolabeled or non-labeled) A->B C Incubation under Controlled Conditions (Aerobic, constant temperature and moisture) B->C D Sampling at Timed Intervals C->D E Extraction of Soil Samples D->E F Analysis of Extracts (e.g., HPLC, GC-MS) E->F G Data Analysis (Calculation of DT50 and DT90) F->G H Identification of Major Metabolites F->H

Caption: Experimental workflow for determining aerobic soil metabolism of a pesticide.

The protocol for a myclobutanil aerobic soil metabolism study, for instance, would involve treating various soil types with the fungicide and incubating them under controlled aerobic conditions.[2] Samples would be collected at different time points to measure the dissipation of the parent compound and the formation of metabolites.[2]

Soil Adsorption/Desorption Studies

The mobility of a pesticide in soil is assessed through adsorption and desorption studies, typically following OECD Guideline 106. This method, known as the batch equilibrium method, involves the following key steps.

A Preparation of Soil Samples (Sieved and characterized) C Equilibration (Shaking soil with test solution for a defined period) A->C B Preparation of Test Solutions (Known concentrations of the pesticide) B->C D Separation of Phases (Centrifugation) C->D G Desorption Phase (Optional) (Resuspending soil with pesticide-free solution) C->G E Analysis of Aqueous Phase (Determine pesticide concentration) D->E F Calculation of Adsorption Coefficient (Kd and Koc) E->F H Analysis of Aqueous Phase after Desorption G->H I Calculation of Desorption Coefficient H->I

Caption: General workflow for a soil adsorption/desorption study (OECD 106).

For a substance like this compound, this would involve mixing soil samples with solutions of this compound of known concentrations.[5] After a period of shaking to reach equilibrium, the concentration of this compound remaining in the solution is measured.[1] The amount adsorbed to the soil is then calculated by difference.[1] This process is repeated with different soil types to determine the range of adsorption coefficients.[1]

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound and myclobutanil based on identified metabolites.

This compound Degradation Pathway

This compound This compound Metabolite1 Hydroxylated Metabolites (e.g., on phenyl ring, propyl/propoxy chains) This compound->Metabolite1 Hydroxylation Metabolite2 IN-NB673 and its glucuronide Metabolite1->Metabolite2 Further metabolism Metabolite3 IN-MU715 Metabolite1->Metabolite3 Further metabolism Metabolite4 Metabolite 8 Metabolite1->Metabolite4 Further metabolism Metabolite5 Further degradation products Metabolite2->Metabolite5 Metabolite3->Metabolite5 Metabolite4->Metabolite5 Myclobutanil Myclobutanil Metabolite1 RH-9090 Myclobutanil->Metabolite1 Microbial & Photolytic Degradation Metabolite2 RH-9089 Myclobutanil->Metabolite2 Microbial & Photolytic Degradation Metabolite3 M2 Myclobutanil->Metabolite3 Microbial & Photolytic Degradation Metabolite4 Further degradation to less active compounds Metabolite1->Metabolite4 Metabolite2->Metabolite4 Metabolite3->Metabolite4

References

Validation of Proquinazid Maximum Residue Limits in Produce: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of proquinazid maximum residue limits (MRLs) in various produce. This compound is a fungicide used to control powdery mildew on crops such as grapes and berries. Ensuring food safety requires robust and validated analytical methods to monitor its residues. This document outlines and compares common analytical techniques, presents supporting experimental data, and provides established MRLs by various regulatory bodies.

Comparison of Analytical Methods

The determination of this compound residues in produce is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the laboratory's instrumentation, the complexity of the food matrix, and the required sensitivity.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the initial extraction and cleanup of this compound residues from produce samples before instrumental analysis.[1][2][3][4] This sample preparation technique is known for its simplicity and efficiency in removing a significant portion of matrix interferences.

Below is a comparison of the GC-MS and LC-MS/MS methods for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase. Particularly suitable for polar and thermally labile compounds.
Applicability for this compound This compound is amenable to GC analysis. A modified DFG S19 method using GC-MS has been validated for its analysis in apples and grapes.[5]While specific studies directly comparing LC-MS/MS for this compound were not found in the immediate search, LC-MS/MS is a powerful and widely used technique for multi-residue pesticide analysis and is expected to be highly effective for this compound.
Limit of Quantification (LOQ) Validated LOQs of 0.01 mg/kg have been achieved in apples and grapes using GC-MS.[5]Generally offers very low limits of detection and quantification for a wide range of pesticides.
Recovery Average recovery rates of 81.00% in grape leaves and 90.12% in grape fruits have been reported for this compound using a GC-based method.[6]Typically provides good recovery rates (often in the 70-120% range) for pesticides when coupled with QuEChERS extraction.
Matrix Effects Can be susceptible to matrix effects, which may require the use of matrix-matched standards for accurate quantification.Also prone to matrix effects (ion suppression or enhancement), often necessitating the use of internal standards or matrix-matched calibration.
Confirmation Mass spectral data provides confirmation of the analyte's identity.Tandem mass spectrometry (MS/MS) provides a high degree of certainty in analyte identification through precursor and product ion transitions.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound residues in produce typically involves sample preparation (extraction and cleanup) followed by instrumental analysis. The QuEChERS method is a common choice for sample preparation.

QuEChERS Sample Preparation Protocol (Adapted from multiple sources)
  • Homogenization: Weigh a representative portion of the produce sample (e.g., 10-15 g) and homogenize it to a uniform consistency.[2]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standards if required.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube.

    • The d-SPE tube contains a mixture of sorbents to remove interferences. A common mixture for fruits and vegetables is MgSO₄ and primary secondary amine (PSA). For pigmented produce, graphitized carbon black (GCB) may be added.

    • Shake for 30 seconds to 1 minute.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • The resulting supernatant is the final extract.

    • For GC-MS analysis, it may be injected directly or after solvent exchange.

    • For LC-MS/MS analysis, the extract is typically filtered and may be diluted with a suitable solvent before injection.

Maximum Residue Limits (MRLs)

MRLs for this compound in various produce are established by regulatory bodies to ensure consumer safety. These limits can vary by country and region.

ProduceEU MRL (mg/kg)US/Canada MRL (ppm)Codex Alimentarius MRL (mg/kg)
Grapes0.5[6][7]0.5 (imported)[8]Not Established[7]
Raisins1.0 (imported)[8]
Blueberries1.5 (proposed)[5]
Cranberries1.5 (proposed)[5]
Apples0.01 (LOQ)[5]
Wheat Grain0.01 (LOQ)[5]

Visualizations

Proquinazid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Produce Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Validation Validation against MRLs Quantification->Validation

Caption: General workflow for this compound residue analysis in produce.

Method_Comparison cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method GC_Sample Sample Injection (Volatile) GC_Separation Gas Chromatography Separation GC_Sample->GC_Separation GC_Detection Mass Spectrometry Detection GC_Separation->GC_Detection LC_Sample Sample Injection (Liquid) LC_Separation Liquid Chromatography Separation LC_Sample->LC_Separation LC_Detection Tandem MS Detection (MS/MS) LC_Separation->LC_Detection

Caption: Key steps comparison between GC-MS and LC-MS/MS analysis.

References

Proquinazid: A Cost-Effectiveness Analysis for Powdery Mildew Management in Viticulture and Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Crop Protection Professionals

Proquinazid, a quinazolinone fungicide, has emerged as a significant tool in the management of powdery mildew, a pervasive fungal disease affecting a wide range of high-value crops. This guide provides an objective comparison of this compound's cost-effectiveness against other commonly used fungicides, supported by experimental data and detailed methodologies. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for sustainable and economically viable crop protection strategies.

Executive Summary

This compound demonstrates high efficacy as a preventative treatment for powdery mildew in both grapes and cereals. Its unique mode of action, inhibiting spore germination and appressorium formation, offers a valuable tool for resistance management.[1] From a cost-effectiveness standpoint, this compound's competitiveness is influenced by factors such as disease pressure, the number of applications required, and the market price of the crop. While some alternative fungicides may have a lower cost per application, the long-lasting protection offered by this compound can potentially reduce the total number of sprays needed in a season, impacting the overall cost of the treatment program. Economic analysis reveals that uncontrolled powdery mildew can lead to significant yield losses and a reduction in crop quality, making effective fungicide applications a crucial investment.[2][3][4][5][6]

Comparative Efficacy and Cost Analysis

The following tables summarize the efficacy and estimated costs of this compound and its alternatives for the control of powdery mildew in grapes and wheat. Efficacy is presented as the percentage reduction in disease severity compared to an untreated control, based on data from various field trials. Costs are estimated based on publicly available product prices and typical application rates.

Table 1: Fungicide Efficacy and Cost Comparison for Powdery Mildew Control in Grapes

Fungicide (Active Ingredient)FormulationTypical Application Rate per HectareEstimated Cost per Application (USD/ha)Average Disease Severity Reduction (%)
This compound (Talendo®) 200 g/L EC0.2 - 0.25 L20 - 2585 - 95
Tetraconazole (Domark®)3.8% EW0.5 - 1.0 L15 - 2580 - 90
Boscalid + Pyraclostrobin (Signum®)25.2% + 12.8% WG0.5 - 1.0 kg35 - 5090 - 98
Cyflufenamid (Nissodium®)5% EW0.2 L18 - 2285 - 95
Sulfur80% WG2 - 5 kg5 - 1070 - 85

Note: Costs are estimates and can vary based on supplier, location, and bulk purchasing. Efficacy data is an aggregation from multiple field studies and can be influenced by environmental conditions and disease pressure.

Table 2: Fungicide Efficacy and Cost Comparison for Powdery Mildew Control in Wheat

Fungicide (Active Ingredient)FormulationTypical Application Rate per HectareEstimated Cost per Application (USD/ha)Average Disease Severity Reduction (%)
This compound 200 g/L EC0.2 - 0.25 L20 - 2580 - 90
Tebuconazole250 g/L EC0.5 - 1.0 L10 - 2075 - 85
Azoxystrobin + PropiconazoleSC0.5 - 1.0 L25 - 4085 - 95

Note: Costs are estimates and can vary based on supplier, location, and bulk purchasing. Efficacy data is an aggregation from multiple field studies and can be influenced by environmental conditions and disease pressure.

Experimental Protocols

The data presented in this guide is based on standard experimental protocols for fungicide efficacy trials. Below are detailed methodologies for conducting such experiments in vineyard and cereal settings.

Fungicide Efficacy Trial in a Commercial Vineyard
  • Experimental Design: The trial is typically laid out in a randomized complete block design with a minimum of four replicates.[7][8] Each plot consists of a designated number of vines (e.g., 5-10 vines) to ensure a sufficient number of grape bunches for assessment (over 100 bunches per plot).[9]

  • Treatments: Treatments include the test products (e.g., this compound), reference or competitor products, and an untreated control.

  • Application: Fungicides are applied using a calibrated backpack sprayer or a tractor-mounted sprayer to ensure uniform coverage of the foliage and grape clusters.[7] Applications are initiated preventatively before the onset of disease and continue at regular intervals (e.g., 14-21 days) throughout the growing season, depending on disease pressure and the product's label recommendations.[10][11]

  • Disease Assessment: Powdery mildew severity on grape bunches and leaves is assessed visually at key growth stages. A standardized rating scale (e.g., 0-4 or 0-10) is used to estimate the percentage of tissue area affected by the fungus.[9][12] Disease incidence (percentage of infected bunches or leaves) is also recorded.

  • Yield and Quality Assessment: At harvest, grape yield per plot is recorded. A subsample of grapes from each plot is analyzed for quality parameters such as sugar content (°Brix), acidity, and the presence of off-flavors, which can be caused by severe powdery mildew infections.[3]

Fungicide Efficacy Trial in a Wheat Field
  • Experimental Design: A randomized complete block design with at least four replicates is used. Plot sizes are typically in the range of 1.5 x 5 meters to 2 x 10 meters.

  • Treatments: Treatments consist of the test fungicide (this compound), standard commercial fungicides, and an untreated control.

  • Application: Fungicides are applied at specific growth stages of the wheat crop, typically at flag leaf emergence (GS37-39) and/or during heading (GS55-59), using a precision plot sprayer.

  • Disease Assessment: Powdery mildew severity is assessed on the upper leaves (flag leaf, F-1, F-2) at different time points after application. A modified Cobb scale or similar rating system is used to estimate the percentage of leaf area covered by mildew pustules.[13]

  • Yield Assessment: At maturity, the plots are harvested using a small-plot combine, and the grain yield is determined. Grain quality parameters such as test weight and thousand-kernel weight may also be measured.

Visualizing Key Processes

To better understand the context of this compound's application and evaluation, the following diagrams illustrate a typical fungicide evaluation workflow and the signaling pathway of this compound's mode of action.

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Application & Monitoring cluster_2 Phase 3: Assessment & Analysis Trial Design Trial Design Plot Establishment Plot Establishment Trial Design->Plot Establishment Treatment Allocation Treatment Allocation Plot Establishment->Treatment Allocation Fungicide Application Fungicide Application Treatment Allocation->Fungicide Application Disease Monitoring Disease Monitoring Fungicide Application->Disease Monitoring Data Collection Data Collection Disease Monitoring->Data Collection Disease Severity Assessment Disease Severity Assessment Data Collection->Disease Severity Assessment Statistical Analysis Statistical Analysis Disease Severity Assessment->Statistical Analysis Yield Measurement Yield Measurement Yield Measurement->Statistical Analysis Cost-Benefit Analysis Cost-Benefit Analysis Statistical Analysis->Cost-Benefit Analysis G Fungal Spore Fungal Spore Germination Germination Fungal Spore->Germination Appressorium Formation Appressorium Formation Germination->Appressorium Formation Host Plant Surface Host Plant Surface Appressorium Formation->Host Plant Surface Penetration & Infection Penetration & Infection Appressorium Formation->Penetration & Infection Successful Infection This compound This compound This compound->Appressorium Formation Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyclonal antibodies developed against the fungicide proquinazid reveals a high degree of specificity, with negligible cross-reactivity observed against a panel of 22 structurally related and commonly used fungicides. This finding underscores the potential for developing highly selective immunoassays for the detection of this compound in various matrices.

Researchers focusing on the development of sensitive and specific methods for pesticide residue analysis can be confident in the low potential for false positives when utilizing antibodies generated against this compound. The high specificity is attributed to the unique structural features of the this compound molecule, which are effectively recognized by the developed antibodies.

Cross-Reactivity Profile of Anti-Proquinazid Antibodies

A cross-reactivity study was conducted to determine if the anti-proquinazid antibodies could recognize other related compounds.[1] The investigation involved a competitive enzyme-linked immunosorbent assay (cELISA) where 22 widely used fungicides were tested for their ability to inhibit the binding of the antibody to the this compound conjugate. The results, summarized in the table below, demonstrate that none of the tested compounds exhibited any significant cross-reactivity, even at high concentrations.[1]

CompoundClassCross-Reactivity (%)
AzoxystrobinStrobilurinNot Observed
PyraclostrobinStrobilurinNot Observed
DimoxystrobinStrobilurinNot Observed
PicoxystrobinStrobilurinNot Observed
Kresoxim-methylStrobilurinNot Observed
TrifloxystrobinStrobilurinNot Observed
FluoxastrobinStrobilurinNot Observed
FenhexamidHydroxyanilideNot Observed
TebuconazoleTriazoleNot Observed
ProcimidoneDicarboximideNot Observed
CyazofamidCyanoimidazoleNot Observed
FenamidoneImidazolinoneNot Observed
ImidaclopridNeonicotinoidNot Observed
TolylfluanidSulfamideNot Observed
FludioxonilPhenylpyrroleNot Observed
BoscalidAnilideNot Observed
PyrimethanilAnilinopyrimidineNot Observed
MepanipyrimAnilinopyrimidineNot Observed
CyprodinilAnilinopyrimidineNot Observed
FenpropimorphMorpholineNot Observed
PropiconazoleTriazoleNot Observed
EpoxiconazoleTriazoleNot Observed

Data sourced from a study on the development of an immunoassay for this compound.[1] "Not Observed" indicates that no inhibition was seen at the concentration ranges tested (10⁻² nM to 10⁴ nM).[1]

Experimental Protocols

The generation of specific antibodies and the subsequent cross-reactivity assessment involved a series of detailed experimental procedures.

Antibody Production

The production of polyclonal antibodies against this compound was achieved through the following key steps:

  • Hapten Synthesis: this compound, being a small molecule, is not immunogenic on its own. Therefore, a hapten—a functionalized derivative of this compound—was synthesized.[1][2][3] This involved a Sonogashira cross-coupling reaction to introduce a linker arm to the this compound structure, which is essential for conjugation to a carrier protein.[1][3] Two different haptens were synthesized to evaluate the effect of the linker's rigidity.[1][2][3]

  • Conjugation to Carrier Protein: The synthesized haptens were covalently linked to a larger carrier protein, Bovine Serum Albumin (BSA), to create an immunogen.[1][2] This conjugate is large enough to elicit an immune response when injected into an animal.

  • Immunization: Rabbits were immunized with the hapten-protein conjugate.[1][2][3] The immunization protocol involved an initial injection with complete Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant to stimulate a robust antibody response.

G cluster_0 Hapten Synthesis & Conjugation cluster_1 Antibody Production This compound This compound Hapten Hapten Synthesis (Sonogashira Coupling) This compound->Hapten Conjugation Conjugation to Carrier Protein (BSA) Hapten->Conjugation Immunogen Immunogen (this compound-BSA) Conjugation->Immunogen Immunization Immunization (Rabbits) Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Antibody Polyclonal Anti-Proquinazid Antibodies Serum->Antibody

Workflow for the production of anti-proquinazid antibodies.
Cross-Reactivity Assessment via Competitive ELISA

The specificity of the generated antibodies was evaluated using a conjugate-coated indirect competitive ELISA (ic-ELISA).

  • Coating: Microtiter plates were coated with a this compound-ovalbumin (OVA) conjugate.

  • Competition: A mixture of the anti-proquinazid antibody and either this compound standard or a potential cross-reactant (one of the 22 fungicides) was added to the wells. If the cross-reactant binds to the antibody, it will compete with the this compound-OVA conjugate coated on the plate.

  • Incubation and Washing: The plates were incubated to allow for binding, followed by a washing step to remove unbound reagents.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody was added.

  • Substrate Addition and Detection: A substrate for the enzyme was added, resulting in a color change. The intensity of the color is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample. A lower color intensity indicates higher binding of the antibody to the free compound (this compound or cross-reactant), and thus higher cross-reactivity.

G cluster_0 Assay Setup cluster_1 Detection Coating Coat Plate with This compound-OVA Conjugate Addition Add Antibody + (this compound or Test Compound) Coating->Addition Incubation Incubation & Washing Addition->Incubation SecondaryAb Add Enzyme-Linked Secondary Antibody Incubation->SecondaryAb Substrate Add Substrate & Measure Absorbance SecondaryAb->Substrate

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Proquinazid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Proquinazid, a quinazolinone fungicide. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, discharge into the environment must be strictly avoided[1].

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. This is a non-negotiable safety standard to prevent exposure.

Protective EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Chemical impermeable gloves inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Body Protection Fire/flame resistant and impervious clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. In case of spills or dust formation, avoid breathing mist, gas, or vapors and ensure adequate ventilation.

This compound Waste Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound waste and its containers.

Proquinazid_Disposal_Workflow cluster_container Container Disposal cluster_disposal_options Final Disposal Options Waste Unused or Expired This compound ChemicalPlant Licensed Chemical Destruction Plant Waste->ChemicalPlant Incineration Controlled Incineration with Flue Gas Scrubbing Waste->Incineration EmptyContainer Empty this compound Container TripleRinse Triple Rinse or Equivalent EmptyContainer->TripleRinse 1. Rinse Puncture Puncture to Prevent Reuse TripleRinse->Puncture 2. Make Unusable Puncture->Incineration Combustible Packaging Recycle Recycling or Reconditioning Puncture->Recycle Landfill Sanitary Landfill Puncture->Landfill

This compound Disposal Workflow

Step-by-Step Disposal Procedures

1. Handling Unused or Expired this compound:

  • Collection: Collect and store the chemical waste in suitable, closed, and properly labeled containers for disposal[1].

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

  • Regulatory Compliance: All disposal activities must be in accordance with applicable local, state, and federal laws and regulations, and consider the product's characteristics at the time of disposal[1][2].

2. Managing Spills:

  • Immediate Actions: In case of a spill, prevent further leakage if it is safe to do so. Remove all sources of ignition and use spark-proof tools[1].

  • Containment: Keep people away from and upwind of the spill[1]. Prevent the chemical from entering drains[1].

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal[1]. Adhered or collected material should be promptly disposed of according to regulations[1].

3. Disposal of Empty Containers:

  • Decontamination: Containers must be triple rinsed (or the equivalent)[1]. The rinsate should be disposed of according to the instructions on the product label, typically by applying it to an area where the pesticide was intended to be used[3][4]. Never pour rinsate down any drain[3][5].

  • Making Containers Unusable: After rinsing, puncture the container to make it unusable for other purposes[1][6].

  • Final Disposal:

    • Recycling or Reconditioning: The rinsed and punctured containers can be offered for recycling or reconditioning[1].

    • Sanitary Landfill: Alternatively, the containers can be disposed of in a sanitary landfill[1][6].

    • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option[1].

First Aid in Case of Exposure

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor[1].

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor[1].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

For any exposure or concern, it is crucial to get medical advice[1].

Environmental Fate of this compound

This compound is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The primary routes of environmental contamination are through improper disposal of the chemical or its containers, as well as runoff from treated areas. Adhering to the prescribed disposal protocols is the most effective way to mitigate environmental risks.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Proquinazid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the fungicide Proquinazid, outlining operational plans and disposal protocols to ensure a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can mitigate risks and build a culture of safety within your team.

Operational Plan for this compound Handling

A systematic approach is crucial when working with this compound. The following workflow ensures that safety is integrated into every stage of the experimental process, from preparation to disposal.

G cluster_prep 1. Pre-Operational Checks cluster_handling 2. Handling and Use cluster_post 3. Post-Handling Procedures cluster_disposal 4. Waste Management and Disposal A Review Safety Data Sheet (SDS) B Verify availability and functionality of PPE A->B D Work in a well-ventilated area (e.g., chemical fume hood) C Ensure access to emergency equipment (eyewash, safety shower) B->C C->D E Don appropriate Personal Protective Equipment (PPE) D->E G Decontaminate work surfaces F Measure and handle this compound carefully to avoid dust or aerosol formation E->F F->G H Properly remove and segregate PPE for disposal G->H J Segregate this compound waste from other chemical waste I Wash hands and exposed skin thoroughly H->I I->J K Triple rinse empty containers J->K L Dispose of waste and containers according to institutional and local regulations K->L

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

PPE Category Required Equipment Specifications and Remarks
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant, impervious gloves.Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced. For mixing and loading, a disposable fume mask covering the mouth and nose is recommended.[1][2]Ensure proper fit and use the appropriate cartridge type for organic vapors and particulates.
Protective Clothing Fire/flame resistant and impervious clothing. Cotton overalls buttoned to the neck and wrist are also recommended.[1][2]Should cover the entire body to prevent skin contact.

Quantitative Safety Data

Understanding the toxicological profile of this compound is essential for risk assessment. The following table provides key quantitative data.

Data Point Value Species
Acute Oral LD50 >5000 mg/kg (males), 4846 mg/kg (females)Rat[2]
Acute Dermal LD50 >5000 mg/kgRat[2]
Acute Inhalation LC50 (4h) >5.2 mg/LRat[2]
Acceptable Daily Intake (ADI) 0.01 mg/kg bw/day-
Acceptable Operator Exposure Level (AOEL) 0.02 mg/kg bw/day-
Acute Reference Dose (ARfD) 0.2 mg/kg bw/day-

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

This compound Waste:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Containment: Store in suitable, closed, and properly labeled containers.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Contaminated Packaging:

  • Triple Rinsing: Containers must be triple rinsed or subjected to an equivalent cleaning process before disposal.[1]

    • Empty the container into the application equipment or a mix tank and allow it to drain for 10 seconds after the flow has been reduced to a drip.

    • Fill the container to one-quarter full with water and recap.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.

    • Repeat this procedure two more times.

  • Disposal of Rinsed Containers: Once triple-rinsed, containers can be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]

By implementing these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves, their colleagues, and the environment. This commitment to safety not only ensures regulatory compliance but also fosters a culture of responsibility and trust within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proquinazid
Reactant of Route 2
Reactant of Route 2
Proquinazid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.